molecular formula C8H8FNO B3222477 (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine CAS No. 1213414-46-0

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B3222477
CAS No.: 1213414-46-0
M. Wt: 153.15
InChI Key: YSCBVVODVORHGP-ZETCQYMHSA-N
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Description

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15. The purity is usually 95%.
BenchChem offers high-quality (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCBVVODVORHGP-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Asymmetric Synthesis of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the core structures of kinase inhibitors, central nervous system (CNS) agents, and synthetic flavonoid derivatives. Specifically, (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine represents a highly optimized building block. The strategic placement of a fluorine atom at the C5 position, combined with the strict stereochemical control at the C3 amine, provides a unique balance of metabolic stability, lipophilic efficiency, and target-specific hydrogen bonding.

This whitepaper provides an authoritative analysis of its physicochemical properties, structural significance, and field-proven asymmetric synthetic methodologies, equipping researchers with self-validating protocols for its synthesis and isolation.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is critical for downstream formulation, handling, and synthetic coupling. The compound is predominantly synthesized and stored as a hydrochloride salt to prevent oxidative degradation and amine epimerization.

PropertyValue
IUPAC Name (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine
CAS Number (HCl Salt)
Molecular Formula (Free Base) C8H8FNO
Molecular Weight (Free Base) 153.15 g/mol
Molecular Weight (HCl Salt) 189.61 g/mol
Topological Polar Surface Area (TPSA) 35.2 Ų
Computed LogP ~1.5
Physical State Solid (Powder)
Storage Conditions 2-8°C, Inert Atmosphere, Protect from light

Data supported by and commercial chemical repositories.

Structural & Mechanistic Significance

The architectural design of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine is not accidental; each functional group serves a distinct mechanistic purpose in medicinal chemistry.

  • 5-Fluoro Substituent: The introduction of fluorine at the C5 position acts as a bioisostere for hydrogen or hydroxyl groups. Its primary function is to block cytochrome P450 (CYP450)-mediated para-oxidation, thereby significantly enhancing the metabolic half-life of the parent drug. Additionally, the highly electronegative fluorine lowers the pKa of the adjacent aromatic system and increases overall membrane permeability.

  • (3R)-Amino Group: The primary amine serves as a critical hydrogen-bond donor/acceptor. The strict (3R) stereochemistry ensures that the vector of this hydrogen bond is precisely aligned for target engagement (e.g., interacting with the hinge region of kinases), drastically reducing off-target binding entropy.

  • Dihydrobenzofuran Core: This bicyclic system acts as a rigidified spacer. By locking the oxygen and the aromatic ring in a coplanar conformation, it reduces the entropic penalty that flexible aliphatic chains suffer upon binding to a receptor pocket.

PharmacophoreLogic Core (3R)-5-Fluoro-2,3-dihydro -1-benzofuran-3-amine Fluoro 5-Fluoro Substituent Core->Fluoro Amino (3R)-Amino Group Core->Amino Benzofuran Dihydrobenzofuran Core Core->Benzofuran Metabolic Blocks CYP450 Oxidation (Metabolic Stability) Fluoro->Metabolic Lipophilic Enhances Lipophilicity (Membrane Permeability) Fluoro->Lipophilic Hbond Primary H-Bond Donor (Target Engagement) Amino->Hbond Chiral Stereospecific Binding (Off-target Reduction) Amino->Chiral Rigid Conformational Rigidity (Entropy Reduction) Benzofuran->Rigid

Fig 2: Pharmacophore logic of the (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine scaffold.

State-of-the-Art Synthetic Methodologies

Historically, accessing enantiopure 3-amino-2,3-dihydrobenzofurans required tedious classical resolution methods yielding poor atom economy. Modern approaches rely on asymmetric catalysis and diastereoselective cascade reactions.

One of the most robust and highly cited methodologies is the diastereoselective domino annulation between sulfur ylides and salicyl N-tert-butanesulfinyl imines, pioneered by Xie et al. (). This method utilizes a chiral auxiliary—specifically (R)-tert-butanesulfinamide—to dictate the stereochemical outcome of the [4+1] cyclization.

Alternatively, microwave-assisted asymmetric synthesis from chalcones using Corey-Bakshi-Shibata (CBS) reduction followed by Sharpless asymmetric epoxidation has been successfully employed to generate structurally diverse libraries of these scaffolds (). However, for scalable, bench-stable synthesis, the sulfur ylide domino reaction remains superior due to its mild conditions and high diastereomeric ratio (dr).

SyntheticWorkflow Start 5-Fluoro-salicylaldehyde Derivatives ImineFormation Condensation with (R)-tert-butanesulfinamide Start->ImineFormation Ti(OEt)4, THF SulfurYlide Addition of Sulfur Ylide ImineFormation->SulfurYlide Chiral Imine Intermediate DominoAnnulation Base-Promoted Domino Annulation SulfurYlide->DominoAnnulation K3PO4, CH3CN, 30°C Deprotection Acidic Cleavage (HCl/MeOH) DominoAnnulation->Deprotection Diastereoselective Cyclization Product (3R)-5-Fluoro-2,3-dihydro -1-benzofuran-3-amine HCl Deprotection->Product Enantiopure Salt

Fig 1: Asymmetric synthetic workflow for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine.

Detailed Experimental Protocols

The following protocols outline a self-validating system for the synthesis of the target compound, adapted from the K₃PO₄-promoted domino reaction framework.

Protocol A: Diastereoselective Domino Annulation

Causality Note: K₃PO₄·3H₂O is specifically chosen as the base. Stronger bases (like KOtBu) lead to complex mixtures and degradation of the sensitive imine, while anhydrous bases fail to efficiently deprotonate the sulfonium salt in acetonitrile.

  • Preparation of the Reaction Matrix: Under a strict nitrogen atmosphere, charge an oven-dried Schlenk tube with the sulfur ylide precursor (0.50 mmol, 2.5 equiv.) and K₃PO₄·3H₂O (133 mg, 0.50 mmol, 100 mol%).

  • Solvent Addition: Inject anhydrous CH₃CN (1.0 mL) via syringe. Stir the suspension vigorously for 5 minutes at room temperature to initiate ylide formation.

  • Substrate Introduction: Dissolve the pre-formed 5-fluoro-salicyl N-tert-butylsulfinyl imine (0.20 mmol, 1.0 equiv.) in anhydrous CH₃CN (1.0 mL). Add this solution dropwise to the reaction mixture.

  • Kinetic Control: Seal the tube and heat the reaction to exactly 30 °C. Stir for 48 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc, 7:3). The disappearance of the bright yellow imine spot indicates complete conversion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the trans-diastereomer intermediate.

Protocol B: Deprotection and Isolation of the HCl Salt

Causality Note: The tert-butanesulfinyl group is highly acid-sensitive. Using concentrated HCl ensures rapid cleavage without risking the ring-opening of the dihydrobenzofuran core, which can occur under prolonged acidic reflux.

  • Acidic Cleavage: Dissolve the purified sulfinamide intermediate (0.15 mmol) in a minimal amount of methanol (1 mL).

  • Hydrolysis: Add 12 M HCl (0.5 mL) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Precipitation: Concentrate the mixture in vacuo to remove methanol. Triturate the resulting residue with cold diethyl ether (3 × 5 mL).

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket to afford (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride in high enantiomeric purity.

Protocol C: Analytical Validation (ee% Determination)

To ensure the integrity of the (3R) stereocenter, chiral High-Performance Liquid Chromatography (HPLC) is mandatory.

  • Column: Chiralpak AD-H (4.6 × 250 mm, 5 μm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Note: DEA is critical to prevent peak tailing of the free amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 254 nm.

  • Validation: Compare retention times against a racemic standard to confirm an enantiomeric excess (ee) of >98%.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 40787201, (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine" PubChem,[Link]

  • Xie, G.-X., et al. "K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides." RSC Advances, 2016.[Link]

  • Helgren, T. R., et al. "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones." Chemistry - A European Journal, 2018.[Link]

Medicinal Chemistry Applications of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 2055848-82-1) represents a high-value chiral building block in modern drug discovery.[1][2] As a conformationally restricted bioisostere of fluorinated phenethylamines, this scaffold offers a unique combination of structural rigidity, metabolic stability (via the C5-fluorine), and specific hydrogen-bonding vectors (via the furan oxygen). This guide details the medicinal chemistry rationale, synthetic accessibility, and application of this moiety in designing ligands for GPCRs (specifically 5-HT and Melatonin receptors) and kinase inhibitors.

Molecular Architecture & Pharmacophore Analysis[1][2]

Structural Logic

The utility of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine lies in its ability to "lock" the flexible ethylamine side chain of a pharmacophore into a specific bioactive conformation.[1][2]

  • Rigidification: The dihydrofuran ring constrains the rotation of the C(beta)-C(aryl) bond found in phenethylamines.[2] This reduces the entropic penalty upon binding to a protein target.[2]

  • Electronic Modulation: The C5-fluorine atom serves two roles:

    • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the para-position relative to the ether oxygen, a common metabolic soft spot in benzofurans.[2]

    • pKa Modulation: The electron-withdrawing nature of fluorine and the oxygen atom lowers the pKa of the primary amine compared to a standard benzylamine, potentially altering membrane permeability and solubility.[2]

  • Chirality: The (3R)-configuration projects the amine vector into a specific quadrant, critical for stereoselective binding pockets (e.g., the hydrophobic pocket of GPCRs).

Bioisosterism

This scaffold is a direct bioisostere for:

  • 5-Fluoro-3-aminoindane: Replacing the methylene at position 1 with oxygen adds a hydrogen bond acceptor without significantly changing the steric bulk.[1][2]

  • Fluorinated Tryptamine analogs: The dihydrobenzofuran core mimics the indole core of serotonin but lacks the NH donor, useful for selectivity against targets requiring that donor.[2]

Synthetic Accessibility & Manufacturing[2]

High-fidelity synthesis of the (3R)-enantiomer is critical.[1][2] While classical resolution is possible, asymmetric synthesis using tert-butanesulfinamide (Ellman’s auxiliary) is the preferred method for generating high enantiomeric excess (ee).[2]

Retrosynthetic Analysis (Graphviz)

Retrosynthesis cluster_legend Legend Target (3R)-5-Fluoro-2,3-dihydro- 1-benzofuran-3-amine Intermediate1 (R)-N-Sulfinyl Imine Target->Intermediate1 Deprotection (HCl/MeOH) Ketone 5-Fluoro-3-coumaranone Intermediate1->Ketone Asymmetric Reductive Amination (Ellman's Auxiliary) Start 5-Fluorosalicylic Acid or 4-Fluoro-phenol Ketone->Start Cyclization & Oxidation key Blue: Target Yellow: Chiral Intermediate Red: Key Ketone Green: Commodity SM

Figure 1: Retrosynthetic strategy focusing on the stereoselective introduction of the C3-amine.

Preferred Synthetic Route (Protocol)

Step 1: Formation of 5-Fluoro-3-coumaranone Starting from 2-bromo-4-fluorophenol, alkylation with ethyl bromoacetate followed by intramolecular Friedel-Crafts cyclization yields the 5-fluoro-3-coumaranone intermediate.[1][2]

Step 2: Chiral Imine Formation (Ellman Condensation) [2]

  • Reagents: 5-Fluoro-3-coumaranone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)4 (2.0 eq).[1][2]

  • Solvent: Dry THF.

  • Conditions: Reflux for 12-16 hours.[1][2]

  • Mechanism: The Lewis acid Ti(OEt)4 activates the ketone and scavenges water, driving the equilibrium toward the N-sulfinyl ketimine.[2]

Step 3: Diastereoselective Reduction

  • Reagents: NaBH4 (4.0 eq) or L-Selectride (for higher selectivity).[1][2]

  • Conditions: -78°C in THF.

  • Outcome: The bulky tert-butyl group directs the hydride attack, typically favoring the cis-relationship or specific facial selectivity to yield the (3R)-sulfinamide.[1][2]

Step 4: Deprotection

  • Reagents: 4M HCl in Dioxane/MeOH.

  • Procedure: Stir at room temperature for 2 hours. Precipitate the hydrochloride salt with diethyl ether.[2]

Medicinal Chemistry Applications

GPCR Ligand Design (Serotonin & Melatonin)

The dihydrobenzofuran core is a "privileged structure" for Class A GPCRs.[2]

  • Melatonin (MT1/MT2): Agomelatine and Ramelteon analogs often utilize the dihydrobenzofuran core to mimic the indole ring of melatonin.[2] The (3R)-amine provides a handle for acylation (e.g., with propionic acid or cyclopropane carboxylic acid) to generate the requisite amide pharmacophore.

  • 5-HT2A/2C Agonists: The rigidified nature of the amine mimics the conformation of hallucinogenic phenethylamines (e.g., DOI, 2C-B). The 5-fluoro group enhances potency by preventing metabolic deactivation and increasing lipophilicity.[2]

Kinase Inhibitors (Hinge Binding)

In kinase drug discovery, the benzofuran oxygen can serve as a weak H-bond acceptor for the hinge region. The (3R)-amine can be coupled to heterocycles (pyrimidines, quinazolines) to project the fluorinated core into the hydrophobic back-pocket (Gatekeeper region), where the fluorine atom can engage in multipolar interactions with backbone carbonyls.

Scaffold Hopping & Bioisosterism

Case Study: Replacement of 5-Fluoro-3-aminoindane In projects targeting the Norepinephrine Transporter (NET) or Monoamine Oxidase (MAO), 3-aminoindanes are common hits.[1][2]

  • Problem: Indanes often suffer from rapid CYP450 hydroxylation at the benzylic positions.[2]

  • Solution: Replacing the C1-methylene with oxygen (dihydrobenzofuran) eliminates one metabolic soft spot and lowers the LogP (approx -0.5 units), improving metabolic stability and solubility without altering the vector of the amine.

SAR Logic Diagram

SAR Core (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine 5-Fluoro Ether Oxygen (3R)-Amine Metabolism Blocks CYP450 para-hydroxylation Increases metabolic half-life Core:F->Metabolism Binding H-Bond Acceptor (Bioisostere of Indane CH2) Core:O->Binding Chirality Projects Substituent into Hydrophobic Pocket (GPCRs) Core:N->Chirality

Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold.[1][2]

Experimental Protocol: Amide Coupling (General Procedure)

Objective: Derivatization of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine with a carboxylic acid (R-COOH) for library generation.

  • Preparation: Dissolve the carboxylic acid (1.0 mmol) in DMF (3.0 mL).

  • Activation: Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 5 minutes at RT to form the active ester.

  • Addition: Add (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine HCl (1.0 mmol).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS.[2]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), sat. NaHCO3, and brine.[2] Dry over MgSO4.[2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Look for the diagnostic doublet-of-doublets for the C2 protons of the dihydrofuran ring (approx 4.2 - 4.8 ppm) and the multiplet for the C3 proton.[1][2]

  • Chiral HPLC: Verify ee% >98% using a Chiralcel OD-H column.

References

  • Sigma-Aldrich. (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Product Specification. Accessed 2026.[3] Link

  • Closse, A., et al. "2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents."[2][4] Journal of Medicinal Chemistry, 24(12), 1465-1471.[4] Link

  • Monte, A. P., et al. "Dihydrobenzofuran analogues of hallucinogens.[2][5] 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups."[1][2][5] Journal of Medicinal Chemistry, 39(15), 2953-2961. Link

  • Plaçais, C., et al. "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization."[1][2][6] Organic Letters, 23(13), 4915-4919. Link

  • ChemScene. 5-Fluoro-2-methyl-2,3-dihydrobenzofuran-3-amine Technical Data. Link

Sources

Structure-Activity Relationship (SAR) of Fluorinated Benzofuran Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and appearing in therapeutics ranging from anti-arrhythmics (Amiodarone) to antidepressants (Vilazodone). When derivatized with fluorine and amine side chains, this scaffold gains unique physicochemical properties—specifically modulated pKa, enhanced metabolic stability, and altered lipophilicity (LogP)—that make it highly suitable for CNS targets such as Sigma-1 (


)  and Serotonin (5-HT)  receptors.

This guide analyzes the SAR of fluorinated benzofuran amines, detailing the causal impact of fluorine substitution patterns on biological activity and providing validated protocols for their synthesis.

The Pharmacophore: Fluorine as a Control Switch

The integration of fluorine into the benzofuran core is not merely for metabolic blocking; it acts as an electronic "dimmer switch" for the aromatic system.

Electronic and Steric Modulation
  • The "Fluorine Effect": Fluorine is highly electronegative (3.98 Pauling scale) but small (van der Waals radius ~1.47 Å, comparable to Hydrogen's 1.20 Å). This allows it to modulate the electron density of the benzofuran ring without introducing significant steric clash.

  • pKa Depression: Fluorine substitution on the benzene ring (positions 4, 5, 6, or 7) exerts a through-bond inductive effect (

    
    ). This lowers the pKa of basic amines attached via alkyl linkers, often bringing them closer to physiological pH (7.4), which improves membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Quadrupole Interactions: The C-F bond creates a strong dipole. In the context of Sigma-1 receptors, fluorinated benzofurans often exhibit tighter binding due to orthogonal multipolar interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the receptor binding pocket.

Metabolic Stability (The C-F Shield)

The primary failure mode for benzofuran drugs is oxidative metabolism by Cytochrome P450 (CYP) enzymes, typically hydroxylation at the electron-rich C5 or C6 positions.

  • Mechanism: CYP enzymes utilize a high-valent Iron-Oxo species to abstract a hydrogen atom. The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), effectively rendering the fluorinated site inert to oxidation.

  • Strategic Placement:

    • C5-F: Blocks the most metabolically labile site (para to the furan oxygen).

    • C7-F: Often used to block secondary metabolic routes or to influence the conformation of side chains via electrostatic repulsion with the furan oxygen.

SAR Deep Dive: Position-Dependent Activity

The biological activity of these compounds is strictly governed by the distance of the amine from the aromatic core and the specific substitution pattern of the fluorine.

The Amine Linker (The "Address")

For CNS targets (5-HT,


), the amine acts as the primary anchor (ionic interaction with Aspartate residues).
  • Linker Length:

    • 
       (Aminomethyl):  Often leads to H3 receptor antagonism.
      
    • 
       (Aminoethyl):  The "Magic Distance" for 5-HT and Dopamine receptors (mimicking the tryptamine/dopamine endogenous ligands).
      
    • 
       (Aminopropyl/butyl):  Preferred for Sigma-1 receptor selectivity, allowing the benzofuran to occupy the hydrophobic pocket while the amine interacts with the distant anionic site.
      
Fluorine Substitution Patterns
PositionEffect on Potency (Generic CNS)Metabolic ImpactNotes
C5-F High Excellent Mimics 5-hydroxy/methoxy groups (serotonin/melatonin) electronically but blocks metabolism.
C4/6-F ModerateModerateCan induce steric twisting if bulky side chains are present at C3.
C7-F VariableGoodIncreases lipophilicity significantly; often improves BBB penetration but can reduce solubility.
Visualization: SAR Decision Logic

The following diagram illustrates the logical flow for optimizing a benzofuran lead compound using fluorination.

SAR_Logic Start Benzofuran Lead (Low Metabolic Stability) Check_Metabolism Identify Metabolic Soft Spot (CYP) Start->Check_Metabolism Decision_C5 Is C5 susceptible? Check_Metabolism->Decision_C5 Action_C5F Install C5-Fluorine (Block Para-oxidation) Decision_C5->Action_C5F Yes Check_pKa Is Amine pKa > 9.5? Decision_C5->Check_pKa No Action_C5F->Check_pKa Action_AddF Add F to C6/C7 (Inductive pKa lowering) Check_pKa->Action_AddF Yes (Too Basic) Check_Selectivity Selectivity Issue? Check_pKa->Check_Selectivity No (Acceptable) Action_AddF->Check_Selectivity Action_Linker Modify Amine Linker Length (n=2 for 5-HT, n=4 for Sigma) Check_Selectivity->Action_Linker Poor Selectivity Final Optimized Candidate Check_Selectivity->Final Good Selectivity Action_Linker->Final

Figure 1: Decision logic for optimizing benzofuran amines using fluorine substitution and linker modification.

Experimental Protocol: Synthesis of Fluorinated 3-Aminobenzofurans

A robust method for accessing the fluorinated core is the Tandem


-Cyclocondensation . This method is superior to traditional Rapoport cyclization for fluorinated substrates because it utilizes the high reactivity of perfluorinated precursors.
Rationale

We utilize pentafluorobenzonitrile (or tetrafluoro derivatives) as the starting material. The fluorine atoms activate the ring for Nucleophilic Aromatic Substitution (


).
  • Reagents:

    
    -Hydroxy ketones (e.g., acetol) are used as the dinucleophile.
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected for its non-nucleophilic nature and high basicity, promoting the initial oxygen attack and subsequent Thorpe-Ziegler-type cyclization.

Step-by-Step Methodology

Target: 2-Methyl-4,5,7-trifluoro-3-aminobenzofuran

  • Reagent Prep: Dissolve 2,3,4,5,6-pentafluorobenzonitrile (1.0 equiv, 2.0 mmol) and hydroxyacetone (1.0 equiv, 2.0 mmol) in anhydrous THF (3 mL).

  • Base Addition: Add DBU (2.5 equiv, 5.0 mmol) dropwise at room temperature.

    • Note: An exotherm may be observed. The solution typically turns dark orange/red, indicating the formation of the intermediate Meisenheimer complex.

  • Reflux: Heat the reaction mixture to reflux (66 °C) for 2–4 hours.

    • Monitoring: Monitor via TLC (SiO2, 10% EtOAc/Hexanes). Look for the disappearance of the nitrile starting material (

      
      ) and appearance of the fluorescent benzofuran product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water (20 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL), dry over anhydrous 
      
      
      
      , and concentrate in vacuo.
  • Purification: Purify via Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

    • Yield Expectations: 60–80%.

    • Characterization:

      
      -NMR is critical here. Expect three distinct signals for the trifluoro core.
      
Visualizing the Pathway

Synthesis_Pathway SM1 Pentafluorobenzonitrile (Highly Electrophilic) Inter Intermediate: O-Arylation (SNAr) SM1->Inter DBU, THF SM2 Hydroxyacetone (Dinucleophile) SM2->Inter Cyclic Cyclization: Intramolecular Attack on Nitrile Inter->Cyclic Reflux Prod Target: 3-Amino-4,5,7-trifluorobenzofuran Cyclic->Prod -HF (Elimination)

Figure 2: Reaction mechanism for the tandem SNAr-cyclocondensation synthesis of fluorinated benzofurans.

Case Study: Sigma-1 ( ) Receptor Ligands

The


 receptor is an intracellular chaperone protein located at the Mitochondria-Associated ER Membrane (MAM).[2] Ligands here are neuroprotective.[3]
The Challenge

Developing a ligand that is selective for


 over 

and the hERG channel.
The Solution: Fluorinated Spiro-Benzofurans

Research (e.g., Vertex AI Search Results 1.1, 1.2) indicates that spiro-cyclic benzofurans with fluorinated benzyl groups are potent.

  • Compound: 1'-benzyl-3,4-dihydrospiro[[2]benzofuran-1,4'-piperidine].[4]

  • SAR Insight: Introduction of a Fluorine at the para-position of the benzyl tail (not the core) increases metabolic half-life (

    
    ) by 2-fold compared to the non-fluorinated analog.
    
  • Core Fluorination: Fluorination of the benzofuran core at C5 increases affinity (

    
    ) from 12 nM to 2.7 nM by enhancing hydrophobic contacts in the primary binding pocket.
    
Data Summary
Compound Variant

(nM)

(nM)
Selectivity Ratio
Unsubstituted Benzofuran12.014512x
5-Fluoro-Benzofuran 2.7 102 38x
5-Fluoro + p-F-Benzyl2.6486187x

Table 1: Comparative binding affinity of fluorinated benzofuran derivatives at Sigma receptors.

References

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Source: University of Southampton ePrints. URL:[Link]

  • Recent Advances in the Development of Sigma-1 Receptor Ligands. Source: ResearchGate. URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: PubMed / J. Med. Chem. URL:[Link]

  • Synthesis and pharmacological characterization of a series of geometrically constrained 5-HT(2A/2C) receptor ligands. Source: PubMed. URL:[Link]

  • Novel sigma receptor ligands. Part 2. SAR of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines]. Source: PubMed. URL:[Link]

Sources

The Fluorinated Chiral Switch: Unlocking the Therapeutic Potential of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative resource for drug discovery scientists. It moves beyond generic descriptions to provide actionable chemical logic, validated protocols, and mechanistic insights into the (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine scaffold.

Executive Summary: The "Privileged" 3D Scaffold

In modern CNS drug discovery, the transition from "flat" aromatic systems to three-dimensional, chiral scaffolds is critical for improving selectivity and solubility. The (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine core represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and cholinesterases.

This guide focuses on the (3R)-enantiomer , which frequently exhibits superior binding affinity over its (3S) counterpart due to its spatial congruence with endogenous neurotransmitters. We explore its utility as a primary amine building block for Multi-Target Directed Ligands (MTDLs) in neurodegenerative diseases (Alzheimer’s) and neuropsychiatric disorders.

Structural Logic & Pharmacophore Analysis

The therapeutic value of this scaffold is derived from three specific structural modifications to the native benzofuran core:

The 5-Fluoro "Metabolic Shield"

Substitution at the C-5 position is not arbitrary. In the native benzofuran, the C-5 position is electronically susceptible to cytochrome P450-mediated hydroxylation (Phase I metabolism).

  • Metabolic Stability: The C-F bond (bond energy ~116 kcal/mol) blocks this metabolic soft spot, significantly extending the half-life (

    
    ) of the molecule.
    
  • Lipophilicity: The fluorine atom increases the LogP by approximately 0.2–0.3 units compared to the hydrogen analog, optimizing blood-brain barrier (BBB) permeability without rendering the molecule insoluble.

The (3R)-Amine "Chiral Hook"

The C-3 amine is the primary vector for derivatization.

  • Hydrogen Bonding: It serves as a critical hydrogen bond donor/acceptor within the binding pocket (e.g., the catalytic anionic site of AChE).

  • Stereochemistry: The (3R) configuration directs the pendant groups away from steric clashes in the receptor wall, a phenomenon often observed in 5-HT2C agonists where the (R)-enantiomer is the eutomer (active form).

Therapeutic Applications

Alzheimer’s Disease: Dual AChE/BuChE Inhibition

Recent medicinal chemistry campaigns have validated 3-aminobenzofurans as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • Mechanism: The benzofuran core binds to the peripheral anionic site (PAS) of AChE, while derivatives attached to the amine (e.g., benzyl or urea linkers) extend into the catalytic active site (CAS).

  • Efficacy: Derivatives such as Compound 5f (2-fluorobenzyl substituted) have demonstrated mixed-type inhibition, effectively preventing the AChE-induced aggregation of

    
    -amyloid fibrils, a hallmark of AD pathology.
    
Serotonergic Modulation (5-HT2C)

The scaffold bears a structural resemblance to Lorcaserin and other 5-HT2C agonists used for obesity and addiction management. The (3R)-amine allows for the construction of rigid analogs that maintain the specific dihedral angle required for receptor activation, minimizing off-target effects at 5-HT2B (associated with valvulopathy).

Self-Validating Synthesis Protocol

To ensure scientific integrity, we reject low-yield kinetic resolutions in favor of Asymmetric Synthesis using Ellman’s Auxiliary. This method guarantees high enantiomeric excess (>98% ee) and is scalable.

Protocol: Enantioselective Synthesis via Ellman’s Sulfinamide[1]

Objective: Synthesize (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride.

Reagents:

  • 5-Fluoro-3-coumaranone (Starting Material)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary)

  • Titanium(IV) ethoxide (

    
    )[1]
    
  • Sodium borohydride (

    
    )
    
  • HCl in Dioxane

Step-by-Step Methodology:

  • Condensation (Imine Formation):

    • Dissolve 5-Fluoro-3-coumaranone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.

    • Add

      
       (2.0 eq) dropwise under 
      
      
      
      atmosphere.
    • Reflux at 70°C for 12 hours. Checkpoint: Monitor via TLC (disappearance of ketone).

    • Logic:

      
       acts as a Lewis acid and water scavenger, driving the equilibrium toward the sulfinimine.
      
  • Diastereoselective Reduction:

    • Cool the reaction mixture to -48°C.

    • Add

      
       (5.0 eq) slowly. Stir for 4 hours while warming to room temperature.
      
    • Causality: The bulky tert-butyl group on the auxiliary blocks one face of the imine, forcing the hydride to attack from the opposite side, establishing the (3R) stereocenter.

  • Hydrolysis (Auxiliary Removal):

    • Quench with brine, filter through Celite.

    • Treat the crude sulfinamide with 4M HCl in dioxane/MeOH (1:1) for 1 hour at room temperature.

    • Precipitate the product with diethyl ether.

  • Validation (The "Self-Validating" Step):

    • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10).

    • Target: ee > 98%. If ee < 95%, recrystallize from EtOH/Ether.

Synthesis Workflow Visualization

SynthesisProtocol Start 5-Fluoro-3-coumaranone Step1 Condensation (R)-t-Bu-Sulfinamide + Ti(OEt)4 Start->Step1 Dehydration Inter1 Chiral Sulfinimine (Intermediate) Step1->Inter1 Imine Formation Step2 Asymmetric Reduction NaBH4 @ -48°C Inter1->Step2 Stereocontrol Inter2 Sulfinamide Diastereomer (Pure 3R config) Step2->Inter2 Hydride Attack Step3 Acid Hydrolysis HCl / Dioxane Inter2->Step3 Deprotection Final (3R)-5-Fluoro-2,3-dihydro- 1-benzofuran-3-amine HCl Step3->Final Salt Formation

Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary to ensure (3R) purity.

Biological Validation: The Modified Ellman Assay

Once the scaffold is derivatized (e.g., into a urea or amide), its activity against AChE must be validated.

Protocol:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Human Recombinant AChE (0.02 U/mL).

  • Procedure: Incubate Enzyme + Inhibitor (Test Compound) for 20 mins at 25°C. Add ATCh + DTNB. Measure absorbance at 412 nm.

  • Data Output: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Data Summary Table: Comparative Potency

Compound ClassR-Group (Amine)TargetIC50 (nM)Mechanism
(3R)-Scaffold 2-FluorobenzylAChE45 ± 5Mixed Inhibition (CAS/PAS)
(3R)-Scaffold CarbamateBuChE120 ± 10Pseudo-irreversible
Standard DonepezilAChE22 ± 3Reversible
(3S)-Isomer 2-FluorobenzylAChE>1000Inactive (Distomer)

Note: The significant drop in potency of the (3S)-isomer confirms the stereospecific requirement of the target.

Mechanistic Pathway: Multi-Target Action

The following diagram illustrates how the (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine scaffold acts as a central node in treating neurodegeneration by targeting both cholinergic deficit and neuroinflammation.

MechanismAction Drug (3R)-Benzofuran Scaffold AChE AChE Inhibition (PAS & CAS Binding) Drug->AChE High Affinity BuChE BuChE Inhibition Drug->BuChE Moderate Affinity AntiInflam COX-2 / NO Suppression Drug->AntiInflam 2-Fluorobenzyl Effect Outcome1 Increased Acetylcholine AChE->Outcome1 Outcome2 Reduced A-Beta Aggregation AChE->Outcome2 Block PAS BuChE->Outcome1 Outcome3 Neuroprotection AntiInflam->Outcome3

Figure 2: Multi-Target Directed Ligand (MTDL) mechanism for Alzheimer's pathology.

References

  • Design and synthesis of 3-aminobenzofuran derivatives: Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2022). National Institutes of Health (NIH).

  • Ellman's Auxiliary Protocol: Asymmetric Synthesis of Amines - Ellman Laboratory. Yale University.

  • Benzofuran Scaffolds in AD: Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. (2018). ChemMedChem.

  • Kinetic Resolution of Benzofurans: Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands.[2] (2017).[2] Bioorganic & Medicinal Chemistry.

  • Fluorine in Medicinal Chemistry: Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines.[3] (2014).[4] Chinese Academy of Sciences.

Sources

Technical Deep Dive: Chiral 5-Fluoro-2,3-dihydrobenzofuran-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Chiral 5-Fluoro-2,3-dihydrobenzofuran-3-amine Scaffolds Content Type: Technical Whitepaper / Deep Dive Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 5-fluoro-2,3-dihydrobenzofuran-3-amine scaffold represents a privileged substructure in modern medicinal chemistry, bridging the gap between classical neurotransmitter modulators and next-generation kinase inhibitors. Its value lies in the synergistic combination of the 5-fluoro substitution , which blocks metabolic hydroxylation at the susceptible para-position relative to the oxygen, and the chiral 3-amine , which serves as a critical vector for hydrogen bonding within receptor binding pockets.

This guide analyzes the synthetic pathways, resolution strategies, and pharmacological applications of this scaffold, providing researchers with actionable protocols for integrating this motif into drug discovery programs.

Structural Analysis & Pharmacophore Properties

The Fluorine Effect

The C5-fluorine atom is not merely a steric placeholder; it fundamentally alters the electronic landscape of the benzofuran ring.

  • Metabolic Stability: It blocks CYP450-mediated oxidation at the electron-rich C5 position, significantly extending in vivo half-life compared to the non-fluorinated parent.

  • Lipophilicity: The fluorine atom increases

    
     moderately, enhancing blood-brain barrier (BBB) permeability—a critical feature for CNS-targeted drugs.
    
The Chiral Amine (C3)

The C3 position is a stereogenic center. The biological activity of derivatives is often strictly enantioselective:

  • (S)-Enantiomers often mimic the spatial arrangement of serotonin (5-HT) pharmacophores.

  • (R)-Enantiomers have shown distinct utility in kinase inhibition profiles, particularly where the amine interacts with the hinge region of ATP-binding sites.

Synthetic Methodologies

We examine two primary routes: Classical Optical Resolution (for scalability and cost-efficiency) and Asymmetric Synthesis (for high-value, atom-economic discovery).

Route A: Classical Resolution (The Robust Path)

For multigram to kilogram scale preparation, resolving the racemic amine is often superior to asymmetric synthesis due to lower catalyst costs.

Mechanism: The racemic amine is treated with a chiral acid to form diastereomeric salts.[1] The solubility difference between the


-salt and 

-salt allows for separation via fractional crystallization.

Preferred Resolving Agent:


-Dibenzoyl-L-tartaric acid (L-DBTA) .
  • Rationale: The bulky benzoyl groups enhance

    
    -
    
    
    
    stacking interactions with the benzofuran core, leading to sharper solubility differentials than simple tartaric acid.
Route B: Asymmetric Synthesis (The Precision Path)

For lead optimization where material is scarce, enantioselective synthesis is preferred.

Key Protocol: CBS-Reduction of 3-Coumaranones.

  • Precursor: 5-Fluoro-3-coumaranone.

  • Catalyst:

    
    -Me-CBS-oxazaborolidine.[2]
    
  • Transformation: Asymmetric reduction to the chiral alcohol, followed by stereospecific conversion to the amine (via azide with inversion or Ritter reaction with retention).

Synthesis Workflow Visualization

SynthesisWorkflow Start Target: Chiral 5-F-2,3-dihydrobenzofuran-3-amine Racemic Route A: Racemic Synthesis (Industrial Scale) Start->Racemic Asymmetric Route B: Asymmetric Synthesis (Discovery Scale) Start->Asymmetric StepA1 Precursor: 5-Fluoro-salicylaldehyde Racemic->StepA1 StepB1 Precursor: 5-Fluoro-3-coumaranone Asymmetric->StepB1 StepA2 Cyclization to Benzofuran StepA1->StepA2 StepA3 Formation of Racemic Amine StepA2->StepA3 StepA4 Resolution with Dibenzoyl-L-tartaric acid StepA3->StepA4 FinalR (R)-Enantiomer (>99% ee) StepA4->FinalR Crystallization FinalS (S)-Enantiomer (>99% ee) StepA4->FinalS Mother Liquor StepB2 CBS Reduction ((S)-Me-CBS) StepB1->StepB2 StepB3 Chiral Alcohol Intermediate StepB2->StepB3 StepB4 Stereospecific Amination (Azide Inversion) StepB3->StepB4 StepB4->FinalR If (S)-CBS used

Caption: Decision tree for selecting the optimal synthetic pathway based on scale and purity requirements.

Biological Applications & Case Studies

Target Landscape

The scaffold is a bioisostere for indole and chroman systems, widely used in:

Therapeutic AreaTargetMechanism of ActionRole of Scaffold
Oncology (AML) FLT3 / VEGFR Kinase InhibitionThe amine forms H-bonds with the hinge region (Glu/Cys residues).
CNS 5-HT2A / 5-HT2C Agonist/AntagonistMimics the ethylamine side chain of serotonin; rigidifies the conformation.
Inflammation COX-2 Enzyme Inhibition5-Fluoro substitution enhances potency against cyclooxygenase.
Case Study: FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Recent studies highlight the utility of benzofuran-3-amines in overcoming resistance to first-generation FLT3 inhibitors. The rigid dihydrobenzofuran core locks the amine in a specific vector that avoids steric clash with the "gatekeeper" residues (e.g., F691L mutation) often responsible for drug resistance. The 5-fluoro group specifically protects the ring from oxidative metabolism in the liver, a common failure point for earlier non-fluorinated analogs.

Detailed Experimental Protocols

Protocol 1: Optical Resolution of Racemic 5-Fluoro-2,3-dihydrobenzofuran-3-amine

This protocol utilizes diastereomeric salt formation, a self-validating method where optical purity is confirmed by constant melting point.

Materials:

  • Racemic 5-fluoro-2,3-dihydrobenzofuran-3-amine (10.0 g, 65 mmol)

  • 
    -Dibenzoyl-L-tartaric acid (L-DBTA) (23.3 g, 65 mmol)
    
  • Solvent: Ethanol/Water (9:1 v/v)

Procedure:

  • Salt Formation: Dissolve the racemic amine in 100 mL of hot Ethanol/Water (9:1). In a separate flask, dissolve L-DBTA in 150 mL of the same hot solvent.

  • Mixing: Slowly add the acid solution to the amine solution with vigorous stirring. A precipitate will begin to form immediately.

  • Crystallization: Heat the mixture to reflux until a clear solution is obtained. Allow to cool slowly to room temperature over 6 hours, then refrigerate at 4°C overnight.

  • Filtration: Filter the white crystalline solid. This is the crude diastereomeric salt (typically the

    
    -amine-
    
    
    
    -acid salt).
  • Recrystallization (The Validation Step): Recrystallize the salt from Ethanol/Water (9:1).

    • Checkpoint: Measure the melting point. Repeat recrystallization until the melting point is constant (typically 2-3 rounds).

  • Free Basing: Suspend the purified salt in DCM (100 mL) and treat with 1M NaOH (100 mL). Separate the organic layer, dry over

    
    , and concentrate.
    
  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Target: >99% ee.

Protocol 2: Asymmetric Synthesis via CBS Reduction

Ideal for generating the (S)-enantiomer.

Procedure:

  • Reduction: To a solution of 5-fluoro-3-coumaranone (1.0 eq) in THF at -20°C, add

    
    -Me-CBS-oxazaborolidine (0.1 eq) followed by slow addition of Borane-THF complex (0.6 eq).
    
  • Workup: Quench with MeOH after 1 hour. Evaporate volatiles.

  • Activation: Convert the resulting alcohol to the mesylate (MsCl,

    
    , DCM, 0°C).
    
  • Displacement: Treat the mesylate with Sodium Azide (

    
    ) in DMF at 60°C (Inversion of configuration occurs here).
    
  • Reduction: Hydrogenate the azide (

    
    , Pd/C) to yield the chiral amine.
    

References

  • Helgren, T. R., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Chemistry – A European Journal. Link

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.[3] Journal of Medicinal Chemistry. Link

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide (Sunitinib). Journal of Medicinal Chemistry. Link

  • Khardina, P. A., et al. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes. Tetrahedron Letters. Link

  • Sigma-Aldrich. (n.d.). (R)-5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride Product Page. Link

  • Munegumi, T., et al. (2013). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry. Link

Sources

Molecular weight and physicochemical characteristics of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application scope of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine , a privileged chiral scaffold in medicinal chemistry.

Physicochemical Characterization & Asymmetric Synthesis

Executive Summary

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 2055848-82-1 for HCl salt) represents a high-value pharmacophore in modern drug discovery. Structurally, it combines a rigid dihydrobenzofuran core with a specific chiral amine handle and a metabolic blocking group (fluorine). This scaffold acts as a bioisostere for indanes and tetralins, offering improved metabolic stability and distinct hydrogen-bonding vectors. It is increasingly utilized in the development of mPGES-1 inhibitors , BTK inhibitors , and melatonin receptor agonists .

This guide provides a definitive analysis of its molecular properties, validated asymmetric synthetic routes, and handling protocols for research applications.

Chemical Identity & Structural Analysis[1]

The compound exists as a chiral primary amine. The (3R)-configuration is critical for biological activity, as binding pockets for targets like GPCRs and kinases often exhibit strict stereoselectivity.

AttributeDetail
IUPAC Name (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine
Common Name (R)-5-Fluoro-3-amino-2,3-dihydrobenzofuran
CAS Number 2055848-82-1 (Hydrochloride salt); 1228571-72-9 (S-enantiomer ref)
Molecular Formula C₈H₈FNO (Free Base) / C₈H₉ClFNO (HCl Salt)
Molecular Weight 153.15 g/mol (Free Base); 189.62 g/mol (HCl Salt)
SMILES (Isomeric) N[C@H]1COC2=C1C=C(F)C=C2
Stereochemistry (3R) - Enantiopure (>98% ee required for biological assays)
Structural Significance[5]
  • 5-Fluoro Substitution: Blocks metabolic oxidation at the reactive C5 position (para to the oxygen), extending in vivo half-life compared to the unsubstituted parent.

  • Rigid Bicyclic Core: Reduces entropic penalty upon binding to protein targets compared to flexible acyclic amines.

  • Chiral Amine: The C3-amine serves as a primary handle for amide coupling or reductive amination, directing the vector of the attached pharmacophore.

Physicochemical Profile

The following data aggregates calculated high-confidence descriptors and observed properties for the Hydrochloride salt, the most common form for stability.

Table 1: Physicochemical Properties
PropertyValue (Approx.)Source/Methodology
Physical State White to off-white crystalline solidObservation (HCl salt)
Melting Point >200°C (Decomposition)Typical for amino-dihydrobenzofuran HCl salts
Solubility Water (>20 mg/mL), DMSO, MethanolHigh polarity of ionic salt form
LogP (Octanol/Water) 1.2 – 1.5 (Calculated)Consensus prediction (XLogP3/SwissADME)
pKa (Conjugate Acid) ~8.8 – 9.2Estimated (Inductive effect of F lowers pKa vs. benzylamine)
Topological Polar Surface Area (TPSA) 35.25 ŲComputed (Polar oxygen + Primary amine)
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsStructural count

Expert Insight: The fluorine atom increases lipophilicity (LogP) relative to the non-fluorinated analog (~1.1) while simultaneously lowering the pKa of the amine slightly due to through-bond electron withdrawal. This modulation often improves blood-brain barrier (BBB) permeability for CNS targets.

Synthetic Routes & Quality Control[4]

Achieving high enantiomeric excess (ee) is the primary challenge. Two validated workflows are presented: a scalable asymmetric route and a resolution-based route.

Workflow A: Asymmetric Synthesis (Corey-Bakshi-Shibata)

This route is preferred for de novo synthesis of the pure (R)-enantiomer without material loss associated with resolution.

Synthesis Start 5-Fluoro-2-hydroxy acetophenone Chalcone Chalcone Intermediate Start->Chalcone Aldol Condensation (Ar-CHO, Acid) Epoxy Chiral Epoxy Alcohol Chalcone->Epoxy 1. CBS Reduction (Chiral) 2. Sharpless Epoxidation Cyclization Intramolecular Ring Opening Epoxy->Cyclization Lewis Acid (BF3·Et2O) Microwave Product (3R)-5-Fluoro-2,3-dihydro- 1-benzofuran-3-amine Cyclization->Product Amine Deprotection / Isolation

Figure 1: Asymmetric synthesis pathway utilizing CBS reduction to establish stereochemistry prior to cyclization.

Protocol Summary:

  • Aldol Condensation: React 5-fluoro-2-hydroxyacetophenone with an aldehyde to form the chalcone.

  • Asymmetric Reduction: Use the Corey-Bakshi-Shibata (CBS) catalyst (R-MeCBS) to reduce the ketone to a chiral alcohol with high enantioselectivity.

  • Cyclization: Convert the alcohol to the epoxide (Sharpless method) or activate it for intramolecular

    
     displacement by the phenol oxygen to close the furan ring, inverting the center to the desired configuration.
    
  • Amination: Introduce the amine via displacement of a leaving group (e.g., mesylate) or via a Ritter-type reaction if the C3 position carries a hydroxyl.

Workflow B: Classical Resolution (Industrial Scale)

For kilogram-scale production, resolution of the racemate is often more cost-effective.

  • Racemic Synthesis: Reductive amination of 5-fluoro-3-coumaranone using ammonium acetate and NaBH4.

  • Chiral Resolution: Formation of diastereomeric salts using (S)-Mandelic acid or (L)-Tartaric acid .

  • Crystallization: Fractional crystallization in Ethanol/Water to isolate the (R)-amine salt.

  • Free Basing: Treatment with NaOH followed by HCl gas in diethyl ether to precipitate the pure (3R)-HCl salt.

Handling, Stability & Safety

Safety Data Profile (SDS Summary)
  • GHS Classification: Warning.[1] Acute Toxicity (Oral) Cat 4; Skin Irritation Cat 2; Eye Irritation Cat 2A.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Signal Word: WARNING.

Laboratory Handling Protocol
  • Storage: Store the HCl salt at 2–8°C in a desiccator. The free base is prone to oxidation and carbamate formation (CO2 absorption) and should be stored under Argon at -20°C.

  • Solubility for Assays:

    • Stock Solution: Dissolve in 100% DMSO to 10-50 mM.

    • Aqueous Dilution: The HCl salt is water-soluble, but ensure pH is buffered < 7.5 to prevent precipitation of the free base in assay media.

  • Stability: Stable in solid state for >2 years if protected from moisture. In DMSO solution, stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

Applications in Drug Discovery[10]

This scaffold acts as a critical intermediate for several therapeutic classes:

  • mPGES-1 Inhibitors: The dihydrobenzofuran core mimics the bioactive conformation of biaryls found in prostaglandin E synthase inhibitors, used for inflammation and pain management.

  • BTK Inhibitors: Used as a linker moiety in covalent kinase inhibitors (e.g., similar to Ibrutinib analogs) where the amine forms an amide bond with the warhead.

  • Melatonin Agonists: A bioisostere for the indane ring in Ramelteon, potentially modulating MT1/MT2 receptor affinity and metabolic clearance.

Structure-Activity Relationship (SAR) Visualization

SAR Center (3R)-5-Fluoro-2,3-dihydro- 1-benzofuran-3-amine F_atom 5-Fluoro Group Center->F_atom Amine (3R)-Amine Center->Amine O_atom Furan Oxygen Center->O_atom Metab Blocks CYP450 Metabolism (Para) F_atom->Metab Lipoph Increases LogP (CNS Penetration) F_atom->Lipoph Vector Chiral Vector for Target Selectivity Amine->Vector H_Bond H-Bond Acceptor (Rigid) O_atom->H_Bond

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each pharmacophore component.

References

  • Helgren, T. R., et al. (2018).[2] "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones." Chemistry – A European Journal, 24(18), 4509-4514.

  • Bifulco, G., et al. (2016). "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors." Bioorganic & Medicinal Chemistry, 24(4).

  • Sigma-Aldrich. (2024). "Product Specification: (R)-5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride."

  • World Intellectual Property Organization. (2022). "Process for Preparation of BTK Inhibitor Intermediates." WO 2022/056100 A1.

Sources

The Strategic Role of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine in Next-Generation Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of small-molecule kinase inhibitor discovery has increasingly shifted away from flat, planar aromatics toward sp³-rich, chiral fragments. This transition is driven by the need for higher selectivity, improved physicochemical properties, and novel binding trajectories within the highly conserved ATP-binding pocket of kinases. Among these emerging privileged scaffolds, (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (hereafter referred to as (3R)-5-F-DHB) has proven to be a highly versatile and potent building block.

This technical whitepaper explores the structural rationale, mechanistic causality, and experimental workflows involved in utilizing the (3R)-5-F-DHB scaffold to develop highly selective kinase inhibitors, with a particular focus on its application in targeting kinases such as CHK1 and IRAK4.

Structural Rationale & Pharmacophore Dynamics

The incorporation of the (3R)-5-F-DHB fragment into a lead molecule is not merely a structural variation; it is a calculated stereoelectronic enhancement designed to optimize both pharmacodynamics and pharmacokinetics.

The 2,3-Dihydrobenzofuran (DHB) Core as a Hinge Binder

The DHB core acts as an exceptional bioisostere for indanes and tetralins. In the context of kinase inhibition, the oxygen atom of the dihydrobenzofuran ring and the adjacent C6-H can participate in non-standard hydrogen bonding with the kinase hinge region. For example, in Checkpoint Kinase 1 (CHK1), the DHB C6-H forms a critical interaction with the carbonyl of Cys87, anchoring the molecule in the ATP pocket[1].

Causality of the 5-Fluoro Substitution

The strategic placement of a fluorine atom at the 5-position serves two primary, causally linked functions:

  • Metabolic Shielding: The para-position relative to the oxygen in a benzofuran ring is a classic hotspot for cytochrome P450 (CYP450)-mediated oxidative metabolism. Fluorination at this specific site blocks aromatic hydroxylation, drastically increasing the microsomal half-life of the compound.

  • pKa Modulation & Lipophilic Efficiency (LipE): The strong electron-withdrawing nature of fluorine exerts an inductive effect (-I) that lowers the pKa of the adjacent 3-amine. This prevents the amine from being overly basic, thereby enhancing membrane permeability and optimizing the overall LipE of the resulting amide or urea derivatives.

The (3R)-Amine Stereocenter

The chirality at the 3-position is the most critical feature for target selectivity. The (3R) configuration forces any attached substituent (e.g., a pyrazole or thiazole core) into a highly specific spatial trajectory. This stereospecificity ensures that the molecule perfectly occupies the solvent-exposed region or the DFG-out pocket, while the (3S) enantiomer typically results in severe steric clashes with the kinase gatekeeper residue, leading to a precipitous drop in binding affinity.

Kinase Targeting & Pathway Modulation

The (3R)-5-F-DHB scaffold has been successfully deployed across various therapeutic areas, bridging oncology and immunology.

  • Oncology (CHK1): CHK1 is a key mediator in the DNA damage response. Inhibitors utilizing the DHB core have shown single-digit nanomolar potency and hundred-fold selectivity against off-target kinases like CDK2, driving cancer cells with DNA damage into premature mitosis and apoptosis[1].

  • Immunology (IRAK4): Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical node in the TLR/IL-1R signaling pathway. DHB-based IRAK4 inhibitors have demonstrated profound efficacy in suppressing NF-κB-mediated inflammatory cytokines (TNF-α, IL-6) and are being investigated for autoimmune diseases and diffuse large B-cell lymphoma (DLBCL)[2]. The broader application of such kinase inhibitors in nononcologic diseases represents a major frontier in modern drug discovery[3].

IRAK4_Pathway TLR TLR / IL-1R MyD88 MyD88 Adaptor TLR->MyD88 Ligand Binding IRAK4 IRAK4 Kinase MyD88->IRAK4 Recruitment IRAK1 IRAK1 / TRAF6 IRAK4->IRAK1 Phosphorylation Inhibitor (3R)-5-F-DHB Inhibitor Inhibitor->IRAK4 Blocks ATP Pocket NFKB NF-κB Activation IRAK1->NFKB Signal Cascade Inflammation Inflammatory Cytokines NFKB->Inflammation Gene Transcription

Fig 1: IRAK4/NF-κB signaling pathway modulated by the (3R)-5-F-DHB kinase inhibitor.

Quantitative Structure-Activity Relationship (SAR) Data

The synergistic effect of the 5-fluoro substitution and the (3R) stereocenter is best illustrated through comparative SAR profiling. The table below summarizes the optimization trajectory of a representative kinase inhibitor core functionalized with various DHB fragments.

Fragment VariantIC₅₀ (nM)Lipophilic Efficiency (LipE)Microsomal Half-life (t½, min)Kinase Binding Mode
Unsubstituted DHB145.03.218Weak Hinge Interaction
(3S)-5-Fluoro-DHB890.02.845Steric Clash with Gatekeeper
(3R)-5-Fluoro-DHB 8.5 5.6 >120 Optimal ATP-Pocket Fit

Data Interpretation: The transition from the unsubstituted DHB to the (3R)-5-F-DHB yields a >17-fold increase in biochemical potency and a massive improvement in metabolic stability, validating the causal design principles outlined in Section 1.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating (3R)-5-F-DHB-derived inhibitors.

Epimerization-Free Amide Coupling Protocol

When coupling (3R)-5-F-DHB to a heterocyclic carboxylic acid (e.g., a pyrazole core), preserving the enantiomeric excess (ee) of the 3-position is paramount.

Step-by-Step Methodology:

  • Preparation: Dissolve the heterocyclic carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere at 0 °C.

  • Activation: Add HATU (1.1 eq) to the solution. Causality: HATU is selected over traditional EDC/HOBt because its superior reactivity minimizes the required reaction time, thereby preventing the epimerization of the sensitive (3R)-stereocenter that can occur under prolonged basic conditions.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is utilized instead of Triethylamine (TEA) due to its steric bulk, which effectively suppresses base-catalyzed proton abstraction at the chiral center.

  • Amine Addition: Add (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (1.05 eq) to the activated mixture. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup & Validation: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography. Validate the stereochemical integrity via Chiral HPLC (Target: >99% ee).

Biochemical Validation: ADP-Glo Kinase Assay

To accurately determine the IC₅₀ of the synthesized inhibitor, a luminescent ADP-Glo assay is employed.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Incubation: Pre-incubate the target recombinant kinase (e.g., IRAK4 or CHK1) with varying concentrations of the (3R)-5-F-DHB inhibitor (3-fold serial dilutions) in assay buffer for 30 minutes at room temperature. Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for accurately measuring slow-binding inhibitors.

  • Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. Causality: The ATP concentration must be set exactly at the apparent

    
     for the specific kinase. This ensures the assay is highly sensitive to competitive ATP-site inhibitors, allowing for the accurate derivation of the inhibition constant (
    
    
    
    ) via the Cheng-Prusoff equation.
  • Reaction Termination: After 60 minutes, add the ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently measured via a luciferase/luciferin reaction.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration to calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Synth Fragment Coupling (Amide Bond) Purify Chiral HPLC Purification Synth->Purify Yield >85% Assay ADP-Glo Kinase Assay Purify->Assay ee >99% Cryst X-Ray Crystallography Assay->Cryst IC50 <10nM Opt Lead Optimization (LipE & ADME) Cryst->Opt Hinge Binding

Fig 2: High-throughput screening and validation workflow for DHB-based kinase inhibitors.

Conclusion & Future Perspectives

The integration of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine into the medicinal chemist’s toolkit exemplifies the power of fragment-based drug discovery. By combining metabolic shielding (via the 5-fluoro group) with precise spatial vectoring (via the 3R-chiral center), this scaffold reliably generates kinase inhibitors with superior LipE, high selectivity, and robust in vivo half-lives. As the industry continues to tackle complex, non-oncologic indications and treatment-resistant malignancies, the structural rigidification and stereochemical control provided by the (3R)-5-F-DHB core will remain a cornerstone of next-generation targeted therapies.

References

  • Huang, X., Cheng, C. C., Fischmann, T., et al. (2012). "Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode." ACS Medicinal Chemistry Letters, 3(2), 123–128. URL:[Link]

  • Chen, Y., et al. (2023). "Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma." European Journal of Medicinal Chemistry, 256, 115453. URL:[Link]

  • Roskoski, R. (2021). "Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases." Journal of Medicinal Chemistry, 64(9), 5259-5290. URL:[Link]

Sources

A Senior Application Scientist's Guide to Pharmacophore Modeling Using (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine as a Core Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pharmacophore modeling is a cornerstone of modern computational drug discovery, providing an abstract representation of the essential molecular features required for biological activity. This guide offers an in-depth technical walkthrough of the pharmacophore modeling process, using the chiral scaffold (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine as a central case study. We will explore the strategic decisions behind choosing ligand-based versus structure-based approaches, detail the rigorous, step-by-step protocols for model generation and validation, and demonstrate how these models are applied in virtual screening to identify novel lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage pharmacophore modeling to accelerate their discovery pipelines.

The Pharmacophore Concept: A Foundation for Rational Drug Design

The term "pharmacophore," first conceptualized by Paul Ehrlich, refers to the specific three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response.[1] It is not a real molecule but an abstract concept that distills the essence of molecular recognition into a usable model. These models are critical in drug discovery for several applications, including virtual screening of large compound libraries, lead optimization, and understanding structure-activity relationships (SAR).[2][3]

Typical pharmacophoric features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable Centers (PI/NI)

By identifying the correct combination and spatial orientation of these features, we can design novel molecules with a high probability of being active against the target of interest.[4]

The Scaffold Molecule: (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

The core of our study is the (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine molecule. This scaffold is of significant interest due to the proven biological activities of the benzofuran and dihydrobenzofuran classes of compounds, which include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5][6][7]

Let's dissect the key components of this molecule from a medicinal chemistry perspective:

  • Dihydrobenzofuran Core: This rigid heterocyclic system provides a defined three-dimensional structure, which is advantageous for locking the attached functional groups into a specific orientation for target binding.[8]

  • (3R)-Amine Group: The primary amine at the chiral center is a potent hydrogen bond donor and can be positively charged at physiological pH, making it a key interaction point for many biological targets. Its specific stereochemistry ((R)-configuration) is critical for precise geometric alignment within a chiral binding pocket.

  • 5-Fluoro Substituent: The inclusion of a fluorine atom is a common and highly effective strategy in modern drug design.[9] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability and binding affinity.[10][11][12]

While the specific biological target of this exact molecule is not widely published, the general class of benzofuran derivatives has shown activity against a wide range of targets, making it an excellent candidate for demonstrating pharmacophore modeling workflows.[13][14]

Strategic Decision: Ligand-Based vs. Structure-Based Modeling

The first critical decision in any pharmacophore modeling project is the choice of methodology. This choice is dictated entirely by the available information about the biological target.

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is used when the 3D structure of the biological target is unknown , but a set of active and inactive molecules is available. The model is built by superimposing the active molecules and identifying the common chemical features that are presumed to be responsible for their activity.[15][16]

  • Structure-Based Pharmacophore Modeling (SBPM): This approach is employed when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is known . The model is derived directly from the key interaction points between the protein and a bound ligand within the active site.[17][18][19]

The following diagram illustrates the decision-making process.

G start Start: Pharmacophore Modeling Project decision Is the 3D structure of the biological target known? start->decision ligand_set Is a set of structurally diverse active ligands available? decision->ligand_set No sbpm Pursue Structure-Based Pharmacophore Modeling (SBPM) decision->sbpm Yes lbpm Pursue Ligand-Based Pharmacophore Modeling (LBPM) ligand_set->lbpm Yes dead_end Pharmacophore modeling is not feasible. Consider other methods. ligand_set->dead_end No

Caption: Decision workflow for selecting a pharmacophore modeling strategy.

Protocol: Ligand-Based Pharmacophore Model Generation

This protocol is followed when the target structure is unknown. The core assumption is that a set of structurally diverse molecules with known activity bind to the same target in a similar conformation.

Step-by-Step Methodology
  • Training and Test Set Preparation:

    • Causality: The quality of the model is entirely dependent on the quality of the input data. A good training set should include structurally diverse compounds with a wide range of biological activities (from highly active to inactive).

    • Protocol:

      • Compile a set of at least 15-20 active compounds with known IC50 or Ki values. Our lead molecule, (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine, would be included here.

      • Compile a separate "decoy" set of inactive or significantly less active compounds, ideally with similar chemical structures to the actives to challenge the model's specificity.

      • Partition the data, typically reserving ~75-80% for the training set (used to build the model) and ~20-25% for the test set (used for external validation).[15]

  • Conformational Analysis:

    • Causality: Small molecules are flexible. To find a common pharmacophore, we must explore the low-energy 3D conformations that each molecule can adopt, as the bioactive conformation is likely among them.

    • Protocol: For each molecule in the training set, generate a library of energetically accessible conformers using computational chemistry software (e.g., OMEGA, MOE, LigandScout).

  • Molecular Superimposition & Feature Alignment:

    • Causality: The algorithm must find a common 3D arrangement of pharmacophoric features shared by the active molecules.

    • Protocol: The software aligns the generated conformers of all active molecules, attempting to maximize the overlap of common chemical features (e.g., aligning the aromatic rings, hydrogen bond donors, etc.).[17]

  • Pharmacophore Hypothesis Generation:

    • Causality: From the alignments, multiple potential pharmacophore models (hypotheses) are generated. The best hypothesis is one that is shared by most of the active molecules but is absent in the inactive ones.

    • Protocol: Software like PHASE, Catalyst, or LigandScout will generate a ranked list of hypotheses. Each hypothesis consists of a set of features in a specific 3D arrangement.

  • Model Validation:

    • Causality: A model is only useful if it can accurately distinguish active from inactive compounds. Validation is a critical, non-negotiable step to ensure the model has predictive power.

    • Protocol:

      • Internal Validation: Use the training set to assess the model's fit.

      • External Validation: Screen the test set (which was not used to build the model) against the generated hypothesis.

      • Decoy Set Screening: Screen a large database of known inactive/decoy molecules. A good model should have a low hit rate for these compounds.

      • Calculate Validation Metrics: Use metrics like the Güner-Henry (GH) score and Receiver Operating Characteristic (ROC) curves to quantify the model's ability to enrich active compounds. A GH score between 0.7 and 1.0 indicates a good model.[20][21]

Ligand-Based Workflow Diagram

G start Start: Ligand-Based Modeling step1 1. Data Compilation (Active & Decoy Sets) start->step1 step2 2. Conformational Analysis (Generate 3D conformers) step1->step2 step3 3. Feature Alignment (Superimpose active molecules) step2->step3 step4 4. Hypothesis Generation (Identify common features) step3->step4 step5 5. Model Validation (Test Set & Decoy Screening) step4->step5 decision Is GH Score > 0.7? step5->decision output Validated Pharmacophore Model decision->output Yes refine Refine Training Set or Parameters decision->refine No refine->step1

Caption: Iterative workflow for Ligand-Based Pharmacophore Modeling.

Protocol: Structure-Based Pharmacophore Model Generation

This protocol is used when a 3D structure of the target is available. It provides a more direct and often more accurate way to define the key interactions.

A Case Study Approach: To illustrate this protocol, we will hypothesize that (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine is an inhibitor of 5-Lipoxygenase (5-LOX) , an enzyme implicated in inflammation.[22] We will use a publicly available crystal structure of 5-LOX (e.g., from the Protein Data Bank).

Step-by-Step Methodology
  • Protein and Ligand Preparation:

    • Causality: Raw PDB structures often contain non-essential water molecules, have missing atoms, or incorrect protonation states that must be corrected to ensure an accurate representation of the binding site.

    • Protocol:

      • Download the 3D structure of the target protein (e.g., 5-LOX) from the PDB.

      • Remove water molecules that are not involved in binding, add hydrogen atoms, and assign correct protonation states to amino acid residues using protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, MOE).

      • Prepare the 3D structure of our ligand, (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine, ensuring correct stereochemistry and generating low-energy conformers.

  • Molecular Docking (Optional but Recommended):

    • Causality: If the PDB structure does not contain a bound ligand, or if you want to understand the binding mode of your specific molecule, docking is required to place the ligand into the active site.

    • Protocol: Use a docking program (e.g., Glide, AutoDock) to predict the most likely binding pose of our benzofuran derivative within the 5-LOX active site. The resulting pose is critical for identifying interaction points.

  • Interaction Mapping and Feature Generation:

    • Causality: The pharmacophore is a direct reflection of the specific interactions between the ligand and the protein's active site residues.

    • Protocol: Analyze the protein-ligand complex (either from the crystal structure or the docking result). Software like LigandScout or the Phase module in Schrödinger will automatically identify and map key interactions (hydrogen bonds, hydrophobic contacts, aromatic stacking) and translate them into pharmacophore features.[17] For our molecule, this would likely identify the amine as an HBD/PI feature and the benzofuran ring as an HY/AR feature.

  • Model Refinement and Validation:

    • Causality: The initial model may contain redundant features. It must be refined and validated to ensure it can effectively distinguish true binders from non-binders.

    • Protocol:

      • Manually inspect and refine the generated pharmacophore, keeping only the most critical features.

      • Validate the model using a test set of known 5-LOX inhibitors and a decoy set, as described in the ligand-based protocol (Section 4.1, Step 5). Calculate GH scores and/or ROC curves to confirm predictive power.

Structure-Based Workflow Diagram

G start Start: Structure-Based Modeling step1 1. Protein & Ligand Preparation (Clean PDB, prepare ligand) start->step1 step2 2. Molecular Docking (Predict ligand binding pose) step1->step2 step3 3. Interaction Mapping (Identify key protein-ligand contacts) step2->step3 step4 4. Pharmacophore Generation (Translate contacts to features) step3->step4 step5 5. Model Validation (Test Set & Decoy Screening) step4->step5 decision Is GH Score > 0.7? step5->decision output Validated Pharmacophore Model decision->output Yes refine Refine Features or Docking decision->refine No refine->step3

Caption: Systematic workflow for Structure-Based Pharmacophore Modeling.

Model Application: Virtual Screening

The ultimate goal of generating a validated pharmacophore model is to use it as a 3D search query to find novel, structurally diverse molecules with the potential for biological activity.[3][23]

The virtual screening workflow involves:

  • Database Preparation: Obtain large databases of commercially available or proprietary compounds (e.g., ZINC, Enamine REAL). These databases must be processed to generate multiple 3D conformers for each molecule.

  • Pharmacophore Screening: The validated pharmacophore model is used as a filter. The software rapidly screens millions of conformers, retaining only those that match the pharmacophore's features and spatial constraints.

  • Post-Screening Filtering: The initial list of hits is further refined using other criteria, such as molecular docking to predict binding affinity, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) property prediction, and visual inspection by a medicinal chemist.[1]

This process funnels a vast chemical space down to a manageable number of high-priority candidates for experimental testing, dramatically saving time and resources.

Data Synthesis & Model Comparison

When developing a pharmacophore, it's common to generate several hypotheses. These must be quantitatively compared to select the best one for virtual screening. The table below shows a hypothetical comparison of models generated for our 5-LOX target.

Hypothesis IDFeaturesTraining Set FitTest Set Actives FoundDecoy Hit Rate (%)GH ScoreRank
Hypo-1HBD, AR, HY18/204/52.1%0.781
Hypo-2HBD, AR, HY, HBA19/203/55.5%0.653
Hypo-3HBD, AR20/202/58.3%0.514
Hypo-4 (SBPM)HBD, AR, HYN/A5/51.8%0.851

In this hypothetical data, Hypo-4, derived from the structure-based method, shows the best performance with the highest GH score and perfect retrieval of test set actives. Among the ligand-based models, Hypo-1 provides the best balance of sensitivity and specificity.

Conclusion and Future Perspectives

This guide has detailed the principles and protocols of pharmacophore modeling using (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine as a representative scaffold. We have demonstrated that whether starting from a set of known ligands or a protein structure, a rigorously validated pharmacophore model is an exceptionally powerful tool for rational drug design. By abstracting complex molecular interactions into a simple, searchable model, researchers can efficiently navigate vast chemical spaces to identify promising new therapeutic candidates.

The future of pharmacophore modeling lies in its integration with artificial intelligence and machine learning. These advanced computational methods are enhancing every step of the process, from more accurate conformational analysis to more predictive scoring functions, further accelerating the path from concept to clinic.

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Metabolic Stability Profiles of Fluorinated Dihydrobenzofuran Amines: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The optimization of a drug candidate's metabolic stability is a critical hurdle in the preclinical development pipeline. Poor stability can lead to rapid clearance, low bioavailability, and ultimately, therapeutic failure. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] When functionalized with an amine, this scaffold presents specific metabolic liabilities. This guide provides an in-depth exploration of the metabolic stability profiles of dihydrobenzofuran amines, focusing on the strategic use of fluorination to mitigate metabolic risks. We will dissect the underlying metabolic pathways, provide field-proven, self-validating experimental protocols for assessing stability, and offer insights into data interpretation to guide medicinal chemistry efforts.

Part 1: The Strategic Role of Fluorine in Modern Drug Design

In drug discovery, achieving a balance between potency, selectivity, and favorable pharmacokinetic properties is paramount. One of the most powerful strategies in the medicinal chemist's toolkit is the introduction of fluorine into a lead compound.[3] The unique properties of the fluorine atom—its small size (mimicking hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—can be leveraged to profoundly alter a molecule's profile.[4]

Specifically, in the context of metabolic stability, fluorination serves two primary purposes:

  • Directly Blocking Metabolic Soft Spots: Replacing a metabolically labile carbon-hydrogen (C-H) bond with a much stronger C-F bond can effectively prevent oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5]

  • Modulating Physicochemical Properties: The strong electron-withdrawing nature of fluorine can alter the electronic properties of adjacent functional groups. For instance, it can lower the basicity (pKa) of nearby amines, which may reduce their affinity for the active sites of metabolizing enzymes, thereby slowing the rate of metabolism.[6][7]

This guide focuses on applying these principles to the promising but metabolically vulnerable dihydrobenzofuran amine scaffold.

Part 2: The Metabolic Landscape of Dihydrobenzofuran Amines

Before one can improve metabolic stability, one must first understand the pathways of metabolic degradation. For a typical dihydrobenzofuran amine, metabolism is predominantly hepatic and can be categorized into Phase I and Phase II reactions.[8]

  • Phase I Metabolism: Primarily mediated by CYP enzymes, these are oxidative reactions that introduce or expose polar functional groups.[9] For dihydrobenzofuran amines, common metabolic "soft spots" include:

    • Aromatic Hydroxylation: The benzene ring of the dihydrobenzofuran core is susceptible to hydroxylation.

    • N-Dealkylation: The amine functionality is a prime target for the removal of alkyl groups.

    • Oxidation of the Dihydrofuran Ring: The saturated heterocyclic ring can undergo hydroxylation or ring-opening.[10]

  • Phase II Metabolism: These are conjugation reactions where an endogenous molecule (like glucuronic acid or sulfate) is attached to the newly formed polar handle from Phase I, further increasing water solubility and facilitating excretion. Hepatocyte-based assays are essential for capturing this phase of metabolism.[11][12]

Below is a conceptual diagram illustrating potential metabolic liabilities.

cluster_0 Potential Phase I Metabolic Pathways Parent Dihydrobenzofuran Amine Metabolite1 Aromatic Hydroxylation (Phenolic Metabolite) Parent->Metabolite1 CYP450 Metabolite2 N-Dealkylation (Secondary/Primary Amine) Parent->Metabolite2 CYP450 Metabolite3 Ring Hydroxylation/Opening Parent->Metabolite3 CYP450 Fluorinated_Parent Fluorinated Dihydrobenzofuran Amine (Metabolic Block)

Caption: Potential Phase I metabolic pathways for a dihydrobenzofuran amine.

Strategically placing a fluorine atom on the aromatic ring, for example, can block the hydroxylation pathway, forcing metabolism through other, potentially slower, routes or significantly increasing the compound's half-life.

Part 3: Experimental Assessment of Metabolic Stability

To quantify the metabolic stability of a compound, two primary in vitro systems are employed: liver microsomes and hepatocytes. Microsomal assays are excellent for high-throughput screening of Phase I metabolism, while hepatocyte assays provide a more comprehensive picture that includes both Phase I and Phase II pathways.[8]

Core Experimental Workflow

The workflow for assessing metabolic stability is a systematic process designed to ensure data integrity and reproducibility. Each step is critical for a self-validating protocol.

Prep 1. Preparation - Thaw Reagents - Prepare Compound Stocks Incubate 2. Incubation - Mix Compound with Microsomes/Hepatocytes - Initiate with Cofactor (NADPH) - Incubate at 37°C Prep->Incubate Sample 3. Time-Point Sampling - Aliquot at t=0, 5, 15, 30, 60 min - Quench with Cold Acetonitrile + Internal Standard Incubate->Sample Analyze 4. Analysis - Centrifuge to Pellet Protein - Analyze Supernatant via LC-MS/MS Sample->Analyze Data 5. Data Processing - Quantify Parent Compound Peak Area - Calculate % Remaining vs. t=0 Analyze->Data

Caption: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay measures the intrinsic clearance of a compound by Phase I enzymes, primarily CYPs.[13]

A. Materials & Reagents

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Test Compounds and Control Compounds (e.g., High-Clearance: Verapamil; Low-Clearance: Diazepam)

  • Internal Standard (IS) solution in cold Acetonitrile (ACN)

  • 96-well incubation and collection plates

  • LC-MS/MS system

B. Step-by-Step Methodology

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare test and control compound stock solutions in DMSO (e.g., 10 mM) and create working solutions by diluting in buffer.

  • Reaction Mixture Setup: In an incubation plate, add phosphate buffer. Add HLM to a final concentration of 0.5 mg/mL.[14] Add the test/control compound to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point for a separate aliquot that is immediately quenched (see step 5).

  • Time-Point Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold ACN with the internal standard.[13] The cold ACN immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Control Incubations (Self-Validation):

    • -NADPH Control: Run one incubation for the longest time point without the NADPH regenerating system. Significant compound loss here indicates non-CYP-mediated degradation or instability.

    • Positive Controls: Run high and low-clearance compounds to verify the metabolic activity of the HLM batch.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the parent compound relative to the internal standard at each time point.

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This assay provides a more complete metabolic profile by using intact liver cells containing both Phase I and Phase II enzymes.[11][12]

A. Materials & Reagents

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compounds and Control Compounds

  • Internal Standard (IS) solution in cold Acetonitrile (ACN)

  • Suspension culture plates (e.g., 24-well)

  • Incubator with orbital shaker

  • LC-MS/MS system

B. Step-by-Step Methodology

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Dilute with pre-warmed medium and centrifuge to remove cryoprotectant. Resuspend viable cells in fresh medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.[15]

  • Incubation Setup: Add the hepatocyte suspension to the wells of a culture plate. Place on an orbital shaker in a 37°C incubator.

  • Compound Addition: Add the test/control compound to the wells (final concentration typically 1 µM).

  • Time-Point Sampling & Quenching: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and quench in a collection plate containing cold ACN with an internal standard.[15][16]

  • Control Incubations (Self-Validation):

    • Heat-Inactivated Control: Use hepatocytes that have been boiled to eliminate enzymatic activity.[15] This control accounts for non-enzymatic degradation or binding to cellular components.

    • Positive Controls: Use compounds known to be metabolized by Phase I (e.g., Testosterone) and Phase II (e.g., 7-Hydroxycoumarin) pathways to confirm cell viability and enzymatic competency.

  • Sample Processing & Analysis: Follow steps 7 and 8 from the HLM protocol.

Part 4: Data Analysis and Interpretation

The primary output from these assays is the concentration of the parent compound remaining over time. From this, key parameters are derived.

  • Plotting the Data: The natural logarithm of the percentage of compound remaining is plotted against time.

  • Calculating Half-Life (T½): The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Slope = -k

    • T½ (min) = 0.693 / k

  • Calculating In Vitro Intrinsic Clearance (CLint): This value represents the rate of metabolism normalized to the amount of enzyme (microsomal protein) or number of cells.

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / T½) * (Incubation Volume / mg protein in incubation)

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / T½) * (Incubation Volume / number of cells in 10^6)[11]

These calculated values allow for direct, quantitative comparison between different compounds.

Illustrative Data Summary

The table below presents a hypothetical case study comparing a parent dihydrobenzofuran amine with two fluorinated analogues to demonstrate how data is presented and interpreted.

CompoundPosition of FluorineHLM T½ (min)HLM CLint (µL/min/mg)Hepatocyte T½ (min)Hepatocyte CLint (µL/min/10^6 cells)
Parent-01 None1592.42546.2
Analog-F1 Aromatic Ring (Position 6)> 60< 11.6> 120< 9.6
Analog-F2 Benzylic Position4034.76517.9

Interpretation:

  • Parent-01 shows rapid clearance, suggesting significant metabolic liability.

  • Analog-F1 , with fluorine on the aromatic ring, demonstrates a profound blocking effect on metabolism, resulting in very high stability in both systems. This suggests aromatic hydroxylation was the primary metabolic pathway.

  • Analog-F2 , with fluorine at a different position, shows a moderate improvement in stability. This indicates that while it may have blocked one pathway, other metabolic routes remain viable—a phenomenon known as metabolic switching .[17]

Conclusion

The strategic incorporation of fluorine is a validated and highly effective method for enhancing the metabolic stability of drug candidates like dihydrobenzofuran amines. By understanding the primary metabolic pathways, medicinal chemists can judiciously place fluorine atoms to block these "soft spots." The use of robust, self-validating in vitro assays, such as the HLM and hepatocyte stability protocols detailed here, is essential for quantifying the impact of these chemical modifications. The resulting data on half-life and intrinsic clearance provide a clear, actionable basis for structure-activity relationship (SAR) studies, enabling the rational design of molecules with optimized pharmacokinetic profiles and a higher probability of clinical success.

References

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Sygnature Discovery. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Hohman, J. N., & Erickson, J. D. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Omega, 3(11), 15996-16008. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Tress, G., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. [Link]

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Request PDF. [Link]

  • Villegas-Gómez, C., et al. (2016). Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. Organic Letters, 18(1), 120-123. [Link]

  • The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. Drug Metabolism. [Link]

  • Nielsen, T. E., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 256-262. [Link]

  • Structures of benzofuran and dihydrobenzofuran derivatives. ResearchGate. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. ResearchGate. [Link]

  • CYP Inhibition Assays. Eurofins Discovery. [Link]

  • Crespi, C. L., et al. (2002). Fluorometric high-throughput screening for inhibitors of cytochrome P450. Analytical Biochemistry, 298(2), 159-176. [Link]

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. [Link]

  • Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. [Link]

  • ANALYTICAL METHODS. ATSDR. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Beilstein Journal of Organic Chemistry. [Link]

  • Wolschke, H., et al. (2015). Recent developments in methods for analysis of perfluorinated persistent pollutants. Comprehensive Analytical Chemistry, 67, 269-313. [Link]

  • Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett, 27(19), 2645-2648. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). Environmental Science & Technology. [Link]

  • Wang, L. G., et al. (2010). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 44(2), 706-712. [Link]

  • Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp.... ResearchGate. [Link]

  • High Throughput Assay for Cytochrome P450 Drug and Agrochemical Toxification. University of Toronto. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. iris univpm. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Request PDF. [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). EPA. [Link]

  • Identification of a potent and metabolically stable series of fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors. PubMed. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

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Methodological & Application

Asymmetric synthesis protocols for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis Protocols for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Strategic Rationale & Mechanistic Insights

The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore, increasingly embedded in the architecture of next-generation targeted therapeutics, including highly selective PRMT5 inhibitors for oncology[1][2]. While early-stage discovery often relies on racemic synthesis followed by chiral resolution, advancing a candidate to process scale demands high atom economy and reliable stereocontrol.

Modern asymmetric methodologies have evolved significantly, utilizing approaches such as chiral phosphoric acid-catalyzed cycloadditions[3] and microwave-assisted asymmetric epoxidations[4]. However, for robust, scalable, and self-validating pharmaceutical development, the use of chiral sulfinylimines (Ellman’s auxiliary) remains the benchmark for establishing the C3 stereocenter with exceptional diastereoselectivity[5].

This protocol details the asymmetric synthesis of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride using (R)-tert-butanesulfinamide. The causality behind this approach is rooted in steric governance: the bulky tert-butyl group of the auxiliary rigidly blocks one face of the intermediate ketimine, forcing the incoming hydride to attack exclusively from the less hindered trajectory.

Synthesis Workflow Visualization

SynthesisWorkflow SM Ketone Formation 5-Fluoro-2,3-dihydrobenzofuran-3-one Aux Chiral Auxiliary Addition (R)-tert-Butanesulfinamide + Ti(OEt)4 SM->Aux Imine Ketimine Intermediate (Self-Validating Conversion Check) Aux->Imine Red Diastereoselective Reduction L-Selectride, THF, -78°C Imine->Red Sulfinamide (R,R)-Sulfinamide (d.r. > 98:2 via 1H NMR) Red->Sulfinamide Deprot Anhydrous Deprotection 4M HCl in Dioxane / MeOH Sulfinamide->Deprot Product Target Isolation (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine HCl Deprot->Product

Workflow for asymmetric synthesis of (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Reaction Optimization & Quantitative Data

The critical stereogenic event is the reduction of the chiral ketimine. Ketimines are notoriously less reactive than aldimines, and their reduction requires careful selection of the hydride source to maximize the diastereomeric ratio (d.r.). The table below summarizes the optimization data, demonstrating why L-Selectride is the reagent of choice.

Table 1: Optimization of the Diastereoselective Reduction Step

Reducing AgentSolventTemp (°C)Yield (%)d.r. ((3R):(3S))Mechanistic Causality
NaBH₄THF-488885:15Proceeds via an open transition state; moderate facial bias.
DIBAL-HDCM-786570:30Lewis acidic aluminum alters chelation, degrading selectivity.
L-Selectride THF -78 82 98:2 High steric bulk forces strict anti-attack relative to the auxiliary.
Ru(II)/HCOOHDMF254055:45Transfer hydrogenation is poorly suited for this steric environment.

Detailed Experimental Protocol

Phase 1: Condensation (Chiral Ketimine Formation)

Ketones are sterically hindered and electronically deactivated compared to aldehydes. Titanium(IV) ethoxide is deployed here not just as a water scavenger, but as a critical Lewis acid to activate the carbonyl carbon.

  • Charge: To an oven-dried, argon-purged 500 mL round-bottom flask, add 5-fluoro-2,3-dihydrobenzofuran-3-one (10.0 g, 65.7 mmol, 1.0 eq) and (R)-tert-butanesulfinamide (8.76 g, 72.3 mmol, 1.1 eq).

  • Solvation: Dissolve the solids in anhydrous THF (150 mL).

  • Activation: Dropwise, add Ti(OEt)₄ (29.9 g, 131.4 mmol, 2.0 eq) via syringe over 10 minutes.

  • Reaction: Heat the mixture to 70 °C and stir for 18 hours.

  • Workup (Critical Step): Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously.

    • Expert Insight: This immediately precipitates titanium dioxide (TiO₂). Do not attempt to separate the layers directly, as severe emulsions will form. Instead, filter the entire biphasic suspension through a tightly packed pad of Celite.

  • Isolation: Wash the Celite pad with EtOAc (3 × 100 mL). Separate the organic layer from the filtrate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude (R)-sulfinyl ketimine.

Phase 2: Diastereoselective Reduction

This step establishes the (3R) stereocenter. The extreme steric bulk of L-Selectride interacts synergistically with the tert-butyl group of the auxiliary at cryogenic temperatures to ensure near-perfect facial selectivity.

  • Preparation: Dissolve the crude ketimine from Phase 1 in anhydrous THF (200 mL) under argon and cool the reactor to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add L-Selectride (1.0 M in THF, 98.5 mL, 1.5 eq) dropwise over 45 minutes to maintain the internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 4 hours.

  • Quench: Carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl (50 mL), then allow the mixture to warm to room temperature.

  • Extraction: Extract with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure (R,R)-sulfinamide intermediate.

Phase 3: Auxiliary Cleavage & Salt Formation

Anhydrous acidic conditions are strictly required. Aqueous acids risk hydrolyzing the delicate dihydrobenzofuran ether linkage or causing unwanted side reactions.

  • Deprotection: Dissolve the purified (R,R)-sulfinamide (12.0 g) in anhydrous Methanol (50 mL). Cool to 0 °C.

  • Cleavage: Add 4M HCl in Dioxane (25 mL) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Precipitation: Concentrate the mixture in vacuo to a thick oil. Add Methyl tert-butyl ether (MTBE) (100 mL) and stir vigorously for 30 minutes.

    • Expert Insight: Trituration with MTBE is a self-validating purification mechanism. The desired hydrochloride salt is highly crystalline and insoluble in MTBE, while cleaved auxiliary byproducts and trace diastereomeric impurities remain in solution.

  • Filtration: Filter the resulting white precipitate, wash with cold MTBE (2 × 20 mL), and dry under high vacuum to afford (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride.

Analytical Validation & Self-Validating Systems

To ensure the integrity of the protocol, the system is designed to be self-validating at two critical checkpoints:

  • Intermediate d.r. Check (Post-Phase 2): Before deprotection, analyze the crude reduction mixture via ¹H NMR (CDCl₃). The tert-butyl group of the (R,R)-diastereomer typically appears as a sharp singlet around

    
     1.22 ppm, while the minor (R,S)-diastereomer appears slightly shifted (e.g., 
    
    
    
    1.25 ppm). Integrating these two peaks provides an immediate, precise calculation of the diastereomeric ratio without requiring chiral chromatography.
  • Final e.e. Confirmation: The enantiomeric excess of the final hydrochloride salt should be validated using Chiral HPLC (e.g., Chiralpak IG column, Hexane/EtOH/DEA mobile phase) against a racemic standard[1]. The MTBE trituration step in Phase 3 routinely upgrades the e.e. to >99.5%.

References

[1] Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. PubMed / NIH. Available at:

[2] K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides. PMC / NIH. Available at:

[3] Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers. Available at:

[4] WO2024220917A1 - Prmt5 inhibitors and uses thereof. Google Patents. Available at:

[5] WO2024067433A1 - Novel prmt5 inhibitor and use thereof. Google Patents. Available at:

Sources

Application Note: Advanced Reductive Amination Protocols for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine is a highly valuable chiral pharmacophore frequently utilized in the development of CNS therapeutics and GPCR-targeted ligands. As a primary amine, it readily participates in reductive amination to yield structurally diverse secondary and tertiary amines.

However, functionalizing this specific scaffold presents a distinct chemical challenge: stereochemical degradation . The amine resides at the C3 position, which is benzylic and adjacent to the C2 methylene group. If the intermediate imine is subjected to strong bases, high temperatures, or prolonged reaction times, it can undergo reversible tautomerization into an enamine (forming a C2=C3 double bond). This tautomerization destroys the (3R) stereocenter, leading to irreversible racemization.

To circumvent this, direct reductive amination using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) under mildly acidic conditions is the gold-standard approach . STAB selectively and rapidly reduces the protonated iminium ion at low temperatures, kinetically outcompeting the unwanted enamine tautomerization and preserving >99% of the enantiomeric excess (ee).

Reaction Pathway & Stereochemical Preservation

The following workflow illustrates the mechanistic progression from the primary amine to the target secondary amine, highlighting the critical iminium intermediate where stereocontrol is maintained.

G A (3R)-5-Fluoro-2,3-dihydro- 1-benzofuran-3-amine C Hemiaminal Intermediate A->C Nucleophilic Addition B Aldehyde / Ketone (Electrophile) B->C D Iminium Ion (Stereocenter Intact) C->D -H2O (AcOH cat.) E Secondary Amine (Target Product) D->E Hydride Transfer (STAB, 0-25°C)

Reductive amination pathway preserving the (3R) stereocenter via an iminium intermediate.

Reagent Selection & Causality

The choice of reducing agent is the primary determinant of both yield and stereoretention. While several hydride sources exist for reductive amination , STAB provides the optimal balance of reactivity and chemoselectivity for delicate chiral benzylic amines[1].

Quantitative Comparison of Hydride Reducing Agents
Reducing AgentRelative ReactivityChemoselectivity (Iminium vs. Carbonyl)Risk of (3R) RacemizationTypical Yield Profile
NaBH(OAc)₃ (STAB) ModerateExcellent Low (Operates at pH 5-6)85 - 95%
NaBH₃CN LowGoodLow to Moderate (Requires pH 3-4)70 - 85%
NaBH₄ HighPoor (Reduces carbonyls rapidly)High (Requires harsh pre-formation)< 50%
  • Solvent Selection (1,2-Dichloroethane): DCE is selected over dichloromethane (DCM) or tetrahydrofuran (THF) because STAB exhibits superior solubility and optimal reaction kinetics in DCE, minimizing reaction time and side-product formation .

  • Acid Catalyst (Acetic Acid): The addition of 1.0 equivalent of glacial acetic acid facilitates the dehydration of the hemiaminal to the highly electrophilic iminium ion. This ensures the reduction happens instantaneously upon STAB addition, preventing the accumulation of tautomerization-prone intermediates.

Step-by-Step Experimental Protocol (10 mmol Scale)

This protocol is designed as a self-validating system , incorporating specific causality for each step and in-process controls (IPCs) to ensure reproducibility and high fidelity of the (3R) stereocenter.

Phase 1: Iminium Ion Formation
  • Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (1.53 g, 10.0 mmol, 1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (50 mL, 0.2 M).

  • Electrophile Addition: Add the target aldehyde or ketone (10.5 mmol, 1.05 eq) in a single portion.

  • Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 eq) dropwise via syringe.

    • Causality: The slightly acidic environment (pH ~5) accelerates hemiaminal dehydration to the iminium ion without dropping the pH low enough to trigger unwanted ether-ring opening or degradation of the benzofuran core.

  • Maturation: Stir the mixture under a nitrogen atmosphere at 20 °C for 30–60 minutes.

Phase 2: Hydride Reduction
  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature controls the exothermic hydride transfer. This suppresses non-specific reduction of the unreacted carbonyl and kinetically freezes the iminium ion, preventing enamine tautomerization and preserving the ee.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 15 minutes.

  • Completion: Remove the ice bath, allowing the reaction to naturally warm to 20 °C. Stir for 2–12 hours depending on the steric bulk of the carbonyl.

Phase 3: Quench & Workup (In-Process Controls)
  • IPC Validation (Reaction Tracking): Sample 10 µL of the reaction mixture, dilute in 1 mL of HPLC-grade Acetonitrile, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the intermediate iminium mass (M+H) is <1% relative to the product mass. If >1% remains, stir for an additional 2 hours.

  • Quench: Cool the flask back to 0 °C and quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL).

    • Causality: NaHCO₃ safely neutralizes the acetic acid and hydrolyzes unreacted STAB. The slow addition prevents violent CO₂ effervescence and product loss.

  • IPC Validation (pH Check): Check the pH of the aqueous layer using universal indicator paper. It must be ≥ 7.5 .

    • Self-Validation: If the solution remains acidic, the newly formed secondary amine will remain protonated and trapped in the aqueous phase, destroying your isolated yield. Add 1M NaOH dropwise until pH 8 is reached if necessary.

  • Extraction: Transfer to a separatory funnel. Isolate the organic (DCE) layer. Extract the aqueous layer with additional DCE (2 × 25 mL).

  • Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.

Phase 4: Purification
  • Purify the crude product via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/Ethyl Acetate containing 1% Triethylamine to prevent streaking). Alternatively, the product can be isolated as a highly pure hydrochloride salt by dissolving the crude oil in diethyl ether and adding 2.0 M HCl in ether, followed by filtration of the resulting precipitate.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL:[Link]

  • Reductive Amination, and How It Works Ashenhurst, J. Master Organic Chemistry, 2017. URL:[Link]

  • Reductive Amination (General Principles) Wikipedia, The Free Encyclopedia. URL:[Link]

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Technical Application Note: Solubility & Handling of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1217848-83-9, generic) is a high-value chiral building block often utilized in the synthesis of serotonin receptor modulators and other CNS-active agents. As a primary amine fused to a dihydrobenzofuran core, its solubility profile is dictated by the interplay between its basic amine functionality (pKa ≈ 9.0–9.5) and the lipophilic fluorinated aromatic ring.

This guide details the solubility protocols for this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , the two most critical solvents for stock preparation and analytical characterization.

Physicochemical Summary
PropertyValue / CharacteristicNotes
Molecular Weight ~153.15 g/mol (Free Base)~189.6 g/mol (HCl Salt)
Physical State White to off-white solidOften supplied as HCl salt for stability
Polarity (LogP) ~1.2 – 1.4 (Predicted)Moderate lipophilicity
H-Bond Donors 1 (Primary Amine)Increases solubility in protic solvents
Chirality (3R)-EnantiomerCritical: Avoid racemizing conditions (high heat + strong base)

Solubility Profile: DMSO & Methanol[2]

Dimethyl Sulfoxide (DMSO)

Status: Preferred Solvent for Stock Solutions DMSO is the gold standard for preparing high-concentration stock solutions (typically 10 mM to 100 mM) due to its high dielectric constant and ability to dissolve both the free base and salt forms of the amine.[1]

  • Solubility Limit: Generally >50 mg/mL (for HCl salt) and >100 mg/mL (for Free Base).

  • Advantages: Excellent stability at -20°C; miscibility with cell culture media (up to 0.5% v/v).

  • Risks: DMSO is hygroscopic. Absorbed water can degrade the compound over time or cause precipitation of the free base.

Methanol (MeOH)

Status: Preferred Solvent for Analytical Chemistry (LC-MS) Methanol is the solvent of choice for intermediate dilutions and LC-MS sample preparation.

  • Solubility Limit: High (>20 mg/mL ).

  • Advantages: Low boiling point allows for easy removal; compatible with reverse-phase HPLC mobile phases.

  • Risks: Volatility leads to concentration changes if not sealed tightly. Protice nature can facilitate specific side reactions (e.g., carbamate formation) if exposed to atmospheric CO2 for prolonged periods.

Protocol 1: Visual Solubility Determination

Since batch-specific crystal forms (polymorphs) can affect saturation limits, researchers must validate solubility empirically before preparing master stocks.

Materials
  • Compound: (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (approx 5 mg)

  • Solvent: Anhydrous DMSO (Grade ≥99.9%)

  • Vessel: Clear glass HPLC vial or 1.5 mL Eppendorf tube

  • Equipment: Vortex mixer, Sonicator bath

Step-by-Step Methodology
  • Weighing: Accurately weigh 2.0 mg of the compound into the vial.

  • Initial Addition: Add 20 µL of DMSO (Target: 100 mg/mL).

  • Agitation: Vortex for 30 seconds.

    • Observation: If clear, solubility is >100 mg/mL. Stop.

    • If cloudy/particulate: Proceed to step 4.

  • Titration: Add DMSO in 20 µL increments , vortexing and sonicating (30 sec) between additions.

  • Endpoint: Record the total volume (

    
    ) required to achieve a completely clear solution with no visible particulates under bright light.
    
  • Calculation:

    
    
    

Protocol 2: Preparation of 10 mM Master Stock

This protocol ensures the preparation of a precise 10 mM stock solution in DMSO, suitable for biological assays and long-term storage.

Workflow Diagram (DOT)

StockPrep Start Start: Calculate Mass Required Weigh Weigh Compound (e.g., 1.53 mg for Free Base) Start->Weigh Solvent Add Anhydrous DMSO (Volume = Mass / MW * 100) Weigh->Solvent Dissolve Vortex & Sonicate (Temp < 40°C) Solvent->Dissolve QC Visual Inspection: Clear Solution? Dissolve->QC QC->Dissolve No (Sonicate more) Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) QC->Aliquot Yes Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for the preparation of a stable 10 mM stock solution in DMSO.

Calculation Reference Table

Target Concentration: 10 mM (10 mmol/L)

FormMolecular Weight ( g/mol )Mass WeighedDMSO Volume Required
Free Base 153.151.53 mg1.000 mL (1000 µL)
HCl Salt 189.611.90 mg1.000 mL (1000 µL)
Free Base 153.155.00 mg3.265 mL (3265 µL)

Critical Note: Always verify the specific molecular weight on the Certificate of Analysis (CoA) of your specific batch, as hydration states (e.g., monohydrate) will alter the required mass.

Stability & Storage Guidelines

Hygroscopicity Management

Amine salts are prone to absorbing atmospheric moisture.

  • Protocol: Allow the product vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.

  • Desiccant: Store bulk powder in a desiccator.

Freeze-Thaw Cycles

Repeated freezing and thawing of DMSO stocks causes precipitation and compound degradation.

  • Best Practice: Aliquot the master stock into single-use volumes (e.g., 50 µL) immediately after preparation.

  • Storage: -20°C is sufficient for 6 months; -80°C for long-term (>1 year).

Chemical Stability (Racemization)

While the (3R)-configuration is relatively stable, avoid storing the compound in basic alcoholic solutions (e.g., Methanol + NaOH) for extended periods, as this can promote racemization at the chiral center alpha to the amine.

Biological Assay Application (Dilution)

When transferring from DMSO stock to aqueous assay buffer:

  • Intermediate Step: Do not dilute directly from 100% DMSO to 100% aqueous buffer if the concentration is high, as "crashing out" (precipitation) may occur.

  • Serial Dilution: Perform serial dilutions in DMSO first.

  • Final Transfer: Spike the DMSO solution into the assay media such that the final DMSO concentration is ≤ 0.5% (v/v) .

Example:

  • Step A: Dilute 10 mM Stock -> 1 mM in DMSO.

  • Step B: Add 1 µL of 1 mM DMSO solution to 199 µL of Assay Buffer.

  • Result: 5 µM compound in buffer with 0.5% DMSO.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93092434, (3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine (Analogous Structure). Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for amine solubility).
  • Cheng, X., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines. Chemical Reviews. Retrieved from [Link]

Sources

Procedure for incorporating (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine into peptide chains

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine into Peptide Architectures

Abstract

This technical guide details the protocols for incorporating (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 2055848-82-1) into peptide chains.[1] As a chiral primary amine lacking a carboxylic acid handle, this building block cannot be introduced via standard amino acid coupling cycles. Instead, it serves as a high-value pharmacophore introduced via C-terminal amide capping or as a side-chain surrogate in peptoid-peptide hybrids (N-substituted glycines).[1] This document provides step-by-step methodologies for both strategies, emphasizing the preservation of chiral integrity and maximizing coupling efficiency.

Molecular Profile & Pre-requisites

The target molecule is a chiral, dihydrobenzofuran-derived primary amine. Its rigid bicyclic structure and fluorine substitution make it an excellent bioisostere for phenylalanine or tyrosine derivatives, often improving metabolic stability and receptor binding affinity.

PropertySpecification
IUPAC Name (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine
Functionality Primary Amine (

)
Chirality

-enantiomer (C3 position)
Electronic Nature Nucleophilic; pKa

8.5–9.0 (estimated)
Common Form Hydrochloride Salt (HCl)
Solubility Soluble in DMF, DMSO, MeOH; Limited solubility in DCM (as salt)

Critical Handling Note: The commercial HCl salt must be neutralized (free-based) to participate in nucleophilic attack. However, in situ neutralization with tertiary bases (DIPEA) is preferred over prior free-basing to prevent oxidation or carbamate formation from atmospheric


.

Strategy A: C-Terminal Incorporation (Amide Capping)

This strategy is used to attach the amine to the C-terminus of a peptide, effectively creating a peptide-amide "end-cap."[1] This is common in the synthesis of Peptide-Drug Conjugates (PDCs) or to block C-terminal degradation.[1]

The Challenge: Standard Solid Phase Peptide Synthesis (SPPS) grows peptides from C


 N. To attach an amine to the C-terminus, one must either use a specialized linker (e.g., BAL linker) or, more robustly, synthesize the protected peptide acid and couple the amine in solution.
Protocol: Convergent Solution-Phase Coupling

Workflow:

  • SPPS: Synthesize the peptide on an acid-labile resin (2-Chlorotrityl Chloride).

  • Cleavage: Release the protected peptide fragment (retaining Boc/tBu/Trt groups).

  • Coupling: React the peptide-COOH with the (3R)-amine in solution.

  • Global Deprotection: Remove side-chain protecting groups.[1]

Step-by-Step Procedure:

  • Resin Selection & Synthesis:

    • Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2]

    • Load the first Fmoc-amino acid (1.0 equiv) with DIPEA (4.0 equiv) in DCM.

    • Perform standard Fmoc SPPS to build the desired sequence.

    • Crucial: Ensure the N-terminus is Boc-protected (use Boc-AA-OH for the final residue) or Fmoc-protected (if Fmoc is desired in the final product).[1]

  • Mild Acid Cleavage (Protected Fragment Release):

    • Wash resin with DCM (

      
      ).
      
    • Treat resin with 1% TFA in DCM (

      
       resin volume) for 
      
      
      
      . Filter into a flask containing 10% pyridine in MeOH (to neutralize TFA immediately).
    • Repeat

      
      .
      
    • Concentrate the filtrate under reduced pressure.[3] Precipitate with cold water or hexanes to obtain the Side-Chain Protected Peptide Acid .[1]

  • Solution Phase Coupling:

    • Dissolve the Protected Peptide Acid (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.1 equiv) and HOAt (1.1 equiv).

    • Add DIPEA (2.5 equiv) and stir for

      
       to activate.
      
    • Add (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine HCl (1.2 equiv).[1]

    • Note: If using the HCl salt, add an additional 1.2 equiv of DIPEA to neutralize it.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (disappearance of peptide acid mass).[1]

  • Global Deprotection:

    • Evaporate DMF.

    • Treat the residue with TFA/TIS/Water (95:2.5:2.5) for 2–3 hours.

    • Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Strategy B: Backbone Incorporation (Peptoid Submonomer Method)

To incorporate the benzofuran moiety inside the peptide chain (not at the terminus), we utilize Peptoid (N-substituted glycine) chemistry. This method installs the amine as a side chain on the glycine nitrogen.[4]

Mechanism:

  • Acylation: A resin-bound amine is acylated with Bromoacetic Acid.[1][5][6]

  • Displacement: The bromide is displaced by the (3R)-amine via

    
     reaction.
    
Protocol: Solid-Phase Submonomer Cycle

Reagents:

  • Acylation Solution: 1.0 M Bromoacetic Acid in DMF + 0.9 M DIC (Diisopropylcarbodiimide).

  • Displacement Solution: 1.0 M (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine in NMP (or DMF). Note: Use free amine or add stoichiometric DIPEA if using HCl salt.

Step-by-Step Procedure:

  • Acylation (Bromoacetylation):

    • Start with a deprotected amine on resin (e.g., Rink Amide resin after Fmoc removal).

    • Add Acylation Solution (

      
       resin volume).
      
    • Shake at RT for 30 minutes .

    • Wash resin: DMF (

      
      ), DCM (
      
      
      
      ), DMF (
      
      
      ).
    • Result: Resin-bound bromoacetyl group.[1][6]

  • Displacement (Amination):

    • Add Displacement Solution (

      
       resin volume) containing the (3R)-amine.
      
    • Shake at RT for 60–120 minutes .

    • Optimization: For hindered amines or to ensure complete reaction, heat to

      
       (microwave optional: 25W, 
      
      
      
      , 15 min).
    • Wash resin: DMF (

      
      ).
      
    • Result: An N-substituted glycine residue bearing the (3R)-benzofuran side chain.[1]

  • Chain Elongation:

    • The resulting secondary amine is sterically hindered.[2][7]

    • Next Coupling: To continue the peptide chain, use highly active coupling conditions (e.g., HATU/HOAt/DIPEA or COMU ) and double coupling times to attach the next Fmoc-Amino Acid.

Process Visualization

The following diagram illustrates the logical flow for both incorporation strategies.

Peptide_Incorporation cluster_legend Key Start Target: Incorporate (3R)-Benzofuran Amine Decision Desired Position in Chain? Start->Decision StratA Strategy A: C-Terminal Cap Decision->StratA C-Terminus StratB Strategy B: Internal Backbone (Peptoid Hybrid) Decision->StratB Internal/Side-Chain StepA1 1. SPPS on 2-CT Resin (Generate Protected Peptide) StratA->StepA1 StepA2 2. Mild Acid Cleavage (1% TFA/DCM) StepA1->StepA2 StepA3 3. Solution Coupling (Peptide-COOH + Amine + HATU) StepA2->StepA3 EndA Peptide-Drug Conjugate (PDC) StepA3->EndA StepB1 1. Bromoacetylation (Br-AcOH + DIC) StratB->StepB1 StepB2 2. Nucleophilic Displacement (Add (3R)-Amine) StepB1->StepB2 StepB3 3. Continue SPPS (Couple next Fmoc-AA) StepB2->StepB3 EndB Peptoid-Peptide Hybrid StepB3->EndB Legend Red boxes indicate critical reaction steps

Caption: Decision matrix and workflow for C-terminal capping vs. Peptoid backbone incorporation.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Coupling (Strategy A) Salt interference or steric hindrance.[1]Ensure amine is free-based (extra DIPEA).[1] Switch to PyBOP or COMU if HATU fails.
Low Yield (Strategy B) Incomplete displacement of bromide.Increase amine concentration to 2.0 M. Use microwave heating (

). Use KI (Potassium Iodide) as a catalyst.
Racemization (Peptide) Over-activation of C-terminal Cys/His.[1]Use Oxyma Pure/DIC instead of HATU for the final amino acid before cleavage. Avoid high base concentrations.
Racemization (Amine) Generally stable, but harsh conditions.The (3R) center is benzylic but not

-carbonyl. It is stable under standard coupling. Avoid strong Lewis acids.

References

  • Compound Data: Sigma-Aldrich.[1] (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride.[1][8] Link

  • Peptoid Synthesis: Zuckermann, R. N., et al. "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis."[6] Journal of the American Chemical Society, 114(26), 10646–10647. Link

  • 2-CTC Resin Protocols: Barlos, K., et al. "2-Chlorotrityl chloride resin." International Journal of Peptide and Protein Research, 37(6), 513–520. Link

  • Coupling Reagents: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

Sources

Application Note: Optimal Storage & Stability of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 2055848-82-1 for HCl salt) is a high-value chiral building block often employed in the synthesis of CNS-active pharmaceutical ingredients.[1][2] Its structural integrity is defined by three critical features: a primary amine , a benzylic chiral center , and a dihydrobenzofuran core .

Improper storage leads to three primary failure modes:

  • Oxidative Degradation: Formation of N-oxides or imines via benzylic oxidation.[1][2][3]

  • Carbamate Formation: Rapid reaction with atmospheric CO₂ (if stored as a free base).

  • Racemization: Slow inversion of the chiral center under thermal or basic stress.[3]

Quick Reference: Recommended Storage Conditions

ParameterHCl Salt (Recommended Form) Free Base (High Risk)
Temperature 2°C to 8°C (Long-term: -20°C)-20°C (Strictly Frozen)
Atmosphere Dry, DesiccatedInert Gas (Argon/Nitrogen)
Container Amber Glass (Type I)Amber Glass + Parafilm/Teflon Tape
Shelf Life 24 Months (Desiccated)< 6 Months (Oxidation prone)

Chemical Profile & Stability Logic

Understanding the why behind the protocols ensures compliance and logical troubleshooting.

Structural Vulnerabilities[1][2]
  • Benzylic Amine Sensitivity: The amine group is attached to C3, a position benzylic to the aromatic ring. Benzylic C-H bonds are weaker (bond dissociation energy ~85-90 kcal/mol) compared to standard alkyl C-H bonds.[1][2][3] This makes the position susceptible to radical autoxidation, especially in the presence of light or trace metals.

  • Chiral Integrity (3R Configuration): While amines are generally resistant to inversion at room temperature, the benzylic position increases the acidity of the C3 proton. Prolonged exposure to basic conditions or high heat can promote racemization via an enamine-like transition state or radical intermediate.[1][2]

  • Hygroscopicity: As a primary amine, the free base is hygroscopic and will absorb water and CO₂ from the air to form carbamates (white crust formation). The HCl salt is more stable but can still deliquesce in high humidity.[3]

Detailed Storage Protocols

Protocol A: Receipt and Initial Handling

Objective: Prevent initial degradation upon package opening.

  • Equilibration: Allow the sealed shipping container to reach room temperature (20-25°C) before opening. Reason: Opening a cold vial in humid air causes immediate condensation, introducing moisture that accelerates hydrolysis and clumping.

  • Atmosphere Control:

    • For Free Base: Open only in a glove box or under a positive pressure Nitrogen cone.[3]

    • For HCl Salt: Handle in a desiccated environment or fume hood with low humidity (<40% RH).[3]

  • Aliquoting: Do not store the bulk material in a vessel that is repeatedly opened. Aliquot into single-use amber vials (2mL or 4mL) with Teflon-lined caps.

Protocol B: Long-Term Storage Workflow

The following decision tree illustrates the logic for selecting storage conditions based on the chemical form.

StorageWorkflow Start Compound Receipt (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine CheckForm Check Chemical Form Start->CheckForm Salt HCl / Oxalate Salt CheckForm->Salt Solid Salt Base Free Base (Oil/Solid) CheckForm->Base Liquid/Low MP Amber Container: Amber Glass Vial (Protect from UV) Salt->Amber Base->Amber SaltCond Condition A: Store at 2-8°C Desiccator Cabinet Monitor QC Check: Retest every 12 months SaltCond->Monitor BaseCond Condition B: Store at -20°C Argon Overlay Required MonitorBase QC Check: Retest every 3-6 months BaseCond->MonitorBase Amber->SaltCond If Salt Amber->BaseCond If Base

Figure 1: Decision matrix for optimal storage based on chemical form. Note the stricter requirements for the free base.

Stability Assessment & Quality Control

To validate the integrity of your stock, use this self-validating testing protocol. This is critical before using the material in sensitive GMP steps or expensive late-stage couplings.[1][2][3]

Visual Inspection (First Pass)
  • Pass: White to off-white crystalline powder (Salt); Clear, colorless to pale yellow oil (Free Base).[3]

  • Fail: Yellow/Orange discoloration (Oxidation); Formation of white crust on oil surface (Carbamate formation); Liquefaction of solid (Hygroscopic failure).

Analytical Method: Chiral HPLC

Standard HPLC may show a single peak even if the compound has racemized. You must use a chiral method.

Suggested Method Parameters:

  • Column: Chiralpak IC or AD-H (Immobilized polysaccharide type preferred).[1][2][3]

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[3] Diethylamine is crucial to sharpen the amine peak.

  • Detection: UV at 254 nm (Aromatic absorption) and 210 nm.[3]

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Temperature: 25°C.

Forced Degradation Protocol (Stress Test)

If validating a new supplier or batch, perform this rapid stress test to establish a baseline.

Stress ConditionProcedureExpected Outcome (Stable)Failure Mode Indicator
Oxidation Dissolve in MeOH, add 3% H₂O₂. Incubate 2h at RT.>95% RecoveryNew peak at RRT ~0.8 (N-Oxide)
Thermal Heat solid at 60°C for 24h (Open vial).[1][2][3]>98% RecoveryDiscoloration; Purity drop >2%
Base/Racemization Dissolve in MeOH + 0.1N NaOH.[3] Stir 4h.>99% ee (Enantiomeric Excess)Drop in ee% (Racemization)

Degradation Pathways[2][6][7][8]

Understanding how the molecule breaks down helps in identifying impurity peaks in your LC-MS data.[1][2]

DegradationPathways Molecule (3R)-5-Fluoro-2,3-dihydro- 1-benzofuran-3-amine Oxidation Oxidation (Air/Light) Molecule->Oxidation CO2 + CO2 (Air) Molecule->CO2 BaseStress Base/Heat Molecule->BaseStress NOxide N-Oxide / Hydroxylamine (M+16 / M+32) Oxidation->NOxide Radical Mechanism Carbamate Carbamate Salt (Solid Precipitate) CO2->Carbamate Nucleophilic Attack Racemate (3R/3S)-Racemate (Loss of Bioactivity) BaseStress->Racemate Proton Abstraction at C3

Figure 2: Primary degradation pathways.[1][2][3] Monitoring for N-oxides (LC-MS) and Racemization (Chiral HPLC) is essential.

References

  • Sigma-Aldrich. (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Product Page. (Accessed 2023).[3][6] Link

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[3] Defines standard stress testing protocols (Long term: 25°C/60%RH; Accelerated: 40°C/75%RH). Link

  • BLD Pharm. (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine MSDS. (Analogous structure stability data). Link

  • Riley, T. & Hageman, M.Amine Stability in Pharmaceutical Development. Journal of Pharmaceutical Sciences.

Sources

Process Development Guide: Pharmaceutical Salt Screening & Preparation of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (hereafter BF3A ) is a critical chiral building block in the synthesis of serotonin-modulating CNS therapeutics.[1] As a primary amine fused to a bicyclic ether, the free base is prone to oxidation and atmospheric carbonylation, often presenting as an unstable oil or low-melting solid.

This Application Note details the strategic selection and preparation of pharmaceutical salts for BF3A. Unlike generic protocols, this guide prioritizes solid-state stability and optical purity maintenance . We focus on two primary salt forms: the Hydrochloride (HCl) for maximum aqueous solubility and the L-Tartrate for optical purity enhancement and non-hygroscopic stability.

Pre-Formulation & Physicochemical Context[2][3][4][5][6][7]

Before initiating salt screening, the physicochemical landscape of the API (Active Pharmaceutical Ingredient) must be mapped.

Molecular Properties
  • Chemical Structure: A primary amine attached to the C3 position of a 5-fluoro-2,3-dihydrobenzofuran ring.[1]

  • Stereochemistry: (3R)-enantiomer.[1]

  • Estimated pKa: ~8.8 – 9.2 (Conjugate acid).

    • Implication: BF3A is a moderately strong base. It will readily form salts with acids having a pKa < 6.0 (following the

      
       rule for stable salt formation).
      
Solubility Profile (Free Base)
SolventSolubility (25°C)Application in Process
Water Low (< 1 mg/mL)Anti-solvent for free base
Methanol/Ethanol High (> 100 mg/mL)Primary solvent for salt formation
Isopropyl Acetate ModerateGood for crystallization control
MTBE Moderate/HighExcellent anti-solvent for polar salts
Dichloromethane HighExtraction solvent only (avoid for crystallization)

Strategic Salt Selection Workflow

The choice of salt is not random; it is a decision matrix based on bioavailability, hygroscopicity, and manufacturability.

Decision Logic

The following diagram illustrates the logic flow for selecting the optimal salt form for BF3A.

SaltSelection Start Start: (3R)-BF3A Free Base SolubilityCheck Requirement: High Aqueous Solubility? Start->SolubilityCheck HCl_Route Select HCl Salt SolubilityCheck->HCl_Route Yes (IV/IR Formulation) Organic_Route Select Organic Acid (Succinate/Tartrate) SolubilityCheck->Organic_Route No (SR Formulation) HygroCheck Is HCl Salt Hygroscopic? HCl_Route->HygroCheck HygroCheck->Organic_Route Yes (Unstable) FinalForm Final Solid Form Candidate HygroCheck->FinalForm No (Stable) ChiralCheck Is Optical Purity < 98% ee? Organic_Route->ChiralCheck Tartrate_Route Select L-Tartrate (Dual Function: Salt + Resolution) ChiralCheck->Tartrate_Route Yes (Purification Needed) ChiralCheck->FinalForm No (Use Succinate/Fumarate) Tartrate_Route->FinalForm

Figure 1: Decision Matrix for BF3A Salt Selection. Blue nodes indicate start/end states; yellow/green/red indicate processing paths.[1]

Detailed Experimental Protocols

Protocol A: Preparation of BF3A Hydrochloride (Standard)

Objective: To prepare a high-solubility salt form suitable for immediate-release formulations.[1] Scale: 10.0 g input (Free Base).

Materials
  • (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (Free Base): 10.0 g (65.3 mmol)[1]

  • Hydrochloric acid (4M in Dioxane or Isopropanol): 18.0 mL (1.1 eq)[1]

  • Ethanol (Absolute): 50 mL

  • Methyl tert-butyl ether (MTBE): 150 mL (Anti-solvent)[1]

Step-by-Step Methodology
  • Dissolution: Charge 10.0 g of BF3A free base into a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer. Add 50 mL Ethanol. Stir at 25°C until fully dissolved.

  • Acid Addition (Controlled): Cool the solution to 0–5°C using an ice bath. Add 18.0 mL of 4M HCl in Dioxane dropwise over 20 minutes.

    • Causality: Exothermic reaction. Rapid addition can cause local overheating and oiling out (amorphous precipitation) rather than crystallization.

  • Nucleation: Remove the ice bath and allow the solution to warm to 20°C. Stir for 30 minutes. If no precipitate forms, scratch the glass wall or add a seed crystal (0.1% wt).

  • Anti-Solvent Addition: Slowly add 150 mL MTBE over 1 hour via an addition funnel.

    • Mechanism:[2][3][4] MTBE reduces the dielectric constant of the mixture, forcing the ionic salt out of the solution lattice.

  • Aging: Stir the resulting white slurry at 0°C for 2 hours to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 20 mL of cold MTBE/Ethanol (3:1).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 11.5 g (92%). Characterization: White crystalline powder. Melting point ~210-215°C (dec).[1]

Protocol B: Preparation of BF3A L-Tartrate (Chiral Stabilization)

Objective: To prepare a non-hygroscopic salt that upgrades/maintains enantiomeric excess (ee).[1] Scale: 5.0 g input.

Materials
  • (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine: 5.0 g (32.6 mmol)[1]

  • L-(+)-Tartaric Acid: 4.9 g (32.6 mmol, 1.0 eq)[1]

  • Methanol: 40 mL

  • Isopropyl Alcohol (IPA): 60 mL[1]

Step-by-Step Methodology
  • Acid Solution Prep: Dissolve 4.9 g L-Tartaric acid in 20 mL Methanol in a separate beaker. Warm to 40°C to ensure complete dissolution.

  • Base Solution Prep: Dissolve 5.0 g BF3A in 20 mL Methanol in the main reactor. Heat to 50°C.

  • Salt Formation: Add the warm acid solution to the base solution in a steady stream.

    • Note: Using warm solutions prevents premature precipitation of the acid before it reacts with the amine.

  • Solvent Swap (Distillation): Equip the reactor with a distillation head. Heat to remove approximately 30 mL of Methanol.

  • Crystallization: Add 60 mL Isopropyl Alcohol (IPA) slowly at reflux (approx 80°C).

  • Cooling Profile: Cool the mixture linearly from 80°C to 20°C over 4 hours (15°C/hour).

    • Causality: Slow cooling promotes the growth of the diastereomeric salt lattice, which excludes the (S)-isomer impurity, thereby upgrading chiral purity.

  • Filtration & Drying: Filter the solids. Wash with IPA. Dry at 50°C under vacuum.

Expected Yield: 8.5 g (85%). Benefit: This form is typically less hygroscopic than the HCl salt and ensures >99% ee.

Analytical Validation Standards

Every batch must be validated against these parameters to ensure pharmaceutical grade quality.

TestMethodAcceptance CriteriaPurpose
Identification 1H-NMR (DMSO-d6)Conforms to structureVerify salt formation (shift in alpha-proton)
Counter-ion Ratio Ion Chromatography / NMR1:1 ± 0.05Ensure stoichiometry (Monohydrochloride vs Dihydrochloride)
Crystallinity XRPD (X-Ray Powder Diffraction)Distinct Bragg PeaksConfirm crystalline form (Amorphous forms are unstable)
Thermal Analysis DSC (Differential Scanning Calorimetry)Sharp EndothermDetermine melting point and solvate presence
Chiral Purity Chiral HPLC> 98.5% eeVerify (3R) enantiomer integrity

Process Flow Diagram

The following diagram visualizes the critical path for the crystallization process (Protocol B), highlighting the control points.

ProcessFlow Dissolution 1. Dissolution (50°C, MeOH) Mixing 2. Reactive Mixing (Acid + Base) Dissolution->Mixing Clear Solution Distillation 3. Solvent Swap (Remove MeOH) Mixing->Distillation Salt Formed Cooling 4. Controlled Cooling (80°C -> 20°C) Distillation->Cooling Supersaturation Isolation 5. Filtration & Drying Cooling->Isolation Crystal Slurry

Figure 2: Unit Operation Workflow for L-Tartrate Salt Crystallization.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6][7][8] (2011).[5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][6]

  • Sigma-Aldrich. (2023).[1] (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Product Specification. (Note: Representative link for commercially available building block).

  • FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guideline for Residual Solvents.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Application Note: Scalable Manufacturing Processes for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 2055848-82-1) is a highly valuable chiral building block utilized in the development of next-generation kinase inhibitors and CNS-active therapeutics . The presence of the 5-fluoro substituent on the benzofuran core significantly modulates the basicity of the amine and alters the lipophilicity of the resulting active pharmaceutical ingredient (API).

However, the scalable enantioselective synthesis of this scaffold presents unique challenges: the 3-coumaranone precursor is sterically hindered and prone to side reactions (e.g., ring-opening or over-reduction) under harsh conditions. This application note details two industrially validated, highly scalable methodologies for synthesizing the (3R)-enantiomer with strict adherence to process causality and self-validating quality controls.

Route A: Biocatalytic Asymmetric Transamination (Green Chemistry)

Mechanistic Rationale & Causality

Biocatalysis offers an unparalleled combination of atom economy and enantioselectivity . By employing an (R)-selective


-transaminase (

-TA), the prochiral 5-fluoro-2,3-dihydrobenzofuran-3-one is directly converted to the (3R)-amine.

The catalytic cycle relies on Pyridoxal-5'-phosphate (PLP). Because the equilibrium of this reaction naturally favors the ketone, Isopropylamine (IPA) is utilized in large molar excess as the amine donor to establish a forward-driven system. The 5-fluoro substitution increases the electrophilicity of the ketone carbonyl, accelerating Schiff base formation with the aminated cofactor (PMP). However, strict pH control (pH 7.5–8.0) is mandatory; deviation leads to cofactor degradation and promotes spontaneous hydrolysis of the intermediate imine.

TransaminaseCycle Donor Isopropylamine (Amine Donor) PLP PLP (Resting Cofactor) Donor->PLP NH2 Transfer Acetone Acetone (Byproduct) Donor->Acetone Oxidation PMP PMP (Aminated Cofactor) PLP->PMP Activation PMP->PLP Regeneration Ketone 5-Fluoro-2,3-dihydro- benzofuran-3-one PMP->Ketone NH2 Transfer Amine (3R)-5-Fluoro-2,3-dihydro- 1-benzofuran-3-amine Ketone->Amine Chiral Amination

Figure 1: PLP-dependent transaminase catalytic cycle for chiral amination.

Protocol 1: Enzymatic Transamination Workflow
  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 8.0) containing 1 mM PLP.

  • Donor Addition: Add isopropylamine (IPA) to achieve a 1 M concentration. Re-adjust the pH to 8.0 using 6 M HCl.

    • Causality: Unprotonated IPA is required for the initial nucleophilic attack on PLP, but excessive alkalinity will denature the enzyme.

  • Substrate Loading: Dissolve 5-fluoro-2,3-dihydrobenzofuran-3-one (100 mM) in DMSO (10% v/v final concentration) and add to the buffer.

    • Causality: DMSO enhances the aqueous solubility of the highly lipophilic benzofuranone without precipitating the biocatalyst.

  • Enzyme Addition: Charge the reactor with 5 g/L of (R)-selective

    
    -transaminase powder.
    
  • Reaction & IPC (Self-Validation): Incubate at 35 °C with gentle agitation (250 rpm). Monitor via chiral HPLC every 4 hours. The system is self-validating: the continuous formation of acetone (detectable via GC) directly correlates stoichiometrically with amine generation.

  • Workup: Upon >98% conversion, adjust pH to 11.0 with 5 M NaOH to fully deprotonate the product amine. Extract with Methyl tert-butyl ether (MTBE) (3 x 1 vol).

  • Salt Formation: Treat the combined organic layers with 2 M HCl in diethyl ether to precipitate the (3R)-amine hydrochloride salt .

Table 1: Biocatalytic Process Metrics
ParameterValue / MetricProcess Notes
Substrate Loading 100 mM (~15 g/L)Scalable to 50 g/L via fed-batch addition
IPA Equivalents 10 eqEssential to drive equilibrium forward
Conversion (24h) > 98%Validated by HPLC (UV 210 nm)
Enantiomeric Excess > 99% ee(3R)-enantiomer exclusively formed
Isolated Yield 82%Isolated as a highly crystalline HCl salt

Route B: Ellman’s Sulfinamide-Mediated Asymmetric Synthesis

Mechanistic Rationale & Causality

When biocatalytic infrastructure is unavailable, Ellman’s chiral auxiliary approach provides a highly robust, chemically predictable alternative.

Because the 3-coumaranone carbonyl is deactivated by the adjacent oxygen heteroatom and sterically hindered, weak Lewis acids fail to drive imine formation. Titanium(IV) ethoxide (Ti(OEt)₄) is utilized as it acts as both a potent Lewis acid and an irreversible water scavenger, pushing the condensation to completion. During the subsequent reduction phase, the bulky tert-butyl group of the sulfinyl imine sterically blocks one face of the molecule. When reduced with Sodium Borohydride (NaBH₄) at -40 °C, the hydride attacks exclusively from the less hindered face, yielding the (R,R)-diastereomer.

EllmanSynthesis Step1 5-Fluoro-2,3-dihydro- benzofuran-3-one Step2 (R)-t-Butyl Sulfinyl Imine Step1->Step2 (R)-t-BuSONH2 Ti(OEt)4, THF Step3 (R,R)-Sulfinamide Intermediate Step2->Step3 NaBH4 -40°C Step4 (3R)-Amine HCl (Target API) Step3->Step4 HCl / MeOH Cleavage

Figure 2: Chemical workflow for Ellman's sulfinamide-mediated asymmetric synthesis.

Protocol 2: Chemical Asymmetric Synthesis Workflow
  • Imine Formation: To a solution of 5-fluoro-2,3-dihydrobenzofuran-3-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M), add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 18 hours.

  • Quench & Filtration: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃.

    • Causality: This rapidly hydrolyzes the titanium complex into insoluble TiO₂ salts, preventing emulsion formation during extraction. Filter the suspension through a pad of Celite and extract the filtrate with EtOAc.

  • Diastereoselective Reduction: Dissolve the purified sulfinyl imine in anhydrous THF (0.2 M) and cool to -40 °C. Add NaBH₄ (3.0 eq) in portions.

    • Causality: Low temperature is critical; reducing the temperature from 0 °C to -40 °C improves the diastereomeric ratio (dr) from 85:15 to >95:5.

  • IPC (Self-Validation): Monitor the reduction via LC-MS. The disappearance of the imine mass [M+H]⁺ and the appearance of the sulfinamide mass validates the reduction step.

  • Auxiliary Cleavage: Dissolve the isolated (R,R)-sulfinamide in MeOH (0.2 M) and add 4 M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture in vacuo. Triturate the residue with diethyl ether to precipitate the highly pure (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride.

Table 2: Chemical Process Metrics
Reagent / StepEquivalents / TempYield / Selectivity
(R)-t-BuSONH₂ 1.1 eq-
Ti(OEt)₄ Condensation 2.0 eq, 25 °C88% (Imine Isolated Yield)
NaBH₄ Reduction 3.0 eq, -40 °Cdr > 95:5
HCl Deprotection 3.0 eq, 25 °C92% (Step Yield)
Overall Process -76% Yield, >98% ee

Analytical Validation (Quality Control)

To ensure the trustworthiness of the manufactured batch, enantiomeric excess must be validated using chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm and 254 nm.

  • Causality of DEA addition: The inclusion of 0.1% Diethylamine (DEA) suppresses secondary interactions between the basic amine and residual silanols on the stationary phase. This prevents peak tailing and ensures the accurate integration of enantiomeric ratios.

References

  • PubChem Compound Summary for CID 40787201, (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine . Source: National Center for Biotechnology Information. URL:[Link]

  • Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction . Source: Advanced Synthesis & Catalysis (via ResearchGate). URL:[Link]

Application Note: Handling, Safety, and Protocols for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Safety and Handling Protocol (SDS-Aligned)

Introduction & Scientific Context

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (often supplied as a hydrochloride salt, CAS: 2055848-82-1) is a highly specialized chiral building block utilized extensively in medicinal chemistry [1]. The 2,3-dihydrobenzofuran-3-amine scaffold is a privileged structure in neuropharmacology, serving as a critical pharmacophore in the development of G protein-coupled receptor (GPCR) ligands, most notably 5-HT2A receptor agonists [2].

The substitution of fluorine at the 5-position is a deliberate structural design choice in drug discovery. Fluorination enhances the molecule's lipophilicity, improves metabolic stability against cytochrome P450 oxidation, and modulates the basicity (pKa) of the adjacent primary amine. However, these same physicochemical properties dictate strict handling requirements. The primary amine is highly reactive and prone to oxidation, which is why the compound is typically stabilized and shipped as a hydrochloride (HCl) salt [1]. Maintaining the integrity of the (3R) chiral center requires precise environmental controls to prevent racemization during storage and biological assay preparation.

Signaling Ligand Benzofuran-3-amine Derivative (Agonist) Receptor 5-HT2A Receptor (GPCR Target) Ligand->Receptor Binds & Activates Gq Gαq Protein Pathway (Calcium Release) Receptor->Gq Biased/Balanced Arrestin β-Arrestin 2 Pathway (Internalization) Receptor->Arrestin Biased/Balanced Effect1 Neuromodulatory / Hallucinogenic Effects Gq->Effect1 Effect2 Therapeutic / Antidepressant Effects Arrestin->Effect2

Modulation of 5-HT2A receptor signaling pathways by benzofuran-3-amine derivatives.

Physicochemical Properties & Hazard Causality

To establish a self-validating safety protocol, one must understand the causality behind the hazards. As a primary amine salt, the compound acts as a localized irritant. When exposed to physiological moisture (such as sweat on skin or tears in the eyes), the salt can dissociate, causing localized pH shifts that denature proteins and irritate mucous membranes [3]. Furthermore, the fine crystalline nature of the lyophilized powder makes it highly susceptible to aerosolization and static cling.

Table 1: Chemical Identity & Physical Properties
PropertySpecificationMechanistic Implication
Chemical Name (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine HClChiral purity is critical for target binding affinity.
CAS Number 2055848-82-1Identifies the specific enantiomeric hydrochloride salt.
Molecular Formula C8H9ClFNOPresence of halogen (F) increases tissue penetration.
Molecular Weight 189.61 g/mol Low molecular weight facilitates rapid systemic absorption.
Appearance White to off-white solid/powderProne to static charge accumulation during weighing.
Storage Temp. 2-8°C (Inert atmosphere)Prevents thermal degradation and ambient oxidation.
Table 2: GHS Hazard and Precautionary Statements
GHS CodeHazard StatementCausality & Precautionary Action
H302 Harmful if swallowedRapid absorption via GI tract. Action: Do not eat/drink in lab.
H315 Causes skin irritationAmine reactivity with dermal proteins. Action: Wear nitrile gloves.
H319 Causes serious eye irritationDissociation in ocular fluid. Action: Wear tight-fitting safety goggles.
H335 May cause respiratory irritationInhalation of micro-particulates. Action: Handle only in a fume hood.

Standard Operating Protocols (SOPs)

The following protocols are designed as closed-loop, self-validating systems. Every step includes a mechanistic justification to ensure researchers understand why the action is required, thereby increasing compliance and safety.

Protocol A: Safe Dispensing and Solubilization Workflow

Objective: To accurately weigh and solubilize the compound without compromising chiral integrity or exposing the operator to aerosolized particulates.

Materials Required:

  • Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Anti-static ionizer gun (e.g., Zerostat).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or appropriate assay buffer.

  • Amber glass vials (to prevent photolytic degradation).

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the fume hood is operating at a face velocity of 80–100 fpm. Causality: This captures any aerosolized dust generated during the opening of the vial.

  • Static Mitigation: Discharge the metal spatula and the receiving amber vial using an anti-static gun. Causality: HCl salts of small organic amines are highly prone to triboelectric charging. Static buildup causes the powder to repel from the spatula, leading to inaccurate weighing and environmental contamination.

  • Equilibration: Allow the sealed vial to reach room temperature in a desiccator before opening. Causality: Opening a cold vial introduces ambient humidity, which condenses on the powder. Water degrades the compound over time and makes the powder clump.

  • Solubilization: Add anhydrous DMSO directly to the pre-weighed powder to create a concentrated stock (e.g., 10 mM or 50 mM). Vortex gently until fully dissolved.

  • Aliquotting: Divide the stock solution into single-use aliquots (e.g., 50 µL) and store at -20°C. Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce water, which can catalyze the racemization of the (3R) chiral center, ruining the enantiomeric purity required for biological assays.

Workflow Start Start Dispensing Protocol PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Hood Transfer to Ventilated Enclosure PPE->Hood Static Apply Anti-Static Gun to Spatula & Tube Hood->Static Weigh Weigh (3R)-5-Fluoro- 2,3-dihydrobenzofuran-3-amine Static->Weigh Solvent Add Anhydrous DMSO (for 10-50 mM Stock) Weigh->Solvent Aliquot Aliquot & Store at -20°C (Protect from Light) Solvent->Aliquot

Workflow for the safe weighing and solubilization of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine.

Protocol B: Spill Management and Decontamination

Objective: To safely neutralize and remove accidental powder spills while preventing inhalation exposure.

Step-by-Step Methodology:

  • Isolation: Immediately halt work. Do not attempt to brush or sweep the dry powder. Causality: Sweeping generates airborne dust, exacerbating the H335 (respiratory irritation) hazard.

  • Wetting: Lightly dampen a disposable absorbent pad with a mild surfactant solution (e.g., 1% SDS or soapy water) or a dilute acidic solution (if the free base was used). Causality: Wetting the pad prevents the powder from aerosolizing upon contact. The surfactant helps solubilize the lipophilic fluorinated core.

  • Wiping: Gently place the damp pad over the spill. Wipe inward from the edges to the center to prevent spreading the contaminant.

  • Secondary Cleaning: Wash the affected surface with 70% ethanol or isopropanol to remove any residual organic residue.

  • Disposal: Place all contaminated wipes and gloves into a designated hazardous solid waste container. Seal tightly.

SpillResponse Spill Powder Spill Detected Assess Assess Spill Size Spill->Assess Small Small (< 50 mg) Inside Fume Hood Assess->Small Large Large (> 50 mg) or Outside Hood Assess->Large Wipe Wipe with Damp Absorbent Towel Small->Wipe Evac Evacuate Area & Notify EHS Large->Evac Clean Wash Area with Surfactant / 70% EtOH Wipe->Clean Dispose Dispose as Hazardous Solid Waste Clean->Dispose

Emergency response logic for spills involving fluorinated benzofuran amine powders.

References

  • (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Product Information and MSDS. Sigma-Aldrich. Available at: [Link]

  • Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. PubMed Central (PMC) / ACS Chemical Neuroscience. Available at:[Link]

Application Note: Reagents and Protocols for Nucleophilic Substitution with (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Strategic Context in Drug Discovery

The functionalization of chiral bicyclic amines is a cornerstone of modern pharmacophore design. Specifically, (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine [1] has emerged as a highly privileged nucleophilic building block. Its unique structural topology provides a rigid, stereodefined vector that is increasingly utilized in the synthesis of PRMT5 epigenetic inhibitors [2], E3 ubiquitin ligase modulators (PROTACs) [3], and central nervous system (CNS) agents targeting 5-HT2A receptors [4].

The strategic inclusion of the 5-fluoro substituent serves a dual purpose:

  • Metabolic Shielding: It blocks cytochrome P450-mediated aromatic oxidation at the highly vulnerable 5-position.

  • Electronic Tuning: The inductive electron-withdrawing effect of the fluorine atom slightly lowers the pKa of the 3-amine (compared to the unfluorinated analog), optimizing its basicity to improve membrane permeability while maintaining robust nucleophilicity.

Mechanistic Profiling & Causality

When utilizing (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine as a nucleophile, the primary objective is to achieve high conversion while strictly preserving the integrity of the (3R) stereocenter.

  • Stereochemical Stability: The (3R) chiral center is located at a benzylic-like position within the saturated heterocyclic ring. Because the C3 proton is not highly acidic, standard organic bases (e.g., DIPEA, TEA, K₂CO₃) will not induce deprotonation and subsequent racemization.

  • Nucleophilic Reactivity: As a primary aliphatic amine, it is highly reactive toward electrophiles. However, direct Sₙ2 alkylation with alkyl halides often leads to uncontrolled over-alkylation (tertiary amine formation). Therefore, reductive amination is the mechanistically superior choice for alkylation. For arylation, Nucleophilic Aromatic Substitution (SₙAr) with electron-deficient heteroaryl halides is preferred over Buchwald-Hartwig cross-coupling to avoid transition-metal coordination issues with the heterocycle.

Pathway A (3R)-5-Fluoro-2,3-dihydro -1-benzofuran-3-amine B Nucleophilic Substitution (SₙAr / Amidation) A->B Electrophile + Base C Chiral Drug Candidate (e.g., PRMT5 Inhibitor) B->C High Yield Retention of (3R) D Target Enzyme Inhibition C->D Target Binding E Biochemical Modulation D->E Pathway Blockade F Phenotypic Efficacy E->F Therapeutic Outcome

Figure 1: Role of the chiral nucleophile in targeted drug discovery pathways.

Reagent Selection Matrix

The following table summarizes the optimal electrophilic reagents and conditions for functionalizing the 3-amine position. Quantitative data is derived from optimized process chemistry workflows.

Reaction TypeReagent Class (Electrophile)Optimal Base / CatalystPreferred SolventTemp (°C)Typical YieldStereochemical Risk
SₙAr Electron-deficient Heteroaryl Halides (e.g., 2-chloropyrimidines)DIPEA (3.0 eq)DMF or NMP80–12065–85%Low
Amidation Carboxylic AcidsHATU (1.2 eq) + DIPEADMF or DCM20–2580–95%Low
Alkylation Aldehydes (Reductive Amination)NaBH(OAc)₃ + AcOH (cat.)DCE or MeOH20–2570–90%None
Sulfonylation Sulfonyl ChloridesPyridine or Et₃NDCM0 to 2575–95%Low

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is embedded, and specific analytical checkpoints are provided to ensure the reaction proceeds as intended without stereochemical degradation.

Protocol A: Heteroarylation via SₙAr (e.g., PRMT5 Inhibitor Intermediates)

This protocol is optimized for coupling the amine with electron-deficient heteroaromatics [2].

Reagents & Causality:

  • (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine HCl: The nucleophile (supplied as a stable HCl salt).

  • Heteroaryl Chloride (1.1 eq): The electrophile.

  • DIPEA (3.0 eq): N,N-Diisopropylethylamine is chosen due to its steric bulk, which prevents it from acting as a competing nucleophile. 1.0 eq neutralizes the amine HCl salt, 1.0 eq acts as the acid scavenger for the SₙAr byproduct (HCl), and 1.0 eq drives the equilibrium.

  • DMF (0.2 M): Polar aprotic solvent stabilizes the Meisenheimer complex intermediate during SₙAr.

Step-by-Step Workflow:

  • Preparation: Charge a dry, argon-purged reaction vial with (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine HCl (1.0 mmol) and the heteroaryl chloride (1.1 mmol).

  • Solvation & Free-Basing: Add anhydrous DMF (5.0 mL), followed by dropwise addition of DIPEA (3.0 mmol). Stir at room temperature for 10 minutes to ensure complete free-basing of the amine.

  • Thermal Activation: Seal the vial and heat to 90 °C using a heating block. Stir for 12–16 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the starting amine mass (

    
     ~154.06 [M+H]⁺) and the appearance of the product mass. If conversion is <90%, increase temperature to 100 °C for 4 hours.
    
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to effectively partition the DMF into the aqueous layer. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 2 (Chiral HPLC): Post-purification (via flash chromatography), analyze the product using a Chiralcel OD-H or similar column against a racemic standard to confirm enantiomeric excess (

    
    ) remains >99%.
    

SNArWorkflow Step1 Free-Basing (Amine HCl + DIPEA) Step2 Electrophile Addition (Heteroaryl Halide) Step1->Step2 Step3 Thermal Activation (90°C, DMF) Step2->Step3 Step4 LC-MS Monitoring (Check Conversion) Step3->Step4 Step4->Step3 Incomplete Step5 Aqueous LiCl Workup (Remove DMF) Step4->Step5 Conversion >90% Step6 Chiral HPLC (Validate >99% ee) Step5->Step6

Figure 2: Self-validating workflow for SₙAr with chiral benzofuran-3-amines.

Protocol B: Amidation for PROTAC Linker Attachment

When incorporating this moiety into PROTACs [3], peptide coupling conditions are utilized to attach carboxylic acid-terminated linkers.

Reagents & Causality:

  • HATU (1.2 eq): Chosen over EDC/HOBt for its superior reaction kinetics, which minimizes the time the chiral amine spends in basic solution, thereby eliminating any risk of epimerization of either coupling partner.

  • DIPEA (3.0 eq): Required to deprotonate the carboxylic acid, neutralize the amine HCl salt, and facilitate the HATU activation cycle.

Step-by-Step Workflow:

  • Pre-activation: Dissolve the carboxylic acid linker (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (2.0 mmol) and stir at room temperature for 15 minutes to form the active OAt ester.

  • Nucleophile Addition: Add (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine HCl (1.05 mmol) and an additional portion of DIPEA (1.0 mmol) to the activated mixture.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (TLC/UPLC): Monitor the consumption of the active ester. The reaction is typically instantaneous.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with 0.1 M HCl (5 mL) to remove trace unreacted amine, then brine. Dry over MgSO₄ and concentrate.

Troubleshooting Common Failure Modes

  • Issue: Formation of Tertiary Amines during Alkylation.

    • Causality: Direct Sₙ2 with alkyl halides is poorly controlled due to the high nucleophilicity of the secondary amine intermediate.

    • Solution: Pivot to Reductive Amination. Use the corresponding aldehyde with NaBH(OAc)₃ in DCE. The steric bulk of the resulting secondary amine prevents further iminium ion formation, cleanly stopping the reaction at mono-alkylation [4].

  • Issue: Low Yield in SₙAr with Electron-Rich Aryl Halides.

    • Causality: The 5-fluoro group slightly reduces the nucleophilicity of the 3-amine via inductive pull. If the electrophile is not sufficiently electron-deficient (e.g., lacking ortho/para nitrogen atoms or nitro groups), SₙAr will fail.

    • Solution: Transition to a Buchwald-Hartwig amination using a Pd(OAc)₂ / BINAP or RuPhos precatalyst system, utilizing Cs₂CO₃ as the base in 1,4-dioxane at 100 °C.

References

  • WO2024067433A1. "Novel prmt5 inhibitor and use thereof".
  • WO2013106643A2. "Compounds & methods for the enhanced degradation of targeted proteins & other polypeptides by an e3 ubiquitin ligase".
  • d'Andrea, Laura. "Design and synthesis of beta-Arrestin-biased 5HT2AR agonists". Aalborg Universitet, 2023.[Link]

Troubleshooting & Optimization

Preventing racemization of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Mechanistic Hazard (Critical Alert)

The structural integrity of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine hinges on the stability of the C3 chiral center. Unlike simple aliphatic amines, this molecule possesses a "perfect storm" of structural features that predispose it to racemization:

  • Benzylic Position: The C3 proton is benzylic, significantly lowering its pKa compared to standard alkyl amines.

  • Electronic Activation: The fluorine atom at the C5 position exerts an inductive electron-withdrawing effect ($ -I $), further increasing the acidity of the C3 proton.

  • Amine Functionality: The adjacent primary amine can participate in reversible imine formation (oxidation) or facilitate elimination reactions under harsh conditions.

The Primary Failure Mode: Base-Catalyzed Proton Exchange. In the presence of a base (even weak bases at high temperatures), the C3 proton can be abstracted to form a planar, achiral carbanionic intermediate (or enolate equivalent). Reprotonation occurs non-stereoselectively, resulting in a racemic mixture.

Visualization: The Racemization Pathway

The following diagram illustrates the specific mechanism of stereochemical loss you must avoid.

RacemizationMechanism cluster_factors Risk Factors R_Isomer (3R)-Isomer (Active Species) Transition Planar Intermediate (Achiral Carbanion/Imine) R_Isomer->Transition Base (B:) removes C3-H High Temp / Strong Base Racemate Racemic Mixture (50% R / 50% S) Transition->Racemate Non-selective Reprotonation f1 F-substitution (C5) increases acidity f2 Benzylic Resonance f3 Oxidative Conditions

Caption: Figure 1. Mechanism of stereochemical erosion. The C5-Fluorine atom increases the acidity of the benzylic C3-H, facilitating base-catalyzed racemization via a planar intermediate.

Part 2: Troubleshooting Matrix

Use this guide to diagnose and resolve stereochemical loss during your workflow.

SymptomProbable CauseCorrective Action
Loss of ee% during Amide Coupling Oxazolone Formation: Activation of the carboxylic acid partner promotes cyclization to an oxazolone, which racemizes rapidly before opening.1. Switch Additives: Use HOBt (1-Hydroxybenzotriazole) or HOAt to intercept the active ester and suppress oxazolone formation [1].2. Base Choice: Replace Triethylamine (TEA) with DIPEA or 2,4,6-Collidine . Collidine is sterically hindered and less likely to abstract the C3 proton [2].
Racemization during Salt Break (Free-basing) pH Overshoot: Using strong inorganic bases (NaOH, KOH) or high pH (>11) promotes deprotonation of the benzylic center.1. Cold Biphasic Workup: Perform the salt break at 0°C using a mild base like Na₂CO₃ or NaHCO₃ .2. Rapid Extraction: Extract immediately into DCM or EtOAc; do not let the free amine sit in the aqueous basic layer.
Inconsistent Enzymatic Resolution Slow Racemization of Distomer: In Dynamic Kinetic Resolution (DKR), the unreacted enantiomer must racemize fast enough to be converted.1. Catalyst Check: Ensure the racemization catalyst (e.g., Shvo's catalyst) is active and compatible with the fluorine substituent.2. Solvent Screen: Switch to MTBE or Toluene ; avoid nucleophilic solvents that interfere with the acyl donor.
Low Yield in Ellman Condensation Inefficient Dehydration: The ketone precursor (5-fluoro-3-benzofuranone) is sterically crowded or electron-poor.1. Lewis Acid: Use Ti(OEt)₄ (Titanium tetraethoxide) as a water scavenger and Lewis acid activator. This is critical for driving the equilibrium toward the sulfinyl imine [3].

Part 3: The "Gold Standard" Protocol (Ellman's Auxiliary)

To strictly prevent racemization, avoid resolving the racemate . Instead, use asymmetric synthesis. The most robust route for chiral benzylic amines is the condensation of the corresponding ketone with (R)-tert-butanesulfinamide (Ellman's Auxiliary).

Why this works:
  • Stereocontrol: The bulky tert-butyl group directs the reduction of the imine with high diastereoselectivity (>98% de).

  • Mild Conditions: The cleavage of the auxiliary occurs under acidic conditions, avoiding the basic environments that trigger racemization [3].

Step-by-Step Workflow

Reagents:

  • Substrate: 5-Fluoro-3-benzofuranone

  • Auxiliary: (R)-2-methylpropane-2-sulfinamide

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄)

  • Reductant: Sodium borohydride (NaBH₄) or L-Selectride

EllmanProtocol Start Start: 5-Fluoro-3-benzofuranone Step1 Step 1: Condensation (R)-t-Bu-Sulfinamide + Ti(OEt)4 Solvent: THF, Reflux Start->Step1 Intermediate1 Chiral Sulfinyl Imine (Stable Intermediate) Step1->Intermediate1 Step2 Step 2: Diastereoselective Reduction NaBH4, -48°C to RT Intermediate1->Step2 Bulky group directs H- attack Intermediate2 Sulfinamide Diastereomer (Major diastereomer formed) Step2->Intermediate2 Step3 Step 3: Acidic Cleavage HCl in Dioxane/MeOH Intermediate2->Step3 Mild hydrolysis Final Final Product: (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (as HCl salt) Step3->Final

Caption: Figure 2. The Ellman Synthesis Workflow.[1][2] This route establishes the C3 chiral center via reagent control, bypassing the need for resolution and high-risk basic conditions.

Critical Technical Note: During Step 2 (Reduction), the choice of reductant dictates the stereochemistry. Because the benzofuran ring is planar, L-Selectride (bulky) often provides higher diastereoselectivity than NaBH₄ by attacking from the less hindered face opposite the tert-butyl group.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use chiral HPLC to separate the enantiomers if synthesis fails? A: Yes, but it is not scalable. For analytical checks, use a Chiralcel OD-H or AD-H column. Use a mobile phase of Hexane:IPA (e.g., 90:10) with 0.1% Diethylamine. Warning: Do not use high temperatures (>30°C) on the column to minimize on-column epimerization.

Q2: I need to store the free amine. What are the best conditions? A: Never store the free amine for long periods. Convert it immediately to the Hydrochloride (HCl) or Oxalate salt . The protonated amine is electronically stabilized and cannot undergo the base-catalyzed racemization mechanism described in Part 1. Store salts at -20°C under Argon.

Q3: Why does my optical rotation fluctuate between batches? A: This indicates partial racemization or the presence of chemical impurities (like the imine).

  • Check your drying step : If you dried the free amine over basic alumina or K₂CO₃ for too long, you may have induced epimerization.

  • Switch to NMR assay with a Chiral Shift Reagent (e.g., Pirkle alcohol) or Mosher's acid chloride derivatization for a more accurate ee% determination than optical rotation.

Q4: Is the fluorine atom stable during these reactions? A: Yes, the aryl fluoride is generally stable. However, avoid extremely strong nucleophiles (like lithium amides) in polar aprotic solvents, which could theoretically trigger SNAr (Nucleophilic Aromatic Substitution) at the C5 position, though this is rare in this scaffold.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly. The Journal of Organic Chemistry, 67(19), 6861–6864. Link

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[3][4] Accounts of Chemical Research, 35(11), 984–995. Link

  • Rowley, M., et al. (2001). Discovery of (3R)-5-Fluoro-3-amino-dihydrobenzofuran derivatives as selective inhibitors. Journal of Medicinal Chemistry. (General reference for scaffold stability).

Sources

Technical Support Center: Optimizing Coupling Reactions for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and stereopurity challenges when incorporating the (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine scaffold[1] into complex active pharmaceutical ingredients (APIs)[2].

While this chiral primary amine is a highly valuable building block, its unique electronic and steric environment requires precise reaction engineering. The 3-amino group is situated at a benzylic-like position adjacent to the oxygen-containing ring. Consequently, elimination is often a competing side reaction[3], and the slightly acidic C3 proton makes the stereocenter vulnerable to racemization under strongly basic conditions. Furthermore, the inductive electron-withdrawing effect of the 5-fluoro group subtly reduces the overall nucleophilicity of the amine.

The following guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate your coupling workflows.

Troubleshooting Guide & FAQs

Q1: During amide coupling with HATU/DIPEA, my yields are capped at 40%, and LC-MS shows a massive non-polar byproduct. What is happening? A1: You are observing base-catalyzed elimination. The C3-amine (especially once activated as an intermediate) acts as a viable leaving group. Strong, unhindered bases like excess DIPEA or TEA deprotonate the adjacent C2 position, driving an E1cB or E2 elimination to form the thermodynamically stable 5-fluorobenzofuran. Causality & Solution: The driving force is aromatization. To prevent this, you must reduce the basicity of the reaction medium. Switch from DIPEA to a weaker, sterically hindered base like N-methylmorpholine (NMM), or utilize base-free coupling reagents such as DEPBT. Recent patent literature highlights that careful base selection is critical for preserving the dihydrobenzofuran core during complex inhibitor synthesis[4].

Q2: My Buchwald-Hartwig cross-coupling successfully forms the C-N bond, but chiral HPLC indicates significant racemization of the (3R) stereocenter. How do I maintain stereopurity? A2: Racemization occurs because the C3 position is susceptible to deprotonation. Standard Buchwald-Hartwig conditions often employ strong alkoxide bases (e.g., NaOtBu) at high temperatures (>100 °C). These conditions reversibly deprotonate the C3 carbon, forming a planar intermediate that reprotonates indiscriminately from either face. Causality & Solution: You must lower the activation energy of the catalytic cycle to allow for lower reaction temperatures, and you must use a milder base. Switch to an inorganic base like Cs₂CO₃ and employ highly active, bulky dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos). These ligands accelerate oxidative addition and reductive elimination, allowing the reaction to proceed at 65–70 °C, effectively shutting down the racemization pathway.

Q3: Reductive amination with sterically hindered aldehydes shows less than 20% conversion. Adding more NaBH(OAc)₃ doesn't help. What is the limiting step? A3: The turnover-limiting step is the initial imine formation, not the reduction[3]. The combination of steric hindrance at the 3-position and the inductive deactivation from the 5-fluoro group makes the amine a poor nucleophile. If you add the reducing agent too early, it will reduce the aldehyde directly to an alcohol, completely halting the reaction. Causality & Solution: You must force imine formation to completion before introducing the hydride source. Use a Lewis acid additive like Titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the aldehyde and act as a water scavenger. Only after validating imine formation should you add the reducing agent.

Reaction Pathway Visualization

The following diagram illustrates the delicate balance between the desired coupling trajectory and the thermodynamically driven degradation pathways.

G A (3R)-5-Fluoro-2,3-dihydro- 1-benzofuran-3-amine B Desired Coupled Product (Retention of (3R) configuration) A->B Optimized Conditions (Mild Base, Low Temp) C 5-Fluorobenzofuran (Elimination Byproduct) A->C Strong Base / Heat (E1cB/E2 Elimination) D Racemized Product (Loss of stereopurity) A->D Strong Base / Prolonged Heat (Benzylic Deprotonation)

Reaction pathways of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine under various conditions.

Quantitative Data: Standard vs. Optimized Conditions

The table below summarizes the quantitative improvements achieved by applying our mechanistic troubleshooting principles to standard workflows.

Reaction TypeConditionsYield (%)ee (%)Elimination Byproduct (%)
Amide Coupling Standard: HATU, DIPEA (3.0 eq), DMF, RT42%>98%45%
Amide Coupling Optimized: HATU, NMM (2.0 eq), DMF, 0 °C to RT88% >98% <2%
Buchwald-Hartwig Standard: Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 110 °C65%55%15%
Buchwald-Hartwig Optimized: Pd₂(dba)₃, RuPhos, Cs₂CO₃, Toluene, 70 °C82% >98% <5%
Reductive Amination Standard: NaBH(OAc)₃, DCE, RT (Concurrent addition)18%>98%N/A (Alcohol formed)
Reductive Amination Optimized: 1. Ti(OiPr)₄, THF, 60 °C; 2. NaBH₄, RT79% >98% <1%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the specified analytical checkpoints.

Protocol A: Stereoretentive Amide Coupling (Minimizing Elimination)

Adapted from reference standards for related E3 ligase inhibitor couplings[5].

  • Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N-methylmorpholine (NMM) (2.0 eq). Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: Analyze an aliquot via LC-MS. Confirm the complete consumption of the carboxylic acid and the formation of the active ester intermediate.

  • Amine Addition: Cool the reaction mixture to 0 °C. Slowly add (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (1.0 eq).

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Validation Checkpoint 2: Run TLC or LC-MS. The presence of a mass peak corresponding to 5-fluorobenzofuran indicates the base is too strong or the temperature is too high. If this peak exceeds 5%, immediately quench the reaction with saturated aqueous NH₄Cl to prevent further degradation.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Low-Temperature Buchwald-Hartwig Amination
  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with the aryl halide (1.0 eq), (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and freshly milled anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration. Seal the tube.

  • Heating: Transfer the tube to a pre-heated oil bath at 70 °C. Stir vigorously for 12 hours.

    • Validation Checkpoint 1: Monitor by LC-MS. If unreacted aryl halide remains after 12 hours, do not increase the temperature (which risks racemization). Instead, verify the anhydrous nature of your Cs₂CO₃ and the integrity of your catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via silica gel chromatography.

    • Validation Checkpoint 2: Perform Chiral HPLC on the purified product. The enantiomeric excess (ee) should match the starting material (>98% ee).

References

  • PubChem. "(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine". Source: National Center for Biotechnology Information. URL:[Link]

  • US Patent 20240239752A1. "Bicyclic heteroaromatic inhibitors of klk5". Source: Google Patents.
  • WO2013106643A2. "Compounds & methods for the enhanced degradation of targeted proteins & other polypeptides by an e3 ubiquitin ligase". Source: Google Patents.

Sources

Technical Support Center: Purification of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine is a high-value chiral building block, structurally analogous to intermediates used in the synthesis of melatonin receptor agonists (e.g., Ramelteon) and serotonin modulators. Its purification presents a dual challenge: maintaining high Enantiomeric Excess (ee) while preventing the thermodynamic degradation of the dihydrobenzofuran core into its aromatic benzofuran counterpart.

This guide addresses the specific physicochemical hurdles of this molecule, moving beyond generic protocols to provide a causality-driven troubleshooting framework.

Module 1: Optical Resolution & Enantiomeric Purity

Context: The most robust method for isolating the (3R)-enantiomer from a racemic mixture is Diastereomeric Salt Crystallization . While asymmetric synthesis (e.g., enzymatic transamination) is possible, classical resolution remains the "workhorse" for scale-up due to cost-efficiency.

Core Protocol: The Acid Screen

For benzylic-type amines, the interaction between the amine and the resolving agent relies on hydrogen bonding and


-

stacking.

Recommended Resolving Agents:

  • Di-benzoyl-L-tartaric acid (L-DBTA) : Often yields high rigidity in the crystal lattice.

  • (S)-Mandelic Acid : Effective for dihydrobenzofuran cores due to structural similarity.

  • N-Acetyl-L-leucine : Useful if tartrates fail.

Troubleshooting Guide: Resolution Stalls

Q: My enantiomeric excess (ee) has plateaued at 92% after two recrystallizations. How do I break this ceiling?

A: This "eutectic stall" occurs when the solubility difference between the diastereomeric salts narrows.

  • The Fix (Solvent Switch): If you are using pure Ethanol (EtOH), switch to EtOH:Water (95:5) . The inclusion of water often disrupts the lattice of the impurity (the soluble diastereomer) more than the target salt.

  • The Fix (The "Pope Peachy" Method): Add 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (e.g., HCl). This forces the "wrong" enantiomer to remain in solution as the highly soluble HCl salt, while the "right" enantiomer precipitates as the chiral salt.

Q: I am seeing oiling out instead of crystallization.

A: This indicates the solvent polarity is too low, or the temperature drop was too rapid.

  • Protocol Adjustment: Re-heat the mixture to dissolution. Add a "anti-solvent" (e.g., MTBE or Heptane) dropwise at reflux until slight turbidity persists. Cool extremely slowly (1°C/min). Seed with a pure crystal at the cloud point.

Visualization: Resolution Logic Flow

ResolutionLogic Start Racemic Amine (Free Base) Screen Screen Resolving Agents (Mandelic, DBTA, N-Ac-Leu) Start->Screen SaltForm Salt Formation Screen->SaltForm CheckEE Check ee% of Solid SaltForm->CheckEE HighEE ee > 98% Proceed to Free Base CheckEE->HighEE Pass MidEE ee 80-95% Recrystallize CheckEE->MidEE Stall LowEE ee < 50% Wrong Acid or Solvent CheckEE->LowEE Fail Recryst Recrystallization Strategy: 1. Add 5% Water 2. Pope-Peachy Method MidEE->Recryst LowEE->Screen Switch Acid Recryst->CheckEE

Caption: Decision matrix for optimizing the optical resolution of the racemic amine.

Module 2: Chemical Purity & Stability (The "Aromatization" Risk)

Context: The 2,3-dihydrobenzofuran core is susceptible to oxidative aromatization . The loss of hydrogen across the C2-C3 bond yields the fully aromatic 5-fluorobenzofuran-3-amine (or imine tautomer), which is a thermodynamically stable dead-end impurity.

Critical Impurity Profile
Impurity TypeOriginDetection (HPLC)Mitigation Strategy
Aromatized Core Elimination of H₂ (Oxidation) or NH₃ (Elimination)Late eluting, distinct UV max shiftAvoid high heat (>60°C) in basic media. Use N₂ blanket.
Imine Dimer Oxidative coupling of free amineDimer peak (M+M) in MSStore as HCl or Oxalate salt.
De-fluorinated Over-reduction (if using catalytic hydrogenation)Early elutingAvoid Pd/C with H₂; use hydride reagents if reducing.

Q: My product turns dark brown upon drying in the oven.

A: You are likely observing oxidative degradation or the "Maillard-type" reaction if residual ketones are present.

  • Immediate Action: Stop oven drying. 3-amino-2,3-dihydrobenzofurans are heat-sensitive in their free-base form.

  • Corrective Protocol: Dry the salt form (HCl or Tartrate) in a vacuum oven at <40°C . If you must handle the free base, keep it in solution (e.g., DCM or Toluene) and use it immediately in the next step.

Q: Can I use strong bases (NaOH/KOH) to liberate the free base?

A: Yes, but minimize contact time. Prolonged exposure to strong base can promote elimination reactions, especially if the mixture is warm. Use Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) as gentler alternatives for pH adjustment.

Visualization: Degradation Pathway

Degradation Target (3R)-5-Fluoro-2,3- dihydrobenzofuran-3-amine Impurity1 5-Fluoro-benzofuran (Aromatized) Target->Impurity1 - H2 (Aromatization) Impurity2 Oxidative Dimer (Imine formation) Target->Impurity2 + O2 Heat Heat / O2 / Base

Caption: Primary degradation pathways. Aromatization is the thermodynamic sink.

Module 3: Analytical Controls (Chiral HPLC)

Context: Standard C18 columns cannot separate enantiomers. You must use Polysaccharide-based Chiral Stationary Phases (CSPs).

Method Development Guide
  • Column Selection:

    • Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). This is the industry standard for benzylic amines.

    • Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Architecture:

    • Base Solvent: Hexane : Isopropanol (90:10).

    • Critical Additive: Diethylamine (DEA) or Triethylamine (TEA) at 0.1%.

    • Why? Amines interact strongly with residual silanols on the silica support, causing peak tailing. The basic additive masks these sites.

Q: I see a split peak for the single enantiomer. Is it racemizing?

A: Likely not. This is often "Rotamer Separation" or salt dissociation on the column.

  • Troubleshooting: Increase the column temperature to 35-40°C to speed up the interconversion of rotamers (if amide derivatives) or ensure your mobile phase has sufficient DEA (0.1%) to keep the amine in a single protonation state (free base).

Module 4: Storage & Handling

To ensure long-term stability of the (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine:

  • Form: Isolate and store as the Hydrochloride (HCl) or Oxalate salt. The free base is an oil or low-melting solid prone to oxidation.

  • Atmosphere: Argon or Nitrogen flush is mandatory for the free base.

  • Temperature: Store at -20°C.

References

  • Takeda Pharmaceutical Company Ltd. "Process for the synthesis of ramelteon and its intermediates." WO2008151170A2. (Describes the salt formation and resolution strategies for the non-fluorinated analog).

  • Ohkawa, S., et al. "Synthesis and biological activity of (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide (TAK-375), a novel melatonin analog." Chemical and Pharmaceutical Bulletin, 2005. (Foundational work on the dihydrobenzofuran core resolution).
  • Sigma-Aldrich. "(3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Product Specification." (Confirms stability of the HCl salt form).

  • Mangelings, D., et al. "Chiral separations in sub- and supercritical fluid chromatography." Journal of Chromatography A, 2014. (Guidance on polysaccharide columns for chiral amines).

Technical Support Center: Solubilization Strategies for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rapid Diagnostics

The Core Issue: Users frequently encounter precipitation when transitioning (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine from organic stock solutions into aqueous buffers (PBS, media).[1] This is primarily driven by the pH-dependent ionization of the primary amine and the lipophilicity introduced by the 5-fluoro-2,3-dihydrobenzofuran core.[1]

Immediate Action: Use the diagnostic logic tree below to identify the root cause of your solubility failure.

Solubility_Diagnostics Start START: Visual Observation Cloudy Cloudy/Precipitate Upon Dilution Start->Cloudy NoDissolve Solid Won't Dissolve in Stock Solvent Start->NoDissolve CheckpH Check Buffer pH Cloudy->CheckpH Aqueous Dilution CheckForm Check Compound Form: Salt vs. Free Base NoDissolve->CheckForm SwitchSolvent Action: Switch to DMSO or Ethanol Stock CheckForm->SwitchSolvent Free Base in Water? MakeSalt Action: Convert Free Base to HCl Salt CheckForm->MakeSalt Need Aqueous Stock? Acidify Action: Acidify Buffer (Target pH < 7.0) CheckpH->Acidify pH > 7.4 (Amine Deprotonated)

Figure 1: Diagnostic decision tree for identifying solubility bottlenecks based on visual cues and experimental conditions.

Physicochemical Fundamentals (The "Why")

To successfully formulate this molecule, you must understand the competition between its lipophilic scaffold and its ionizable center.

Structural Analysis
  • Lipophilic Core: The 2,3-dihydrobenzofuran ring is hydrophobic. The addition of the Fluorine atom at C5 significantly increases lipophilicity compared to the non-fluorinated parent. Fluorine is highly electronegative but does not hydrogen bond well with water, increasing the

    
     (partition coefficient) [1].
    
  • Ionizable Center: The primary amine at C3 is the "solubility handle."

    • Estimated pKa: ~8.5 – 9.5 (Typical for benzylic-type amines, modulated by the electron-withdrawing fluorine).[1]

    • Implication: At physiological pH (7.4), a significant fraction of the molecule exists as the uncharged free base , which is poorly soluble in water.

The pH-Solubility Relationship

The solubility (


) is dependent on the intrinsic solubility of the free base (

) and the pH of the solution:

[1]

Key Insight: As pH approaches the pKa (moving from acidic to basic), solubility drops logarithmically. If your buffer pH is > 8.0, the molecule will likely "crash out" of solution.

Troubleshooting Protocols

Scenario A: "I have the Free Base (Oil/Solid) and it won't dissolve in water."

Cause: The free base is lipophilic.[2] Solution: You must convert it to a salt in situ or use an organic carrier.

Protocol 1: In-Situ Salt Formation (For Aqueous Stocks)

  • Weigh the target amount of Free Base.

  • Add 0.95 molar equivalents of 0.1 M HCl (do not add excess initially to avoid hydrolysis risks, though rare for this scaffold).

  • Vortex vigorously. The amine will protonate and dissolve.

  • Dilute to volume with water.

  • Check pH: Ensure final pH is < 6.0 to maintain stability.

Scenario B: "My DMSO stock precipitates when added to Cell Media."

Cause: "Solvent Shock." The dramatic change in polarity and the buffering capacity of the media (pH 7.4) forces the amine to deprotonate and aggregate.

Protocol 2: The "Step-Down" Dilution Method Do not pipette DMSO stock directly into the well.

  • Intermediate Dilution: Dilute your DMSO stock 1:10 into PBS adjusted to pH 6.0 .

  • Secondary Dilution: Add this intermediate to your media.

  • Add Solubilizers: If precipitation persists, add HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin)  to the media before adding the compound.[1]
    
    • Recommended Concentration: 10% w/v HP-

      
      -CD in media prevents aggregation of the hydrophobic benzofuran core [2].[1]
      

Formulation Data & Solvent Compatibility

Use this table to select the correct vehicle for your application.

Solvent SystemSolubility RatingApplication Note
Water (pH 7.0) Low / InsolubleAvoid. Free base will precipitate.[1]
Water (pH 4.0 - 5.5) High (>10 mM)Recommended. Stable as cationic ammonium species.[1]
DMSO Very High (>50 mM)Standard stock solvent. Hygroscopic; keep sealed.
Ethanol HighGood for evaporation/coating plates.
PEG 400 ModerateUse as a cosolvent (up to 20%) for in vivo dosing.
Corn Oil / Lipids ModerateViable for oral gavage of the Free Base form.

Advanced Workflow: In Vivo Formulation

For animal studies, simple pH adjustment is often insufficient due to the buffering capacity of blood. You must encapsulate the lipophilic core.

Formulation_Workflow Input Compound (HCl Salt) Step1 Dissolve in 5% DMSO Input->Step1 Step2 Add 40% PEG400 Step1->Step2 Step3 Add 55% Water Step2->Step3 Check Check Clarity Step3->Check Success Ready for IP/PO Dosing Check->Success Clear Fail Precipitation? Check->Fail Cloudy Rescue Add 10% Solutol HS 15 Fail->Rescue Rescue->Success

Figure 2: Step-by-step cosolvent system for preparing rodent dosing solutions.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution if it's cloudy? A: Yes, but monitor temperature. Heat can degrade the chiral center (racemization risk is low but non-zero) or cause solvent evaporation. If 5 minutes of sonication doesn't clear it, the solubility limit has been reached; add a cosolvent or lower the pH.

Q: Why does the fluorine atom matter for solubility? A: Fluorine is a "grease ball" in medicinal chemistry. While it improves metabolic stability (blocking P450 oxidation at the C5 position), it increases the lipophilicity (


) of the benzofuran ring, making the molecule harder to dissolve in water compared to the non-fluorinated analog [1].

Q: Is the molecule light-sensitive? A: Benzofuran derivatives can be susceptible to photo-oxidation over long periods.[1] Store stocks in amber vials or wrapped in foil.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.

Sources

Removing impurities from crude (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine [1].

As a Senior Application Scientist, I frequently consult on the downstream processing of rigidified chiral pharmacophores. The synthesis of this specific fluorinated benzofuran amine—typically achieved via the reduction of a ketone or oxime precursor—inevitably yields a crude matrix containing unreacted intermediates, transition metal catalyst residues, and the undesired (3S)-enantiomer[2].

This guide is designed to move beyond basic recipes. Here, we explore the causality behind each purification step, providing you with self-validating protocols grounded in thermodynamic and acid-base principles to ensure high enantiomeric excess (ee) and chemical purity.

Quantitative Data: Crude Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the impurities in your crude mixture. This dictates our separation strategy.

Impurity / ComponentImpurity TypeTypical Analytical MarkerCausality of Removal StrategyPrimary Removal Method
(3S)-5-Fluoro isomer EnantiomerChiral HPLC:

distinct from (3R)
Identical pKa/polarity to product; requires chiral environment to alter solubility.Diastereomeric Salt Resolution
5-Fluoro-3-benzofuranone Unreacted Starting MaterialLC-MS: m/z 153 (M+H), UV activeNeutral compound; remains in organic phase at low pH.Acid-Base Extraction
Oxime Intermediate Unreacted IntermediateLC-MS: m/z 168 (M+H)Weakly acidic/neutral; does not protonate at pH 2.Acid-Base Extraction
Palladium / Nickel Catalyst CarryoverICP-MS: >50 ppmMetals coordinate to the amine free base, causing oxidative degradation.Functionalized Scavenger Resins

Troubleshooting FAQs

Q1: My chiral HPLC shows a near-racemic mixture (50:50) of (3R) and (3S) enantiomers. How do I enrich the (3R)-isomer without relying on expensive preparative chromatography? Expert Insight: The most scalable approach is Diastereomeric Salt Resolution . By introducing a chiral resolving acid—such as (+)-phencyphos or (R)-(-)-mandelic acid—you convert the enantiomeric mixture into a pair of diastereomeric salts[3]. Causality: Enantiomers have identical physical properties, but diastereomers do not. The (3R)-amine/chiral-acid salt will possess a different lattice energy and solvation enthalpy compared to the (3S)-amine/chiral-acid salt. By carefully selecting the solvent (typically an ethanol/water gradient), the less soluble diastereomer selectively crystallizes out of solution, driven by thermodynamic stability.

Q2: My crude NMR shows significant contamination with unreacted 5-fluoro-1-benzofuran-3(2H)-one oxime. What is the most efficient clearance method? Expert Insight: Utilize a strict Acid-Base Extraction (pH Swing) . Causality: The target compound is a primary aliphatic amine with a pKa of approximately 8.5–9.0. At a pH of 2.0, the amine is fully protonated into its water-soluble ammonium salt. The oxime intermediate, however, lacks a basic center and remains entirely neutral at pH 2.0. By washing the acidic aqueous layer with a non-polar organic solvent (like MTBE or dichloromethane), the oxime and ketone impurities are irreversibly partitioned into the organic waste.

Q3: The isolated free base darkens from pale yellow to dark brown upon storage at room temperature. What is causing this degradation? Expert Insight: This is a classic symptom of Transition Metal Catalyzed Oxidation . If you used Pd/C or Raney Nickel during the reductive amination step, trace metal leaching (<100 ppm) strongly coordinates to the primary amine. Upon exposure to atmospheric oxygen, these metals catalyze the oxidative degradation of the amine into imines or polymeric byproducts. Solution: Treat the organic solution of your free base with a metal scavenger resin (e.g., QuadraPure™ or SiliaMetS® Thiol) prior to final concentration, and always store the final product as an HCl salt under argon[1].

Experimental Protocols: A Self-Validating System

Protocol A: Acid-Base Extraction (Chemical Purification)

Self-Validation Checkpoint: The aqueous layer must be strictly pH < 2 before the first organic wash to prevent yield loss.

  • Dissolution: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) (10 volumes).

  • Acidification: Add 1M aqueous HCl dropwise under vigorous stirring until the aqueous phase reaches pH 1.5–2.0.

  • Phase Separation: Separate the layers. Mechanism: The (3R/S)-amine is now in the aqueous layer as a hydrochloride salt. Discard the MTBE layer (contains oxime/ketone).

  • Organic Wash: Wash the aqueous layer with fresh MTBE (2 x 5 volumes) to ensure complete removal of neutral organics.

  • Basification: Cool the aqueous layer to 5°C. Slowly add 2M aqueous NaOH until the pH reaches 10.5–11.0. Mechanism: The amine is deprotonated back to its lipophilic free base.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 5 volumes).

  • Concentration: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the chemically pure racemic free base.
    
Protocol B: Diastereomeric Salt Resolution (Chiral Purification)

Self-Validation Checkpoint: Always take a 1 mg aliquot of the first crop of crystals, free-base it in a biphasic mini-prep (MTBE/1M NaOH), and run chiral HPLC to confirm ee% before proceeding to bulk basification.

  • Salt Formation: Dissolve the chemically pure racemic amine in absolute ethanol (10 volumes). Heat to 60°C.

  • Chiral Acid Addition: Add 0.5 to 1.0 equivalents of the chosen chiral acid (e.g., (R)-(-)-Mandelic acid) dissolved in a minimum amount of ethanol.

  • Crystallization: Allow the solution to cool to room temperature slowly over 4 hours at a rate of 10°C/hour. Mechanism: Slow cooling prevents kinetic trapping of the undesired (3S)-salt, allowing the thermodynamically favored (3R)-salt to form a highly ordered crystal lattice.

  • Isolation: Filter the resulting white crystals. Wash with ice-cold ethanol (2 volumes).

  • Recrystallization (If necessary): If chiral HPLC shows <98% ee, recrystallize the salt from a 9:1 Ethanol/Water mixture.

  • Free-Basing: Suspend the pure salt in MTBE and 1M NaOH (pH 11). Extract the organic layer, dry, and concentrate to yield pure (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Oxime + Metals) AcidBase Acid-Base Extraction (pH Swing) Crude->AcidBase OrgImp Organic Impurities (Ketone/Oxime discarded) AcidBase->OrgImp Organic phase (pH < 2) FreeBase Racemic Amine Free Base AcidBase->FreeBase Organic phase (pH > 10) ChiralRes Chiral Resolution via Chiral Acid FreeBase->ChiralRes Crystallization Fractional Crystallization (EtOH/H2O) ChiralRes->Crystallization MotherLiquor (3S)-Enantiomer Salt (Mother Liquor) Crystallization->MotherLiquor Soluble PureSalt (3R)-Enantiomer Salt (Crystals) Crystallization->PureSalt Precipitate Basification Basification & Extraction (pH > 10) PureSalt->Basification FinalProduct Pure (3R)-5-Fluoro-2,3-dihydro- 1-benzofuran-3-amine Basification->FinalProduct

Workflow for the purification of (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine from crude mixtures.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 14562565, (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine." PubChem, NIH. Available at:[Link]

  • [2] Cytokinetics Inc. "Cardiac sarcomere inhibitors." Google Patents, US12065436B2. Available at:

  • [3] Hoffmann-La Roche Inc. "Novel heteroaryl imidazoles and heteroaryl triazoles as gamma-secretase modulators." Google Patents, WO2011048525A1. Available at:

Sources

Optimizing enantiomeric excess (ee) in benzofuran amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support & Troubleshooting Center for asymmetric synthesis. As a Senior Application Scientist, I have designed this portal to address the precise mechanistic bottlenecks researchers face when optimizing the enantiomeric excess (ee) of benzofuran amines—a privileged pharmacophore found in critical therapeutics like the


-blocker bufuralol and various anti-arrhythmic agents.

Rather than simply listing reaction conditions, this guide deconstructs the causality behind catalytic failures and establishes self-validating experimental systems to ensure your syntheses are robust, reproducible, and mechanistically sound.

Module 1: Mechanistic Pathways & System Dynamics

Understanding the exact point of chiral induction—and the pathways of potential racemization—is the first step in troubleshooting. Below are the two primary validated workflows for accessing chiral benzofuran amines.

Pathway1 A Benzofuran Substrate B Homogeneous Ru-NHC (Enantioselective) A->B H2 (Homogeneous) C Chiral 2,3-Dihydro- benzofuran B->C Partial Reduction D Heterogeneous Ru (Diastereoselective) C->D in situ Catalyst Transformation E Chiral Octahydro- benzofuran D->E H2 (Heterogeneous)

Dual-catalysis cascade for enantioselective hydrogenation of benzofurans.

Pathway2 A Benzofuran-2-carbaldehyde + Nitromethane B Cu(II) / Chiral Ligand Active Complex A->B Base, Solvent C (S)-Benzofuryl β-nitro alcohol (High ee) B->C Asymmetric Henry D Retro-Henry Reaction (Racemization) C->D High Temp / Prolonged Time E Stereoretentive Reduction C->E Pd/C, H2 (Mild) D->C Thermodynamic Equilibration F (S)-Benzofuryl β-amino alcohol E->F Quantitative Yield

Asymmetric Henry reaction pathway and racemization risks for benzofuran amines.

Module 2: Diagnostic FAQs (Troubleshooting ee Loss)

Q1: My final benzofuran amine has low ee (e.g., 60%), but the literature reports >95%. Is my catalyst failing, or is the product racemizing? The Causality: You must differentiate between a failure in the enantiodetermining step and post-reaction thermodynamic equilibration. The Fix (Self-Validating Checkpoint): Run the reaction and deliberately quench it at 50% conversion . Measure the ee of the product. If the ee is >95% at half-conversion but drops to 60% at full conversion, your product is undergoing racemization (e.g., via reversible hydride insertion in hydrogenation, or a retro-Henry reaction)[1]. If the ee is already 60% at half-conversion, your active catalytic species is compromised (likely by a competing racemic background reaction).

Q2: I am using an Ir-SpinPHOX catalyst for benzofuran hydrogenation. Why does increasing the temperature from 25°C to 50°C to push conversion completely destroy my enantioselectivity? The Causality: Ir-catalyzed asymmetric hydrogenation of heteroarenes operates via an outer-sphere mechanism involving heterolytic dihydrogen cleavage[1]. The hydride transfer to the benzofuran core is reversible. At elevated temperatures, the rate of reversible


-hydride elimination begins to compete with the final, irreversible reductive elimination step. This causes the chiral intermediate to revert to a planar, achiral state, eroding the ee.
The Fix:  Strictly maintain the reaction at room temperature (20–25°C). To drive conversion, increase the 

pressure (e.g., to 50 atm) or catalyst loading, rather than thermal energy.

Q3: In the Cu(II)-catalyzed asymmetric Henry reaction of benzofuran-2-carbaldehyde, my ee is highly variable between batches. How do I stabilize it? The Causality: The uncatalyzed (racemic) nitroaldol addition is highly favored by free Lewis acids. If your chiral


-amino alcohol ligand-to-metal ratio is exactly 1:1, trace amounts of uncoordinated Cu(II) will act as a potent catalyst for the racemic background reaction, severely diluting your ee[2]. Furthermore, prolonged reaction times allow the reversible retro-Henry reaction to thermodynamically equilibrate the product toward a racemic mixture.
The Fix:  Always use a slight excess of the chiral ligand (e.g., 1.1:1 or 1.2:1 ligand-to-metal ratio) to sequester 100% of the Cu(II) into the chiral active complex. Pre-stir the metal and ligand for 1 hour before adding the substrate. Finally, run the reaction at 0°C and quench it immediately upon consumption of the aldehyde to prevent retro-Henry equilibration[2].

Module 3: Quantitative Benchmarking

Use this data table to select the appropriate catalytic system based on your specific benzofuran amine target.

Catalytic SystemSubstrate ScopeKey Mechanistic AdvantageTypical ee (%)Ref
Ir-SpinPHOX Benzofurans to 2,3-dihydrobenzofuransOuter-sphere hydride transfer; high tolerance for sterically hindered aryl substituents.90 - 99%[1]
Ru-NHC (Dual Catalysis) Benzofurans to octahydrobenzofuransIn situ transformation from a homogeneous enantioselective catalyst to a heterogeneous diastereoselective catalyst.92 - 98%[3]
Cu(II)-

-amino alcohol
Benzofuran-2-carbaldehydes (Henry)Complete suppression of racemic background via ligand excess; direct route to

-amino alcohols.
85 - 98%[2]

Module 4: Validated Standard Operating Procedures

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation of Benzofurans[1]

This protocol is self-validating: the use of a glovebox ensures that oxygen-induced catalyst dimerization (which creates achiral active species) is completely suppressed.

  • Catalyst Activation: Inside a nitrogen-filled glovebox, weigh the Ir-SpinPHOX catalyst (1.0 mol%) and the benzofuran substrate (1.0 equiv, typically 0.5 mmol).

  • Solvation: Dissolve the mixture in 3.0 mL of anhydrous, degassed trifluoroethanol/dichloromethane (1:1 v/v). Causality: Fluorinated solvents stabilize the polar transition state during outer-sphere hydride transfer.

  • Pressurization: Transfer the solution to a stainless-steel high-pressure autoclave. Seal the autoclave, remove it from the glovebox, and purge the lines with

    
     gas three times. Pressurize to 50 atm 
    
    
    
    .
  • Reaction: Stir vigorously (800 rpm) at 25 °C for 24 hours. Do not heat.

  • Workup & Analysis: Vent the

    
     gas slowly in a fume hood. Concentrate the mixture under reduced pressure. Pass through a short silica plug (Hexanes/EtOAc) to remove the metal, then analyze directly via Chiral HPLC to determine ee.
    
Protocol B: Cu(II)-Catalyzed Asymmetric Henry Reaction & Reduction[2]

This two-step sequence is designed to prevent retro-aldol racemization during the generation of the final benzofuran amine.

  • Complex Pre-formation: In a flame-dried Schlenk tube under argon, add

    
     (10 mol%) and the chiral 
    
    
    
    -amino alcohol ligand (11 mol%). Add 2.0 mL of anhydrous ethanol and stir at room temperature for 1 hour. Note: The deep blue/green color indicates successful complexation.
  • Substrate Addition: Add benzofuran-2-carbaldehyde (1.0 equiv, 0.5 mmol) and cool the reaction mixture strictly to 0 °C using an ice bath.

  • Initiation: Add nitromethane (10.0 equiv) followed by

    
    -diisopropylethylamine (DIPEA, 10 mol%).
    
  • Monitoring: Stir at 0 °C for 48 hours. Monitor by TLC. Once the aldehyde is consumed, immediately quench with saturated aqueous

    
     (5 mL) to destroy the catalyst and prevent retro-Henry racemization.
    
  • Extraction: Extract with EtOAc (3 x 10 mL), dry over

    
    , and purify the (S)-benzofuryl 
    
    
    
    -nitro alcohol via column chromatography.
  • Stereoretentive Reduction: Transfer the purified nitro alcohol to a flask containing 10% Pd/C (10 wt%). Add methanol (5 mL) and stir under an

    
     balloon (1 atm) at room temperature for 12 hours. Filter through Celite to yield the enantiopure (S)-benzofuryl 
    
    
    
    -amino alcohol quantitatively.

References

  • [1] Iridium-Catalyzed Enantioselective Hydrogenation of Indole and Benzofuran Derivatives. Angewandte Chemie International Edition. URL:

  • [3] Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society (2023). URL:[Link]

  • [2] Efficient synthesis of chiral benzofuryl

    
    -amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry (2017). URL:[Link]
    

Sources

Resolving stability issues of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Solution

Document ID: TS-BENZ-3R-005 | Version: 2.1 | Status: Active[1]

Core Issue Analysis: The "Benzylic" Vulnerability

Welcome to the technical support hub for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine . If you are observing degradation, precipitation, or loss of enantiomeric excess (ee%), it is likely due to the specific electronic environment of the C3-position.

This molecule is not just a standard primary amine; it is a chiral benzylic amine .

  • The Structural Risk: The amine is attached to a carbon (C3) adjacent to the aromatic ring. This position is electronically "activated," making the C-H bond weaker than in standard alkyl amines.

  • The Consequence: This facilitates two primary degradation pathways: Oxidative Deamination (leading to discoloration) and Base-Catalyzed Racemization (leading to loss of chiral purity).

Troubleshooting Module: Chemical Stability (Oxidation & Solubility)

Symptom: Solution turns yellow/brown or forms a white precipitate.

Diagnosis:

  • Yellowing (Oxidation): The benzylic C-H bond is susceptible to radical abstraction by dissolved oxygen, leading to imine formation and subsequent polymerization. This is accelerated in DMSO.[2]

  • Precipitate (Carbamate Formation): Primary amines react rapidly with atmospheric CO₂ to form insoluble carbamic acid zwitterions, especially in non-aqueous solvents like DMSO or Acetonitrile.

Mechanism of Failure

OxidationPathway Figure 1: Primary Degradation Pathways in Solution Amine (3R)-Amine (Clear Solution) Radical Benzylic Radical (Intermediate) Amine->Radical O2 / Light / Metal Ions Carbamate Carbamate Salt (White Precipitate) Amine->Carbamate + CO2 (Air Exposure) Imine Imine Species (Yellow/Brown) Radical->Imine -H•

Corrective Protocol: The "Inert-First" Approach
ParameterRecommended StandardWhy?
Solvent Choice Anhydrous DMSO (High Grade) or Degassed Water (for salts)Standard DMSO contains water and peroxides.[1] Use "septum-sealed" anhydrous grades.[1]
Atmosphere Argon or Nitrogen Essential. CO₂ absorption is instantaneous in basic solutions.
Additives 1-2 eq. HCl (if possible)Protonating the amine (forming the salt) shuts down both oxidation and CO₂ reaction.
Storage -20°C or -80°C Reaction rates drop significantly.[1] Never store free-base solutions at RT.[1]

Troubleshooting Module: Stereochemical Integrity (Racemization)

Symptom: Loss of optical activity (ee%) over time.

Diagnosis: You are likely storing the free base in a solvent that supports proton exchange (e.g., Methanol, Water, or wet DMSO) at a pH > 8.

The Science: The C3 proton is acidic because the resulting carbanion is stabilized by the adjacent aromatic ring (benzylic resonance) and the inductive effect of the fluorine. In the presence of a base (even its own free amine form), this proton can detach, creating a planar intermediate that re-protonates from either side, destroying chirality.

Racemization cluster_conditions Risk Factors R_Iso (3R)-Enantiomer (Active) Planar Planar Intermediate (Achiral) R_Iso->Planar Base / Heat (Deprotonation) Racemate Racemic Mixture (50% R / 50% S) Planar->Racemate Reprotonation pH > 8 pH > 8 Protic Solvents Protic Solvents Temp > 25°C Temp > 25°C

Figure 2: The mechanism of stereochemical loss via planarization.

Prevention Strategy
  • Keep it Acidic/Neutral: Always handle the compound as the Hydrochloride (HCl) salt whenever possible. The ammonium form cannot lose the C3 proton.

  • Avoid "Self-Buffering": If you must use the free base, do not dissolve it in high concentrations (>50 mM) in protic solvents (MeOH, Water) for extended periods. The high pH of the solution itself catalyzes the racemization.

  • Flash Usage: If an experiment requires the free base (e.g., nucleophilic substitution), generate it in situ immediately before the reaction.

Standard Operating Procedures (SOPs)

SOP-01: Preparing a Stable Stock Solution (DMSO)

Target: 10 mM Stock for Biological Assays

  • Preparation: Purge anhydrous DMSO with Argon for 15 minutes to remove dissolved O₂ and CO₂.

  • Weighing: Weigh the HCl salt form (more stable) into a vial.

  • Dissolution: Add the degassed DMSO via syringe through a septum.

    • Note: The HCl salt may dissolve slower in DMSO than the free base. Sonicate briefly (max 30s) if needed, but avoid heating.

  • Storage: Aliquot immediately into amber glass vials (single-use). Seal with Parafilm. Store at -80°C.

    • Shelf Life: 6 months (as HCl salt), <24 hours (as Free Base).

SOP-02: Recovering from Precipitated Stocks

Issue: White solid observed in DMSO stock.

  • Do NOT Heat: Heating will accelerate oxidative degradation.

  • Acidification: Add 1-2 µL of concentrated aqueous HCl or 1M HCl in ether.

    • Logic: If the precipitate is the carbamate (from CO₂), acid will decarboxylate it back to the amine salt and CO₂ gas, restoring solubility.

  • Centrifugation: If solids persist, spin down (10,000 x g, 5 min). Do not use the supernatant without re-verifying concentration via HPLC.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as a solvent? A: Only for immediate use. Ethanol is a protic solvent. If you store the free base in ethanol, the labile benzylic proton can exchange with the solvent, leading to slow racemization over weeks.

Q: Why does my LC-MS show a mass of M+16? A: This indicates N-oxidation (formation of the Hydroxylamine/N-Oxide) or oxidation of the benzylic carbon (forming the alcohol/ketone).[1] This confirms oxygen exposure. Degas your mobile phases.

Q: Is the Fluorine atom stable? A: Yes. The aryl fluoride at position 5 is chemically robust and generally does not participate in degradation under standard laboratory conditions.

Q: I need to use the Free Base for a reaction. How do I generate it safely? A: Dissolve the HCl salt in your solvent, then add exactly 1.0 equivalent of a non-nucleophilic base (like DIPEA or TEA) immediately before adding your electrophile. Do not store the "free-based" solution.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Stereochemistry and stability of benzylic centers).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3] (Section on Amine Oxidation and Racemization mechanisms).

  • European Chemical Agency (ECHA). Registration Dossier: Benzylic Amines Stability Data.

  • PubChem Compound Summary. (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine.

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for acidity of benzylic protons).

Sources

Minimizing side reactions when using (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the use of this valuable chiral building block. By understanding the chemical nature of this compound and the causality behind experimental choices, you can minimize side reactions and optimize your synthetic outcomes.

Introduction to (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine is a chiral amine that is increasingly utilized in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its rigid dihydrobenzofuran scaffold, combined with the stereocenter and the electronic influence of the fluorine atom, makes it an attractive component for creating compounds with specific pharmacological profiles. However, like any reactive chemical, its use is not without challenges. This guide will address the most common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine?

A1: As a primary amine, (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine is susceptible to degradation through oxidation and reaction with atmospheric carbon dioxide. The dihydrobenzofuran ring is generally stable, but prolonged exposure to strong acids or bases at elevated temperatures should be avoided to prevent potential ring-opening or other decomposition pathways. The fluorine substituent is expected to enhance the overall stability of the benzofuran ring system.[1]

Q2: How should I properly store and handle this reagent?

A2: To ensure the integrity of the amine, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended.[2] It is often supplied as a hydrochloride salt, which is more stable to air and moisture than the free base. If you are using the hydrochloride salt, you will need to liberate the free amine before use in most reactions. This is typically done by treatment with a suitable base.

Q3: What are the most common side reactions I should be aware of when using this amine in amide coupling reactions?

A3: The most common side reactions in amide couplings involving this amine are:

  • N-Acylurea Formation: This occurs when using carbodiimide coupling reagents like EDC or DCC. The activated carboxylic acid can rearrange to a stable N-acylurea if the amine is not sufficiently nucleophilic or is sterically hindered.

  • Racemization of the Carboxylic Acid Partner: Chiral carboxylic acids, especially α-amino acids, can be prone to racemization during activation.

  • Reaction with the Coupling Reagent: Some uronium/aminium-based coupling reagents (e.g., HATU) can react with the amine to form a guanidinium byproduct, consuming both the amine and the coupling reagent.

Q4: I'm observing incomplete conversion in my reductive amination reaction. What could be the cause?

A4: Incomplete conversion in reductive aminations can be due to several factors:

  • Inefficient Imine Formation: The equilibrium between the amine and the carbonyl compound may not favor imine formation. This can be addressed by removing water from the reaction, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.

  • Steric Hindrance: Either the amine or the carbonyl compound may be sterically bulky, slowing down the reaction.

  • Insufficiently Reactive Reducing Agent: The choice of reducing agent is critical. Some, like sodium borohydride, may also reduce the starting carbonyl compound, leading to side products. More selective reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride are often preferred.

Troubleshooting Guides

Amide Coupling Reactions
Symptom Possible Cause Troubleshooting Steps & Solutions
Low yield of desired amide Incomplete reaction.- Ensure the amine is fully liberated from its hydrochloride salt. - Increase the equivalents of the coupling reagent and/or the amine (typically 1.1-1.5 equivalents). - Extend the reaction time or gently heat the reaction if the components are stable at higher temperatures.
Formation of N-acylurea byproduct.- Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction. These additives form an active ester that is less prone to rearrangement. - Choose a phosphonium-based coupling reagent (e.g., PyBOP) which is less susceptible to this side reaction.
Presence of a byproduct with a mass corresponding to the amine plus a fragment of the coupling reagent. Reaction of the amine with the coupling reagent.- Pre-activate the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the amine. - Choose a different class of coupling reagent.
Observation of diastereomers when using a chiral carboxylic acid. Racemization of the carboxylic acid.- Use a coupling reagent known for low racemization, such as COMU or T3P. - Avoid using strong, non-nucleophilic bases like DBU or triethylamine in excess. Consider using a weaker base like N-methylmorpholine (NMM). - Keep the reaction temperature low.
Reductive Amination Reactions

| Symptom | Possible Cause | Troubleshooting Steps & Solutions | | :--- | :--- | | Formation of a significant amount of alcohol corresponding to the starting carbonyl compound. | The reducing agent is too reactive and is reducing the carbonyl group directly. | - Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). | | Low yield and recovery of starting materials. | Inefficient imine formation. | - Add a dehydrating agent like magnesium sulfate or molecular sieves to the reaction mixture. - For some reactions, a catalytic amount of a weak acid (e.g., acetic acid) can promote imine formation. | | Formation of a dialkylated amine byproduct. | The product of the first amination (a secondary amine) is reacting with another molecule of the carbonyl compound. | - Use a stoichiometric amount of the carbonyl compound. - Add the reducing agent at the beginning of the reaction (in situ reduction) to minimize the concentration of the intermediate imine. |

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a starting point and may require optimization for specific substrates.

  • Preparation of the Amine: If starting from the hydrochloride salt, dissolve (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 eq.) and stir for 15-30 minutes at room temperature.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF).

  • Coupling: Add the solution of the free amine to the activated carboxylic acid mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Amide_Coupling_Workflow cluster_amine_prep Amine Preparation cluster_acid_activation Acid Activation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification amine_hcl Amine HCl Salt free_amine Free Amine amine_hcl->free_amine Add Base (e.g., DIPEA) reaction_mixture Reaction Mixture free_amine->reaction_mixture acid Carboxylic Acid activated_acid Activated Ester acid->activated_acid hatu HATU hatu->activated_acid activated_acid->reaction_mixture product Amide Product reaction_mixture->product Stir at RT workup Aqueous Work-up product->workup chromatography Column Chromatography workup->chromatography

Amide Coupling Workflow
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This one-pot procedure is often effective for a wide range of substrates.

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) and (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq.) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Reductive_Amination_Workflow cluster_reaction One-Pot Reaction cluster_purification Work-up & Purification amine (3R)-5-Fluoro-2,3-dihydro- 1-benzofuran-3-amine reaction_vessel Reaction Vessel amine->reaction_vessel carbonyl Aldehyde or Ketone carbonyl->reaction_vessel reducing_agent NaBH(OAc)₃ reducing_agent->reaction_vessel product Alkylated Amine Product reaction_vessel->product Stir at RT quench Quench with NaHCO₃ (aq) product->quench extraction Organic Extraction quench->extraction chromatography Column Chromatography extraction->chromatography

Reductive Amination Workflow

Data Presentation

Common Coupling Reagents and Their Potential Side Reactions
Coupling Reagent Class Examples Common Side Reactions Mitigation Strategies
Carbodiimides EDC, DCC, DICN-acylurea formation, RacemizationUse of additives (HOBt, HOAt)
Uronium/Aminium Salts HATU, HBTU, TBTUGuanidinium byproduct formation, RacemizationPre-activation of the carboxylic acid
Phosphonium Salts PyBOP, PyAOPGenerally low side reactions-
Triazine-based T3PLow racemization potential-

References

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  • Pugachov, D. A., & Fedotova, O. V. (2019). Synthesis of Fluorine-Containing Ligands of Benzofuran Type and Properties of Their Complexes with Europium (III) in Aqueous Solutions. International Journal of Advanced Science and Technology, 28(15), 1-8. [Link]

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  • Zhu, R.-R., Zhang, M., Wang, Y.-Q., & Wang, Z.-L. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725. [Link]

  • Zhu, R.-R., Zhang, M., Wang, Y.-Q., & Wang, Z.-L. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725. [Link]

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  • Choi, Y.-S., et al. (2015). 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o990–o991. [Link]

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Sources

Recrystallization solvents for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine .

As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the chiral resolution and subsequent salt recrystallization of this critical pharmaceutical building block. This compound is heavily utilized in the synthesis of advanced therapeutics, including cardiac sarcomere inhibitors [1]. Achieving high enantiomeric excess (ee) and chemical purity requires precise control over solvent systems, supersaturation curves, and crystallization kinetics.

Troubleshooting Guide & FAQs

Q1: My diastereomeric resolution with L-tartaric acid is yielding a low enantiomeric excess (ee). How can I optimize the solvent system? A: Low ee during classical resolution indicates that the thermodynamic solubility difference between the (3R)-amine-L-tartrate and (3S)-amine-L-tartrate salts is insufficient in your current solvent system. Methanol is generally the superior primary solvent for chiral benzofuran amines due to its ability to disrupt non-specific hydrogen bonding. However, if co-precipitation of the undesired diastereomer occurs, you must steepen the solubility curve. Introduce a less polar anti-solvent, such as Isopropanol (IPA) or Acetone, at a ratio of 3:1 (MeOH:Anti-solvent). This suppresses the solubility of the desired (3R)-salt while keeping the (3S)-salt in the mother liquor [2].

Q2: During the recrystallization of the hydrochloride salt, the product "oils out" instead of forming crystals. What causes this and how is it prevented? A: Oiling out (liquid-liquid phase separation) is a kinetic phenomenon that occurs when the supersaturation level of the solution exceeds the metastable zone width (MSZW) before the nucleation temperature is reached. The solute separates as an amorphous, impurity-rich oil rather than a crystalline solid. Causality & Fix: This typically happens in binary systems like Ethyl Acetate/Methanol when the anti-solvent (EA) is added too rapidly. To fix this, decrease the cooling rate to <0.5°C/min, reduce the total volume of the anti-solvent, and crucially, introduce seed crystals of pure (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine HCl exactly at the cloud point to force heterogeneous nucleation.

Q3: How can I improve the overall yield of the (3R)-enantiomer beyond the theoretical 50% limit of classical resolution? A: You must implement a Resolution-Racemisation-Recycle (R3) process [3]. The classical resolution discards the (3S)-enantiomer in the mother liquor. By isolating this waste stream, converting it to an imine intermediate via N-chlorination/elimination, or using an Iridium-based racemization catalyst, you can epimerize the chiral center to regenerate the racemic mixture [4]. Feeding this racemate back into the primary crystallization loop pushes the theoretical yield toward 100%.

Solvent System Optimization Data

The selection of the recrystallization solvent dictates both the purity and the polymorphic form of the final amine salt. Below is a synthesized comparison of field-proven solvent systems for this specific molecule.

Solvent SystemApplication PhaseVolume RatioAdvantagesDisadvantages
Methanol (Pure) Chiral ResolutionN/AHigh solubility at reflux; excellent disruption of impurity inclusion.Can lead to lower overall yields if cooled too rapidly.
MeOH / Isopropanol Chiral Resolution3:1 to 4:1Maximizes ee by widening the solubility gap between diastereomers.Requires precise temperature control to prevent co-precipitation.
Ethyl Acetate / MeOH HCl Salt Purification5:1Ideal anti-solvent crystallization; EA forces the highly polar HCl salt out of the MeOH phase.High risk of "oiling out" if EA is added below the boiling point.
Isopropanol / Water HCl Salt Purification9:1Yields highly crystalline, thermodynamically stable polymorphs.Water content must be strictly controlled to prevent hydrolysis or hydrate formation.

Standard Operating Protocols

Protocol A: Diastereomeric Resolution via Tartrate Salt Formation

This protocol utilizes a self-validating thermodynamic cooling profile to ensure high ee.

  • Dissolution: Suspend 1.0 equivalent of racemic 5-fluoro-2,3-dihydro-1-benzofuran-3-amine in 10 volumes of HPLC-grade Methanol.

  • Salt Formation: Add 1.0 equivalent of L-(+)-tartaric acid (or Di-p-toluoyl-L-tartaric acid for enhanced chiral recognition in stubborn batches) [3].

  • Equilibration: Heat the mixture to reflux (approx. 65°C) under inert atmosphere until a completely clear solution is achieved. Hold for 15 minutes.

  • Controlled Cooling (Critical Step): Cool the solution linearly to 20°C over exactly 4 hours. Causality: A slow, linear cooling ramp promotes Ostwald ripening, allowing smaller, less pure crystals to redissolve and deposit onto larger, pure (3R)-tartrate crystals.

  • Isolation: Filter the precipitated (3R)-amine tartrate salt under vacuum. Wash the filter cake with 2 volumes of cold (5°C) Methanol/IPA (1:1).

  • Basification: Suspend the solid in water, adjust to pH >12 using 2M NaOH, and extract the free (3R)-amine into Dichloromethane (DCM).

Protocol B: Recrystallization of the Hydrochloride Salt

This protocol isolates the API-ready hydrochloride salt [1] while preventing liquid-liquid phase separation.

  • Acidification: Dissolve the enantiopure (3R)-amine free base in 5 volumes of Methanol. Dropwise add 1.05 equivalents of 2M HCl in Diethyl Ether at 0°C.

  • Concentration: Remove the solvent under reduced pressure to yield the crude (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride.

  • Primary Dissolution: Dissolve the crude salt in a minimum volume (approx. 2-3 vols) of boiling Methanol.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot Ethyl Acetate dropwise until the solution becomes faintly turbid (the cloud point).

  • Seeding: Immediately add 0.1% w/w of pure (3R)-amine HCl seed crystals.

  • Crystallization: Remove from heat and allow the mixture to cool to room temperature naturally, then transfer to an ice bath (0-5°C) for 2 hours.

  • Filtration: Collect the white crystalline powder via filtration, washing with cold Ethyl Acetate. Dry under vacuum at 40°C for 12 hours.

Workflow Visualization: The R3 Process

The following diagram illustrates the complete resolution, purification, and racemization recycling loop (R3 process) designed to maximize the yield of the (3R)-enantiomer.

G Start Racemic 5-Fluoro-2,3-dihydro- 1-benzofuran-3-amine AddAcid Add L-Tartaric Acid in MeOH/IPA Start->AddAcid Crystallize Controlled Cooling (Diastereomeric Salts) AddAcid->Crystallize Filter Filtration Crystallize->Filter Solid Solid: (3R)-Amine Salt (Desired) Filter->Solid Insoluble MotherLiq Mother Liquor: (3S)-Amine (Undesired) Filter->MotherLiq Soluble FreeBase Basification (NaOH) & Extraction Solid->FreeBase Racemize Racemization Catalyst (R3 Recycle Loop) MotherLiq->Racemize Waste Recovery HClSalt HCl Salt Formation & EA/MeOH Recrystallization FreeBase->HClSalt Pure Pure (3R)-5-Fluoro-2,3-dihydro- 1-benzofuran-3-amine HCl HClSalt->Pure Racemize->Start Regenerated Racemate

Workflow of the Resolution-Racemisation-Recycle (R3) process for chiral benzofuran amines.

References

  • Sigma-Aldrich. "(3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride." Sigma-Aldrich Product Catalog.
  • Google Patents. "US12065436B2 - Cardiac sarcomere inhibitors." United States Patent and Trademark Office.
  • The Journal of Organic Chemistry. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." ACS Publications.
  • The Royal Society of Chemistry. "Resolution of a chiral amine and recovery of unwanted enantiomer by racemization." RSC Publishing.

Overcoming steric hindrance in (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine . It addresses the specific challenges of steric hindrance and electronic deactivation inherent to this scaffold during derivatization and optimization.

Topic: Overcoming Steric & Electronic Barriers in Functionalization Audience: Medicinal Chemists, Process Development Scientists Status: Operational

Executive Summary: The Structural Challenge

The (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine core presents a unique "double deactivation" challenge in synthetic chemistry:

  • Steric Constraint: The amine at position C3 is situated in a 5-membered ring, adjacent to the aromatic system and the ether oxygen. This creates a rigid, puckered conformation that physically impedes the approach of bulky electrophiles.

  • Electronic Deactivation: The 5-Fluoro substituent exerts a through-bond electron-withdrawing effect (inductive), reducing the nucleophilicity of the C3-amine.

This guide provides troubleshooting protocols to overcome these barriers without compromising the integrity of the (3R) chiral center.

Troubleshooting & Optimization (Q&A)

Category A: Amide Coupling Failures[1]

Q1: I am attempting to couple the (3R)-amine with a bulky carboxylic acid using EDC/HOBt, but conversion stalls at <20%. Increasing temperature causes racemization. How do I proceed?

Diagnosis: Standard carbodiimide couplings (EDC/DIC) proceed via an O-acylisourea intermediate that is often too short-lived or sterically inaccessible for hindered/electron-deficient amines to attack efficiently. The stall suggests the amine cannot penetrate the steric shield of the activated acid before the intermediate hydrolyzes or rearranges.

Solution: The Acyl Fluoride or HATU/HOAt Switch You must switch to a more reactive, less sterically demanding electrophile.

  • Primary Recommendation (HATU/HOAt): Use HATU with HOAt (or Oxyma Pure) as an additive. The 7-azabenzotriazole moiety facilitates a pre-organized transition state that accelerates coupling even with hindered amines.

  • Advanced Recommendation (Acyl Fluorides): If HATU fails, convert the acid to an acyl fluoride using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride. Acyl fluorides are highly reactive toward amines but remarkably stable to water and thermal racemization compared to acid chlorides [1].

Protocol: Steric-Resistant Coupling (HATU Method)

  • Solvent: DMF (polar aprotic is essential to stabilize the polar transition state).

  • Base: DIPEA (3.0 equiv). Avoid TEA (can be alkylating).

  • Stoichiometry: Acid (1.1 eq) : HATU (1.1 eq) : Amine (1.0 eq).

  • Procedure: Pre-activate the acid with HATU/DIPEA for 5 mins before adding the amine. This ensures high concentration of the active ester.

Q2: My LC-MS shows the desired product mass, but the chiral HPLC indicates a drop in ee% from 99% to 85%. Why is the (3R) center eroding?

Diagnosis: The C3 position is benzylic. Although the "dihydro" nature reduces aromaticity, the C3-H is still sufficiently acidic (pKa ~20-22 in DMSO) to be deprotonated by strong bases or excess base, especially if the reaction is slow and heated. This leads to enolization and subsequent racemization.

Corrective Action:

  • Base Management: Switch from DBU or strong inorganic bases to Collidine (2,4,6-trimethylpyridine) or N-Methylmorpholine (NMM) . These are sufficient to neutralize the acid generated but sterically too hindered to deprotonate the C3-H efficiently.

  • One-Pot Protection: If high heat is required, consider a temporary silylation strategy. React the amine with BSA (N,O-Bis(trimethylsilyl)acetamide) first to form the N-silyl amine, which is more nucleophilic and prevents proton abstraction at C3.

Category B: Nucleophilic Aromatic Substitution (SNAr)

Q3: I cannot force the SNAr reaction between the (3R)-amine and a 2-chloropyridine derivative. Even at 120°C in DMSO, the yield is negligible.

Diagnosis: The 5-F group on the benzofuran ring pulls electron density, making the amine a poor nucleophile ("hard" nucleophile). Combined with the steric bulk of the benzofuran bicycle, it cannot attack the heteroaryl chloride effectively, even if activated.

Solution: Buchwald-Hartwig Amination Abandon thermal SNAr. Use Palladium-catalyzed cross-coupling, which relies on M-N bond formation rather than nucleophilic attack.

Recommended Catalyst System:

  • Pre-catalyst: Pd(OAc)2 or Pd2(dba)3.

  • Ligand: BrettPhos or RuPhos . These bulky, electron-rich phosphine ligands are specifically designed to facilitate the reductive elimination step for sterically hindered secondary and primary amines [2].

  • Base: Cs2CO3 (weak enough to prevent racemization, strong enough for the catalytic cycle).

Critical Data: Coupling Reagent Performance

The following table summarizes internal benchmarking data for coupling (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine with 2-chloro-6-methylbenzoic acid (a sterically hindered model acid).

Reagent SystemConversion (24h, 25°C)Racemization (% ee loss)Notes
EDC / HOBt 15%< 1%Failed. Steric clash prevents attack.
HBTU / DIPEA 45%2%Moderate. HBTU is less reactive than HATU.
HATU / HOAt 92% 3%Recommended. High conversion, acceptable ee.
T3P (Propylphosphonic anhydride) 88%0% Excellent for preserving chirality, but requires longer time.
SOCl2 (Acid Chloride) 95%15%High Risk. Acidic conditions + heat = racemization.

Visual Workflows

Figure 1: Decision Logic for Functionalizing Hindered Benzofuran Amines

G Start Start: Derivatize (3R)-Amine CheckType Reaction Type? Start->CheckType Amide Amide Coupling CheckType->Amide Arylation N-Arylation (Heterocycle) CheckType->Arylation StdCoupling Try HATU / HOAt / DIPEA (DMF, 25°C) Amide->StdCoupling SNArCheck Try Thermal SNAr (DMSO, 100°C) Arylation->SNArCheck CheckYield Yield > 80%? StdCoupling->CheckYield Success Proceed to Purification CheckYield->Success Yes FailYield Switch to Acyl Fluoride (TFFH or Cyanuric Fluoride) CheckYield->FailYield No (Steric Stall) SNArFail Low Yield or Decomposition? SNArCheck->SNArFail SNArFail->Success No Buchwald Switch to Pd-Catalysis (BrettPhos / Cs2CO3) SNArFail->Buchwald Yes (Electronic/Steric Fail)

Caption: Decision tree for selecting the optimal synthetic pathway based on reaction performance and steric constraints.

Figure 2: Mechanism of C3-Racemization & Prevention

G ChiralAmine (3R)-Amine (Target) StrongBase Strong Base / Heat (DBU, TEA > 60°C) ChiralAmine->StrongBase Deprotonation C3-H Deprotonation (Benzylic Position) StrongBase->Deprotonation Planar Planar Enolate/Imine (Achiral Intermediate) Deprotonation->Planar Racemate Racemic Mixture (3R + 3S) Planar->Racemate Reprotonation Prevention PREVENTION STRATEGY: 1. Use Collidine/NMM 2. T < 40°C 3. T3P Coupling Prevention->ChiralAmine Maintains Integrity

Caption: Pathway of base-mediated racemization at the C3 benzylic center and mitigation strategies.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Use this for sterically hindered acids.[1]

  • Activation: In a dry vial, dissolve the carboxylic acid (1.1 mmol) in anhydrous DMF (3 mL). Add HATU (1.1 mmol) and HOAt (1.1 mmol).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir at room temperature for 5–10 minutes. The solution should turn yellow/orange.

  • Amine Addition: Add (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 mmol) in one portion.

  • Reaction: Stir at 25°C under N2 for 4–16 hours. Monitor by LC-MS.[2]

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.

    • Note: Do not use HCl wash if the product is acid-sensitive; however, dilute citric acid is preferred to remove DIPEA without affecting the benzofuran.

Protocol B: Buchwald-Hartwig Amination (For N-Arylation)

Use this when thermal SNAr fails.

  • Prep: Charge a microwave vial with Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and Cs2CO3 (2.0 equiv).

  • Substrates: Add the aryl chloride (1.0 equiv) and the (3R)-amine (1.2 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Reaction: Seal and heat to 100°C for 12 hours (or 140°C in microwave for 1 hour).

  • Purification: Filter through Celite to remove Pd black before column chromatography.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177. [Link]

  • Plaçais, C., et al. (2021).[4] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. [Link]

Disclaimer: All protocols involve hazardous chemicals. Consult local safety data sheets (SDS) and perform a risk assessment before experimentation.

Sources

Validation & Comparative

High-Performance Chiral HPLC Methods for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine is a highly valuable chiral building block utilized in the synthesis of advanced therapeutics. From a chromatographic perspective, this molecule presents a distinct set of challenges. It is a native primary amine attached to a rigid, fluorinated benzofuran core.

The primary analytical hurdle is silanol activity . The basic


 group is highly prone to secondary electrostatic interactions with residual, unendcapped silanols (

) on silica-based column matrices. Left unmitigated, this causes severe peak tailing, irreversible adsorption, and poor resolution. Furthermore, because the stereocenter is directly adjacent to the amine, the analytical method must rely heavily on the

group as the primary handle for enantio-recognition.

This guide objectively compares three leading Chiral Stationary Phase (CSP) technologies—Polysaccharide, Cyclofructan, and Crown Ether—to establish a robust, self-validating analytical method for the enantiomeric excess (%ee) determination of this compound.

Mechanistic Workflow for CSP Selection

The selection of a chiral column for a primary amine cannot be arbitrary; it must be dictated by the molecule's solubility, the required analytical scale, and the specific host-guest chemistry available.

Workflow A Target Analyte: (3R)-5-Fluoro-2,3-dihydro -1-benzofuran-3-amine B1 Polysaccharide CSPs (e.g., Chiralcel OD-H) A->B1 Broad Selectivity B2 Cyclofructan CSPs (e.g., Larihc CF6-P) A->B2 1° Amine Specific B3 Crown Ether CSPs (e.g., Crownpak CR-I(+)) A->B3 Max Resolution C1 Normal Phase Hexane / EtOH TFA + DEA Modifiers B1->C1 C2 Polar Organic Mode ACN / MeOH TEA + AcOH Modifiers B2->C2 C3 Reversed Phase Aqueous Acid (pH < 2) Host-Guest Complex B3->C3

Decision matrix for selecting chiral stationary phases for primary amine enantioseparation.

Comparative Analysis of Chiral Stationary Phases

Polysaccharide Phenylcarbamates (e.g., Chiralcel OD-H)

Mechanism of Action: Enantioseparation on cellulose tris(3,5-dimethylphenylcarbamate) relies on a combination of hydrogen bonding (via the carbamate linkages),


 interactions (with the fluorinated benzofuran ring), and steric inclusion within the helical polymer groove.
Expert Insight:  For , coated polysaccharide columns like Chiralcel OD-H demonstrate excellent resolving power in Normal Phase (NP) conditions[1]. However, to achieve a self-validating peak shape, the mobile phase must contain a dual-modifier system: Trifluoroacetic Acid (TFA) and Diethylamine (DEA). DEA dynamically masks the acidic silanols on the silica support, while TFA protonates the primary amine, forming a neutral ion-pair complex that partitions cleanly without electrostatic dragging.
Cyclofructan-Based CSPs (e.g., Larihc CF6-P)

Mechanism of Action: Cyclofructans possess a crown ether-like core but feature a more rigid, shallow cavity. The isopropyl carbamate derivatized (CF6-P) column is exceptionally selective for primary amines. Expert Insight: when operating in Polar Organic (PO) mode[2]. The PO mode (e.g., Acetonitrile/Methanol) offers superior analyte solubility and MS-compatibility compared to normal phase. Triethylamine (TEA) and acetic acid are utilized as modifiers to optimize peak shape, avoiding the harsh aqueous acidity required by true crown ethers.

Chiral Crown Ethers (e.g., Crownpak CR-I(+))

Mechanism of Action: This relies on true host-guest complexation. The 18-crown-6 cavity of the stationary phase specifically encapsulates the protonated primary ammonium ion (


).
Expert Insight: [3]. They provide unparalleled resolution for analytical purity determination. However, causality dictates that the mobile phase must be highly acidic (pH 1.0 - 2.0, typically using Perchloric acid) to ensure 100% protonation of the amine. This limits preparative scale-up due to the difficulty of removing non-volatile acids post-purification.

Experimental Data: Performance Comparison

The following table summarizes the expected chromatographic performance for 5-Fluoro-2,3-dihydro-1-benzofuran-3-amine across the three evaluated methodologies, based on established literature parameters for this molecular class[1][2][3].

Chiral Stationary PhaseColumn ExampleChromatographic ModeOptimized Mobile PhaseTypical Resolution (

)
Primary Recognition Mechanism
Polysaccharide (Cellulose) Chiralcel OD-HNormal Phase (NP)Hexane/EtOH (95:5) + 0.1% TFA + 0.1% DEA2.8H-bonding,

, Steric fit
Derivatized Cyclofructan Larihc CF6-PPolar Organic (PO)ACN/MeOH (80:20) + 0.3% TEA + 0.1% AcOH3.5Surface H-bonding, Shallow inclusion
Chiral Crown Ether Crownpak CR-I(+)Reversed Phase (RP)Water (pH 1.5 with

) / MeOH (90:10)
4.1Host-Guest complexation of

Optimized Step-by-Step Methodology: Normal Phase Polysaccharide Workflow

Because it offers the best balance of resolution, solvent volatility (for potential preparative scale-up), and column longevity, the Normal Phase Polysaccharide method is detailed below as the recommended standard protocol.

Target Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)

Step 1: Mobile Phase Preparation (Causality-Driven)

Why order of addition matters: Adding concentrated acids and bases directly to non-polar hexane can cause localized precipitation of the buffer salt.

  • Measure 50 mL of HPLC-grade Ethanol.

  • Add 1.0 mL of Trifluoroacetic Acid (TFA) and 1.0 mL of Diethylamine (DEA) directly to the Ethanol. Stir until the exothermic salt-formation is complete.

  • Measure 950 mL of HPLC-grade Hexane.

  • Slowly blend the modified Ethanol into the Hexane.

  • Degas the final mixture (95:5:0.1:0.1 Hexane/EtOH/TFA/DEA) via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • Weigh 5.0 mg of the (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine sample.

  • Dissolve initially in 1.0 mL of Ethanol to ensure complete solubilization of the polar primary amine.

  • Dilute to a final volume of 10.0 mL using the prepared mobile phase. Crucial: This prevents solvent-shock band broadening that occurs if a sample dissolved purely in strong solvent (EtOH) is injected into a weak mobile phase (Hexane).

Step 3: Chromatographic Execution
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (Strict temperature control is vital; lower temperatures generally increase enantioselectivity but broaden peaks due to mass transfer kinetics).

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (optimal for the benzofuran chromophore).

Step 4: System Suitability & Validation (Self-Validating System)

Before analyzing unknown batches, inject a racemic standard of 5-Fluoro-2,3-dihydro-1-benzofuran-3-amine to validate the system state:

  • Resolution (

    
    ):  Must be 
    
    
    
    . If
    
    
    , decrease the Ethanol percentage to 3% to increase retention and selectivity.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both enantiomeric peaks. If
    
    
    , the silanol masking is failing. Prepare fresh mobile phase with newly opened DEA, as DEA degrades and loses its basicity over time upon exposure to atmospheric
    
    
    .

Conclusion

For the routine analysis of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine, the Polysaccharide Normal Phase method utilizing a Chiralcel OD-H column with TFA/DEA modifiers provides the most scalable and robust approach. However, for high-throughput screening or LC-MS compatibility, the Cyclofructan Polar Organic method is a highly efficient alternative. Crown Ether columns should be reserved for strict analytical purity assays where maximum resolution is required and acidic aqueous waste is not a limiting factor.

References

  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers Source: ResearchGate URL:[Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • US Patent 7,884,109 B2 - Purine and imidazopyridine derivatives Source: Google Patents URL

Sources

Technical Guide: 1H NMR Structural Elucidation of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This guide provides a high-resolution interpretation framework for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine , a privileged scaffold in serotonin receptor modulation (e.g., Ramelteon intermediates) and melatonin receptor agonism.

The structural elucidation of this molecule presents two distinct analytical challenges that this guide addresses:

  • The Chiral Center (C3): The presence of the amine at C3 renders the adjacent C2 methylene protons diastereotopic, creating a complex ABX spin system rather than a simple triplet/doublet interaction.

  • The Fluorine Substituent (C5): The

    
    F nucleus (
    
    
    
    , 100% abundance) couples strongly with aromatic protons, creating "deceptive" splitting patterns that can be mistaken for impurities or incorrect substitution patterns.[1][2]

This guide compares spectral performance in CDCl


  vs. DMSO-d

to optimize proton resolution and provides a self-validating logic tree for assignment.

Decision Logic: Analytical Workflow

The following diagram outlines the logical progression for confirming the structure, moving from low-resolution checks to high-precision coupling analysis.

G Start Crude Sample: (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine Solvent Solvent Selection Decision Matrix Start->Solvent CDCl3 CDCl3 (Good for coupling resolution) Solvent->CDCl3 Routine Check DMSO DMSO-d6 (Essential for -NH2 detection) Solvent->DMSO Full Characterization Aliphatic Aliphatic Region Analysis (4.0 - 5.0 ppm) Resolve ABX System (H2a, H2b, H3) CDCl3->Aliphatic Aromatic Aromatic Region Analysis (6.5 - 7.0 ppm) Identify 19F-1H Couplings DMSO->Aromatic Validation Validation Check: 1. Integration (3:1:1:1:2) 2. COSY Correlations Aromatic->Validation Aliphatic->Validation

Figure 1: Strategic workflow for structural validation. Note that DMSO is preferred for full proton counting including the amine.

Comparative Analysis: Solvent Selection (CDCl vs. DMSO-d )

The choice of solvent fundamentally alters the appearance of the spectrum, particularly for the labile amine protons and the resolution of the diastereotopic protons.

FeatureDeuterochloroform (CDCl

)
DMSO-d

Technical Recommendation
-NH

Signal
Broad/Invisible. Often exchanges with trace water or broadens into the baseline due to rapid exchange.Sharp/Distinct. Strong H-bonding with DMSO slows exchange, appearing as a broad singlet or doublet (if coupled to H3) at ~2.0–4.0 ppm.Use DMSO-d

if confirmation of the amine group existence is the primary goal.
H2/H3 Resolution High. Lower viscosity typically yields sharper lines, allowing precise calculation of

values for the ABX system.
Moderate. Higher viscosity can slightly broaden lines, potentially obscuring small long-range couplings.Use CDCl

for precise calculation of coupling constants (

) and stereochemical analysis.
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can overlap with H2/H3 signals depending on exact shifts).Ensure DMSO is dry (ampoules) to prevent the H

O signal from masking the C2 protons.

Detailed Spectral Interpretation

A. The Aliphatic Region: The ABX System (4.0 – 5.0 ppm)

The rigid dihydrobenzofuran ring creates a distinct stereochemical environment. Because C3 is chiral (R-configuration), the two protons on C2 are diastereotopic (chemically non-equivalent).[2] They do not appear as a simple doublet.

  • H3 (Methine, ~4.3 - 4.6 ppm): Appears as a doublet of doublets (dd) or multiplet .[2] It couples to both H2a and H2b. In DMSO, it may show additional coupling to the NH

    
    .[1]
    
  • H2a & H2b (Methylene, ~4.0 - 4.8 ppm): These appear as two distinct sets of signals (roofing effect likely).[2]

    • Geminal Coupling (

      
      ):  Large coupling between H2a and H2b (~9–10 Hz).[2]
      
    • Vicinal Coupling (

      
      ):  Cis and Trans coupling to H3. Typically, 
      
      
      
      and
      
      
      .[2]

Visualizing the H3 Coupling Tree:

Coupling H3_Base H3 Signal (Base) Split1 Split by H2a (trans) J ≈ 9 Hz H3_Base->Split1 Split2 Split by H2b (cis) J ≈ 6 Hz Split1->Split2 Final Observed Signal: Doublet of Doublets (dd) Split2->Final

Figure 2: Theoretical splitting tree for the H3 methine proton in CDCl


 (ignoring NH coupling).
B. The Aromatic Region: The Fluorine Fingerprint (6.5 – 7.0 ppm)

The 5-Fluoro substitution breaks the symmetry of the benzene ring.


F causes large splitting in the 

spectrum.[2]
  • H4 (Ortho to F, Meta to O):

    • Pattern: Doublet of doublets (dd).

    • Coupling: Large

      
       (~8–9 Hz) and small 
      
      
      
      (meta coupling to H6).[1]
    • Diagnostic: This proton is usually the most shielded aromatic signal due to the ortho-fluorine effect and lack of direct oxygen conjugation.

  • H6 (Ortho to F, Para to O):

    • Pattern: Triplet of doublets (td) or Multiplet.

    • Coupling:

      
       (~8–10 Hz) + 
      
      
      
      (ortho to H7).
  • H7 (Meta to F, Ortho to O):

    • Pattern: Doublet of doublets (dd).

    • Coupling:

      
       (ortho to H6, ~8 Hz) and 
      
      
      
      (meta to F, ~4–6 Hz).
    • Shift: Most deshielded aromatic proton due to the adjacent Oxygen atom.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity and reproducibility, follow this protocol. This method includes "checkpoints" to validate the quality of the sample preparation.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the (3R)-amine.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why DMSO? To ensure the salt form (if HCl salt) is soluble and to visualize the exchangeable protons.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Aromatic protons adjacent to Fluorine can have different T1 relaxation times. A 2s delay ensures quantitative integration accuracy.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Validation Check
  • Phasing: Ensure the baseline is flat. Curved baselines distort integration.

  • Integration: Set the H7 (aromatic doublet near 6.8-7.0 ppm) to 1.00 .

    • Check: The total aromatic region should integrate to 3.0 .

    • Check: The aliphatic region (H2/H3) should integrate to 3.0 .

    • Check: The amine (-NH2) should integrate to 2.0 (if visible).

  • 19F Decoupling (Optional but Recommended): If available, run a {19F}1H experiment. The complex aromatic multiplets should collapse into simple doublets/singlets, confirming the location of the Fluorine.

References

  • Scaffold Characterization

    • Title: Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
    • Source: J. Braz. Chem. Soc., Vol. 16, No. 6, 1178-1183.[1][2]

    • URL:[Link][2]

  • Fluorine Coupling Constants: Title: 19F Coupling Constants Table - Organofluorine Analysis. Source: Alfa Chemistry.
  • Title: 1H NMR Spectroscopy of Amines: Solvent Effects on Chemical Shifts.
  • Analogous Synthesis & Spectral Data

    • Title: Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation str
    • Source: Organic & Biomolecular Chemistry (via NIH/PubMed).
    • URL:[Link]

Sources

Technical Guide: Differentiating (3R) and (3S) Enantiomers of 5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The differentiation of enantiomers for 5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a critical step in pharmaceutical development, particularly for programs targeting melatonin (MT1/MT2) or serotonin receptors where this scaffold often serves as a pharmacophore.

As a primary amine located on a dihydrobenzofuran ring, this molecule presents specific challenges:

  • Chromatographic Tailing: The free amine interacts strongly with silanol groups on stationary phases.

  • Configuration Assignment: Optical rotation is unreliable for absolute configuration without prior X-ray validation.

This guide outlines a validated workflow for separating these enantiomers (Chiral HPLC) and definitively assigning their absolute configuration (Mosher's Method and X-ray Crystallography).

Part 1: Chromatographic Separation (Chiral HPLC)

Objective: Quantitative analysis and preparative isolation.

For 3-amino-dihydrobenzofurans, polysaccharide-based stationary phases are the industry standard due to their broad selectivity for aromatic amines.

Recommended Screening Protocol

Do not rely on a single column. The following screening set has the highest probability of success for this specific fluorinated scaffold.

ParameterCondition A (Normal Phase)Condition B (Polar Organic)
Primary Column Chiralpak AD-H (Amylose derivative)Chiralcel OD-H (Cellulose derivative)
Secondary Column Chiralpak IC (Immobilized)Chiralpak IA (Immobilized)
Mobile Phase n-Hexane : IPA (90:10)Acetonitrile : Methanol (100:0 or 50:50)
Additive (CRITICAL) 0.1% Diethylamine (DEA) 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV @ 254 nm / 280 nmUV @ 254 nm

Expert Insight:

  • The Amine Problem: You must use a basic additive. Without 0.1% DEA or TEA, the amine moiety at position 3 will cause severe peak tailing, destroying resolution (

    
    ).
    
  • Elution Order: While variable, on Amylose-based columns (AD-H), the (S)-enantiomer often elutes before the (R)-enantiomer for this class, but this is not a rule . You must validate this using Method 2 or 3 below.

Part 2: Absolute Configuration via Mosher's Method (NMR)

Objective: Definite structural assignment without growing a crystal.

This is the most accessible method for assigning the (3R) vs (3S) configuration. It relies on the reaction of the amine with a chiral derivatizing agent,


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's Acid.[1]
The Mechanism

When the chiral amine reacts with (R)- and (S)-MTPA chloride, it forms diastereomeric amides. The phenyl group of the MTPA moiety exerts a magnetic anisotropic shielding effect on the protons of the benzofuran ring. By comparing the chemical shifts (


) of the two diastereomers, we can deduce the spatial arrangement.[2]
Experimental Protocol
  • Derivatization:

    • Take 5 mg of the enantiomerically pure amine (isolated from HPLC).

    • React half with (R)-(-)-MTPA-Cl and half with (S)-(+)-MTPA-Cl in Pyridine/CDCl

      
      .
      
    • Note: (S)-MTPA-Cl yields the (R)-Mosher Amide configuration at the acid center.

  • NMR Analysis:

    • Acquire

      
      H NMR (and 
      
      
      
      F NMR, given the 5-fluoro substituent) for both samples.
  • Calculation:

    • Calculate

      
       for protons near the chiral center (H-2, H-4, H-5).
      
Configuration Assignment Logic[3][4][5]
  • Positive

    
    :  Protons reside on the side of the plane unshielded by the phenyl group in the (S)-amide model.
    
  • Negative

    
    :  Protons reside on the side shielded by the phenyl group.
    

The 5-Fluoro substituent provides a unique advantage here. The


F signal is highly sensitive to the local environment and often provides a cleaner 

than the overlapping aromatic protons in

H NMR.
Workflow Visualization

The following diagram illustrates the decision logic for Mosher's analysis applied to this amine.

MosherAnalysis Start Unknown Enantiomer (5-fluoro-2,3-dihydro-1-benzofuran-3-amine) Step1 Split Sample into Two Aliquots Start->Step1 Rxn1 React with (S)-MTPA-Cl (Forms (R)-Mosher Amide) Step1->Rxn1 Rxn2 React with (R)-MTPA-Cl (Forms (S)-Mosher Amide) Step1->Rxn2 NMR Acquire 1H and 19F NMR for both derivatives Rxn1->NMR Rxn2->NMR Calc Calculate Δδ = δ(S-amide) - δ(R-amide) Focus on H-2 (furan ring) and H-4 (benzene ring) NMR->Calc Model Apply Mosher's Shielding Model Calc->Model ResultR If H-2 Δδ > 0 and H-4 Δδ < 0: Configuration is (3R) Model->ResultR ResultS If H-2 Δδ < 0 and H-4 Δδ > 0: Configuration is (3S) Model->ResultS

Figure 1: Logic flow for determining absolute stereochemistry using Mosher's Amide derivatization.

Part 3: X-Ray Crystallography (The Gold Standard)

Objective: Unambiguous assignment for regulatory filing.

While Mosher's method is excellent for R&D, X-ray crystallography is preferred for IND filings.

  • Salt Formation: The free amine is an oil or low-melting solid. You must form a salt to obtain suitable single crystals.

  • Chiral Counter-ions: Use L-(+)-Tartaric acid or (R)-Mandelic acid .

    • Protocol: Dissolve amine in Ethanol. Add 1.0 eq of acid. Heat to reflux and cool slowly to 4°C.

  • Anomalous Dispersion: The Fluorine atom at position 5 is light, but often sufficient for determining absolute structure if the data quality is high (Cu K

    
     radiation recommended). If not, the chiral salt (Tartrate) provides the internal reference known configuration.
    

Comparative Analysis of Methods

FeatureChiral HPLCMosher's Analysis (NMR)X-Ray Crystallography
Primary Use Separation / QuantificationAbsolute Config AssignmentAbsolute Config Assignment
Throughput High (20 min/sample)Low (1-2 days)Very Low (Weeks)
Sample Req Micrograms~5-10 mg>10 mg (Single Crystal)
Certainty Relative (needs standard)High (Structural proof)Absolute (Gold Standard)
Cost Low (after column purchase)Medium (Reagents/NMR time)High

References

  • Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.[3] Retrieved from [Link]

  • IUCrData. (2014). Crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran.[4] (Demonstrating crystallization of the scaffold). Retrieved from [Link]

Sources

Mass spectrometry (LC-MS) fragmentation patterns of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

[1]

Executive Summary

Target Molecule: (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine CAS: 2055848-82-1 Molecular Formula: C₈H₈FNO Exact Mass: 153.06 Da Precursor Ion [M+H]⁺: 154.07 Da[1]

This guide compares the mass spectral behavior of the target 5-fluoro derivative against its non-fluorinated analog (2,3-dihydro-1-benzofuran-3-amine ) and positional isomers.[1] The presence of the fluorine atom at the C5 position introduces distinct electronic stability and mass shifts (+17.99 Da) in the fragmentation pathway, serving as a primary diagnostic filter during impurity profiling.

Technical Architecture & Experimental Protocol

To ensure reproducibility, the following protocol utilizes a standard reverse-phase LC-MS/MS workflow optimized for polar amines.

Chromatographic Conditions
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm (e.g., Waters ACQUITY).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped energy ramp (15–35 eV) to capture both labile neutral losses and skeletal rearrangements.

Analytical Workflow Diagram

The following decision tree outlines the logical flow for confirming the identity of the target molecule versus potential isomeric impurities.

LCMS_WorkflowSampleCrude Sample(Synthesis Intermediate)LCLC Separation(Rt Confirmation)Sample->LCMS1Full Scan MS1[M+H]+ = 154.07LC->MS1 ESI+MS2MS/MS Fragmentation(CID 15-35 eV)MS1->MS2 Precursor SelectionDecisionFragment AnalysisMS2->DecisionResult_TargetConfirmed:5-Fluoro IsomerDecision->Result_Target m/z 137, 109 PresentResult_IsoFlagged:Positional IsomerDecision->Result_Iso Altered Ratio / Rt Shift

Caption: Analytical workflow for the discrimination of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine.

Fragmentation Mechanism & Pathway Analysis

Understanding the causality of fragmentation is critical for distinguishing the target from structural analogs.

Primary Fragmentation Pathway

The fragmentation is driven by the protonated amine group at the C3 position.

  • Precursor Ion ([M+H]⁺ m/z 154): The protonation occurs on the primary amine nitrogen.

  • Neutral Loss of Ammonia (Δm = -17 Da):

    • Mechanism: Inductive cleavage or neighboring group participation facilitates the loss of NH₃.

    • Product: Formation of the 5-fluoro-benzofuran cation (or a stabilized resonance structure) at m/z 137 . This is typically the Base Peak (100% abundance).

  • Ring Contraction/CO Loss (Δm = -28 Da):

    • Mechanism: The resulting benzofuran-like cation undergoes ring contraction and expulsion of Carbon Monoxide (CO).

    • Product: Formation of a fluorinated tropylium-like ion or benzyl cation at m/z 109 .[1]

    • Note: This step confirms the integrity of the oxygen-containing ring.

Pathway Visualization

Fragmentation_PathwayM_H[M+H]+m/z 154(Protonated Amine)Frag_137[M+H - NH3]+m/z 137(Base Peak)M_H->Frag_137 -NH3 (17 Da)High EfficiencyFrag_109[M+H - NH3 - CO]+m/z 109(Fluorobenzyl Cation)Frag_137->Frag_109 -CO (28 Da)Ring ContractionFrag_83m/z 83(Ring Degradation)Frag_109->Frag_83 -C2H2 (26 Da)

Caption: Proposed ESI-CID fragmentation pathway showing the sequential loss of Ammonia and Carbon Monoxide.[1]

Comparative Performance Analysis

This section objectively compares the target molecule against its non-fluorinated analog and potential isomers.

Comparison vs. Non-Fluorinated Analog

Analog: 2,3-dihydro-1-benzofuran-3-amine ([M+H]⁺ = 136).[1]

Feature(3R)-5-Fluoro TargetNon-Fluorinated AnalogInterpretation
Precursor Ion m/z 154 m/z 136 +18 Da shift confirms Fluorine presence.[1]
Primary Fragment m/z 137 (-NH₃)m/z 119 (-NH₃)Consistent neutral loss (-17 Da) validates the amine group in both.[1]
Secondary Fragment m/z 109 (-CO)m/z 91 (-CO)m/z 91 is the classic Tropylium ion. m/z 109 is the Fluoro-Tropylium ion.[1]
C-F Bond Stability High (Aromatic)N/AAbsence of [M-HF]⁺ peak in the target spectrum confirms the Fluorine is on the aromatic ring, not the alkyl chain.
Comparison vs. Positional Isomers (e.g., 4-Fluoro, 6-Fluoro)

Mass spectrometry alone often yields identical fragmentation patterns for positional isomers of aromatic rings.

  • Differentiation Strategy:

    • Retention Time (Rt): The 5-fluoro isomer typically elutes slightly later than the 4-fluoro isomer due to subtle polarity differences in the dipole moment relative to the stationary phase.

    • Ortho-Effects: If comparing to a 4-fluoro isomer (adjacent to the furan oxygen), subtle changes in the abundance of the m/z 109 ion may occur due to electronic shielding, but chromatographic separation remains the gold standard for differentiation.

References

  • NIST Mass Spectrometry Data Center. "Benzofuran and Dihydrobenzofuran Fragmentation Standards." National Institute of Standards and Technology (NIST). [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms).

  • Holčapek, M., et al. "Fragmentation behavior of benzofuran derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010.

Biological activity comparison of (3R) vs (3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

[1][2]

Executive Summary: The Chiral Pharmacophore

5-Fluoro-2,3-dihydro-1-benzofuran-3-amine is a high-value chiral building block used primarily in the synthesis of CNS-active agents (targeting 5-HT, Sigma, and Melatonin receptors) and specific kinase inhibitors.[1][2] The presence of the fluorine atom at the C5 position enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while the C3-amine serves as a critical vector for hydrogen bonding within the receptor binding pocket.[1][2]

  • (3S)-Enantiomer (CAS 1228571-72-9): Often the eutomer (active form) for 5-HT

    
     receptor agonists and certain melatonin receptor ligands.[1][2] Its spatial arrangement typically mimics the "S" configuration found in bioactive 1-aminoindanes and 1-aminotetralins.[1][2]
    
  • (3R)-Enantiomer (CAS 1213414-46-0): Frequently explored as a distomer or for achieving selectivity (e.g., antagonist activity or avoiding specific off-target hERG channel interactions).[1][2] It is also used to synthesize inhibitors where the binding pocket requires an "inverted" stereochemistry.[1][2]

Structural & Physicochemical Profile

The 5-fluoro substitution is not merely decorative; it significantly alters the electronic landscape of the aromatic ring, affecting the pKa of the amine and the lipophilicity (LogP) of the final drug molecule.

Feature(3R)-Isomer(3S)-IsomerImpact on Biological Activity
Configuration Rectus (Right)Sinister (Left)Determines fit in chiral GPCR pockets (e.g., TM3/TM6 interface).[1][2]
C5-Fluorine Bioisostere of HBioisostere of HBlocks metabolic hydroxylation; increases CNS penetration.[1][2]
Amine pKa ~8.5 - 9.0~8.5 - 9.0Critical for salt bridge formation with Aspartate residues (e.g., Asp3.32 in 5-HT receptors).[1][2]
Major Application Kinase Inhibitors, AntagonistsGPCR Agonists (5-HT, MT1/2)The (S)-amine vector aligns with the tryptophan binding motif.[1]

Biological Mechanism & Target Selectivity[1][2]

Serotonergic Modulation (5-HT Receptors)

In the context of 5-HT


122
  • Mechanism: The (3S)-isomer positions the aromatic benzofuran core into the hydrophobic pocket formed by Phe6.51 and Phe6.52, while the amine engages Asp3.32.[1]

  • Stereochemical mismatch: The (3R)-isomer often directs the amine away from Asp3.32 or forces the aromatic ring into a sterically clashing region, resulting in significantly reduced affinity (

    
     values often >100-fold higher) or a switch from agonism to antagonism.
    
Metabolic Stability (The Fluorine Effect)

The C5 position of the dihydrobenzofuran ring is electronically susceptible to oxidation.[1][2]

  • Without Fluorine: Rapid hydroxylation by CYP2D6 or CYP3A4 leads to clearance.[1][2]

  • With Fluorine: The C-F bond is metabolically robust, extending the half-life (

    
    ) of the pharmacophore in vivo.
    
Pathway Visualization

The following diagram illustrates the synthesis and divergent biological pathways for the two enantiomers.

GStartRacemic5-Fluoro-2,3-dihydro-benzofuran-3-amineResolutionChiral Resolution(L-Tartaric Acid or HPLC)Start->Resolution SeparationR_Iso(3R)-Enantiomer(CAS 1213414-46-0)Resolution->R_Iso Yield ~45%S_Iso(3S)-Enantiomer(CAS 1228571-72-9)Resolution->S_Iso Yield ~45%Target_AntagTarget A: Kinase/Antagonist(Steric Constraint)R_Iso->Target_Antag Binding Mode 1Target_AgonTarget B: GPCR Agonist(5-HT2C / Melatonin)S_Iso->Target_Agon Binding Mode 2Effect_RInhibition / Selectivity(Low Efficacy)Target_Antag->Effect_REffect_SActivation / Potency(High Efficacy)Target_Agon->Effect_S

Caption: Divergent synthesis and biological fate of (3R) and (3S) isomers. The (S)-isomer typically aligns with GPCR agonist pockets, while the (R)-isomer is often used for antagonist scaffolds.[1]

Experimental Protocols

Chiral Resolution Protocol

Since the compound is often synthesized as a racemate from 5-fluorosalicylaldehyde, resolution is a critical step.[1][2]

Method A: Diastereomeric Salt Formation (Scalable) [2]

  • Dissolution: Dissolve 10 g of racemic 5-fluoro-2,3-dihydro-1-benzofuran-3-amine in Ethanol (50 mL).

  • Acid Addition: Add 0.5 equivalents of (L)-Tartaric acid (for S-isomer enrichment) or (D)-Tartaric acid (for R-isomer) dissolved in hot ethanol.

  • Crystallization: Heat to reflux for 1 hour, then cool slowly to 4°C over 12 hours.

  • Filtration: Collect the precipitate. The solid is the diastereomeric salt of the target enantiomer.[1][2]

  • Free Basing: Suspend the salt in water, adjust pH to >12 with 2N NaOH, and extract with Dichloromethane (DCM).

  • Validation: Check Enantiomeric Excess (ee) via Chiral HPLC.

Method B: Chiral HPLC (Analytical/Prep) [2]

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[1][2]

  • Retention Times: Typically, the (R)-isomer elutes before the (S)-isomer on AD-H columns (verify with standards).

Handling & Stability[1][2]
  • Storage: Store at -20°C under Argon. The free amine is sensitive to CO

    
     (carbamate formation) and oxidation.[1][2]
    
  • Salt Form: The Hydrochloride (HCl) salt is hygroscopic but chemically stable at room temperature.[1][2]

Comparative Data Summary

The following table summarizes the typical performance of these isomers in a generic 5-HT receptor binding assay (simulated based on scaffold SAR).

Parameter(3R)-Isomer(3S)-IsomerNotes
Binding Affinity (

)
> 1000 nM10 - 50 nM(S)-isomer shows high affinity for 5-HT

.[1][2]
Functional Activity (

)
Inactive / Antagonist20 - 100 nM(S)-isomer acts as a partial agonist.[1][2]
Selectivity (vs. 5-HT

)
HighModerate(R)-isomer often lacks affinity for both, useful as a negative control.[1][2]
Metabolic Stability (

)
HighHighFluorine substitution protects both isomers equally.[1][2]

References

  • ChemicalBook. (2024).[1][2] (3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine Product Page. Link

  • PubChem. (2024).[1][2] (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine Compound Summary. Link[2]

  • Cheng, Y., et al. (2016). Enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans using a Brønsted base/thiourea bifunctional catalyst. Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025).[1][2] Structure-Activity Relationship of Fluorinated Benzofurans. Link

  • Wu, L., et al. (2021).[3][4] Rh(III)-Catalyzed C-H Activation for Dihydrobenzofuran Synthesis. Organic Letters. Link[2]

Verifying the Chiral Purity of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, verifying the stereochemical integrity of chiral building blocks is a non-negotiable step in the pharmaceutical pipeline. The molecule (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine presents a unique analytical challenge: it is a light-atom chiral primary amine where the spatial orientation at the C3 position dictates its downstream pharmacological viability.

This guide provides an authoritative comparison of Single Crystal X-Ray Diffraction (SCXRD) against alternative methodologies—Chiral HPLC and NMR spectroscopy—for determining the absolute configuration and enantiomeric purity of this specific benzofuran derivative.

The Analytical Challenge: Why Absolute Configuration Matters

Enantiomers possess identical physical and chemical properties in achiral environments, making traditional analytical techniques (like standard HPLC or MS) blind to their differences[1]. While a synthesis route may be designed to yield the (3R)-enantiomer, the risk of partial racemization or enantiomeric leakage requires rigorous verification.

To definitively prove that the synthesized batch is the (3R)-enantiomer and not the (3S)-enantiomer (or a racemic mixture), analysts must break Friedel’s Law using advanced crystallographic techniques or rely on chiral discrimination environments[2].

Comparative Workflow Visualization

The following diagram illustrates the distinct analytical pathways used to determine the chiral purity and absolute configuration of the target amine.

G Start Enantiomeric Purity Assessment (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine SCXRD Single Crystal X-Ray Diffraction (SCXRD) Start->SCXRD HPLC Chiral HPLC Analysis Start->HPLC NMR NMR Spectroscopy (Mosher's Method) Start->NMR Cryst HCl Salt Formation (Introduces Cl for Dispersion) SCXRD->Cryst StatPhase Chiral Stationary Phase (Transient Diastereomers) HPLC->StatPhase Deriv Derivatization with (R)/(S)-MTPA-Cl NMR->Deriv Diffract Cu-Kα Irradiation & Bijvoet Pair Analysis Cryst->Diffract Flack Absolute Configuration (Flack Parameter ≈ 0) Diffract->Flack Quant Peak Integration (Quantitative %ee) StatPhase->Quant Shift Anisotropic Shielding Analysis (Δδ) Deriv->Shift De Relative Configuration (Quantitative %de) Shift->De

Fig 1. Comparative analytical workflows for determining chiral purity and absolute configuration.

The Gold Standard: X-Ray Crystallography (SCXRD)

Single Crystal X-Ray Diffraction (SCXRD) is the definitive reference methodology for determining absolute configuration ab initio (without relying on a known reference standard)[3].

The Causality of Anomalous Dispersion

Under normal X-ray scattering conditions, the diffraction pattern of a crystal and its inverted counterpart are identical (Friedel's Law)[2]. However, when the incident X-ray energy approaches the absorption edge of an atom within the crystal, a phase shift occurs—known as anomalous dispersion[2]. This breaks Friedel's Law, causing slight intensity differences between Bijvoet pairs (reflections


 and 

)[3].

Because (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine consists entirely of light atoms (C, H, N, O, F), its native anomalous scattering signal is exceptionally weak[4]. To solve this, we intentionally form the hydrochloride (HCl) salt. The introduction of the heavier Chlorine atom (


) provides a robust anomalous dispersion signal, enabling a highly precise calculation of the Flack parameter[4].
Protocol 1: SCXRD Absolute Configuration Determination
  • Step 1: Heavy-Atom Salt Formation. Dissolve the free base amine in anhydrous diethyl ether. Add 1.0 equivalent of anhydrous HCl in dioxane.

    • Causality: Converting the free base to an HCl salt introduces a heavy atom (Cl) necessary to amplify the Bijvoet differences during diffraction[4].

  • Step 2: Single Crystal Growth. Redissolve the precipitated salt in a minimum amount of methanol. Place the vial inside a larger chamber containing diethyl ether for vapor diffusion.

    • Causality: Vapor diffusion promotes the slow, ordered packing of molecules, yielding a defect-free single crystal with minimal mosaicity.

  • Step 3: Data Collection. Mount the crystal on a diffractometer equipped with a Cu-K

    
     microfocus source (
    
    
    
    Å).
    • Causality: Copper radiation is utilized instead of Molybdenum because the energy of Cu-K

      
       is closer to the absorption edge of Chlorine, maximizing the anomalous scattering effect[3].
      
  • Step 4: Refinement & Self-Validation. Refine the structure using SHELXL. The system is self-validating: evaluate the Flack parameter (

    
    ). A value of 
    
    
    
    indicates the correct absolute configuration,
    
    
    indicates the inverted structure, and
    
    
    suggests a racemic twin[2]. For rigorous validation, cross-check with the Hooft parameter (
    
    
    ), which provides greater statistical certainty[2].

Alternative Methodologies

While SCXRD provides the absolute truth of the molecule's 3D geometry, it requires a single crystal. For routine batch testing, other methods are employed.

A. Chiral HPLC (High-Performance Liquid Chromatography)

Chiral HPLC is the workhorse of the pharmaceutical industry for quantifying enantiomeric excess (%ee)[5].

  • Protocol: Dissolve the sample in a mobile phase of Hexane/Isopropanol (90:10) containing 0.1% Diethylamine (DEA). Inject onto a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H).

  • Causality: The DEA additive suppresses secondary interactions between the basic amine and residual silanols on the column, preventing peak tailing[5]. The chiral stationary phase forms transient, reversible diastereomeric complexes with the enantiomers; the difference in binding energies results in distinct retention times[3].

  • Self-Validation: Always inject a known racemic standard of 5-Fluoro-2,3-dihydro-1-benzofuran-3-amine prior to the sample. The system is validated only if the resolution factor (

    
    ) between the (3R) and (3S) peaks is 
    
    
    
    .
B. NMR Spectroscopy via Mosher's Method

Nuclear Magnetic Resonance (NMR) cannot differentiate enantiomers natively[1]. However, by reacting the chiral amine with a chiral derivatizing agent, we create diastereomers that possess distinct NMR signals.

  • Protocol: React the amine with (R)- and (S)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) in deuterated pyridine. Acquire
    
    
    H and
    
    
    F NMR spectra.
  • Causality: The reaction converts the enantiomeric amines into diastereomeric amides. The spatial orientation of the phenyl ring in the Mosher's moiety causes anisotropic magnetic shielding, shifting the resonance frequencies of the protons and fluorine atoms on the benzofuran ring differently for each diastereomer[1].

  • Self-Validation: The crude NMR spectrum must show

    
     conversion of the starting amine. If the reaction is incomplete, kinetic resolution may have occurred, which would artificially skew the observed diastereomeric excess (%de) and invalidate the results.
    

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters of each technique when applied to (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine.

ParameterSCXRD (with HCl Salt)Chiral HPLCNMR (Mosher's Method)Polarimetry (Optical Rotation)
Primary Output Absolute Configuration (3D)Quantitative %eeRelative Configuration / %deBulk Optical Activity
Determines AC Ab Initio? Yes (Flack

)
No (Requires standard)Yes (Empirical model)No
Sample Requirement ~1 mg (Single Crystal)< 1 mg (Solution)~5-10 mg> 50 mg
Turnaround Time 24 - 72 Hours15 - 30 Minutes12 - 24 Hours< 5 Minutes
Destructive? No (Crystal can be recovered)Yes (Unless prep-scale)Yes (Chemical derivatization)No
Limit of Detection (LOD) Phase purity > 1-2%< 0.1% (Highly sensitive) ~ 1-5%Poor (Highly susceptible to impurities)
Key Limitation Relies on crystal growthCannot assign 3D geometryAssumes 100% reaction yieldUseless without literature values

References

  • OpenOChem Learn. "Assessing Chiral Purity." OpenOChem.
  • ResearchGate. "Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction." ResearchGate.
  • BenchChem. "Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography." BenchChem.
  • LabMed Discovery. "Chiral drugs." RJH.
  • Chiralpedia. "Part 7: Analytical Techniques for Stereochemistry." Chiralpedia.
  • Chemical Society Reviews. "Advances in chiral analysis: from classical methods to emerging technologies." RSC Publishing.

Sources

Comparative Guide: Fluorinated vs. Non-Fluorinated Benzofuran Amines in Drug Design

[1]

Executive Summary: The "Fluorine Scan" in Lead Optimization

In the optimization of benzofuran-based pharmacophores—common in anti-arrhythmics (e.g., Amiodarone analogues), antidepressants, and kinase inhibitors—the strategic substitution of hydrogen with fluorine is rarely about simple bioisosterism.[1] It is a calculated manipulation of the molecule's electronic and metabolic profile.

This guide objectively compares non-fluorinated benzofuran amines (the "parent" scaffolds) against their fluorinated analogues .[1] While the parent compounds often exhibit higher synthetic accessibility and standard solubility profiles, they frequently suffer from rapid oxidative clearance at the C2/C3 positions and non-optimal amine basicity (pKa).[1] Fluorination addresses these liabilities but introduces synthetic complexity and altered lipophilicity (LogD) that requires precise management.[1]

Part 1: Physicochemical Profiling (The "Why")

The most critical distinction between H- and F-substituted benzofuran amines lies in the modulation of basicity and lipophilicity.[1]

Amine Basicity (pKa) Modulation

Benzofuran amines often possess a basic nitrogen that can lead to high lysosomal trapping or poor membrane permeability if the pKa is too high (>9.0).[1]

  • Non-Fluorinated: The electron-rich benzofuran ring can donate density, keeping the amine basicity high.[1]

  • Fluorinated: Fluorine is highly electronegative (

    
    ).[1][2] When placed on the benzofuran ring (especially at C4/C5 positions) or on the side chain 
    
    
    to the amine, it exerts a strong electron-withdrawing inductive effect (
    
    
    ).[1]
    • Result: This pulls electron density away from the nitrogen lone pair, lowering the pKa by 1.0–2.0 log units.[1]

    • Benefit: Increases the fraction of uncharged molecules at physiological pH (7.4), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.[1]

Lipophilicity (LogP vs. LogD)
  • Non-Fluorinated: Standard lipophilicity driven by the aromatic scaffold.[1]

  • Fluorinated: The C-F bond is more lipophilic than C-H.[1] However, because fluorine lowers the pKa of the amine, the distribution coefficient (LogD at pH 7.[1]4) may actually improve (become more optimal) because less of the compound is ionized, even if the intrinsic LogP increases.[1]

Comparative Data Summary
FeatureNon-Fluorinated Benzofuran AmineFluorinated Analogue (e.g., C5-F or Side-chain F)Impact of Fluorination
Bond Strength C-H (~98 kcal/mol)C-F (~116 kcal/mol)High: Blocks metabolic cleavage.[1]
Amine pKa Typically 9.0 – 10.5Typically 7.5 – 9.0High: Improves permeability/bioavailability.[1]
Metabolic Liability High (C2-C3 oxidation, Ring hydroxylation)Low (Oxidative blockade)Critical: Extends

.[1]
Van der Waals Radius 1.20 Å1.47 ÅLow: Sterically similar (Bioisostere).[1]
Synthetic Difficulty Low (Standard cyclization)High (Requires fluorinated precursors or C-H activation)Negative: Higher cost/complexity.[1]

Part 2: Metabolic Stability & Signaling[1]

The benzofuran ring is notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, particularly at the electron-rich C2 and C3 positions (furan ring opening) or the C5/C6 positions (hydroxylation).[1]

Mechanism of Action[3][4][5]
  • H-Analogue: CYP450 performs an oxygen rebound mechanism, abstracting a hydrogen atom or epoxidizing the C2-C3 double bond.[1] This leads to ring opening and rapid clearance.[1]

  • F-Analogue: The C-F bond is too strong for CYP450 to break.[1] Furthermore, the electronegativity deactivates the ring toward oxidation.[1]

Visualization: Metabolic Fate Pathway

The following diagram illustrates the divergence in metabolic stability between the two scaffolds.

MetabolicPathwaysSubstrate_HNon-FluorinatedBenzofuranCYP450CYP450 Enzyme(Oxidative Attack)Substrate_H->CYP450 High AffinitySubstrate_FFluorinatedBenzofuranSubstrate_F->CYP450 Lower Affinity(Electronic Repulsion)IntermediateArene Oxide / RadicalCYP450->Intermediate C-H Abstraction(Easy)StableMetabolic Blockade(Extended t1/2)CYP450->Stable C-F Bond(Resistant)ClearanceRing Opening &Rapid ClearanceIntermediate->Clearance Hydrolysis

Figure 1: Divergent metabolic pathways.[1] The non-fluorinated scaffold undergoes rapid oxidation, while the fluorinated analogue resists CYP450 attack, preserving the pharmacophore.[1]

Part 3: Synthetic Accessibility

This is the primary trade-off. Non-fluorinated benzofurans are easily synthesized via the Rap-Stoermer condensation or Sonogashira coupling followed by cyclization.[1] Fluorinated analogues often require specialized precursors (e.g., pentafluorobenzonitrile) or late-stage C-H activation.[1]

Comparative Synthetic Workflow

SynthesisComparisonStart_HStandard Phenols /SalicylaldehydesMethod_HStandard Cyclization(Rap-Stoermer / Williamson)Start_H->Method_HStart_FPolyfluorobenzonitriles /FluorophenolsMethod_FSNAr Tandem Cyclizationor C-H ActivationStart_F->Method_FProd_HBenzofuran Amine (H)Yield: High (>80%)Cost: LowMethod_H->Prod_HMethod_F->Method_HRequires stronger bases(e.g., DBU) & polar solventsProd_FFluorinated Benzofuran (F)Yield: Mod (40-60%)Cost: HighMethod_F->Prod_F

Figure 2: Synthetic decision tree. Fluorinated routes often utilize SNAr chemistry on perfluoro-arenes, which is more restrictive than standard phenol chemistry.[1]

Part 4: Experimental Protocols

To validate the superiority of a fluorinated design, the following protocols must be executed. These are self-validating systems where the H-analogue serves as the negative control.[1]

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Blockade" effect (

1
  • Preparation:

    • Prepare 10 mM stock solutions of the H-analogue and F-analogue in DMSO.

    • Thaw pooled liver microsomes (human/mouse) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add test compounds (final conc: 1 µM) to separate reaction vessels.

    • Start Reaction: Add NADPH-generating system (1 mM).

  • Sampling:

    • Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.[1]
      
    • Slope

      
       determines 
      
      
      .[1]
    • Success Criteria: The F-analogue should demonstrate a

      
       increase in 
      
      
      compared to the H-analogue.
Protocol B: Potentiometric pKa Determination

Objective: Confirm the electron-withdrawing effect on the amine.

  • Setup: Use a SiriusT3 or equivalent potentiometric titrator.[1]

  • Method:

    • Dissolve 5 mg of compound in 0.15 M KCl (aq).[1]

    • Perform triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.[1]

  • Data Processing:

    • Use the Bjerrum difference plot to identify the ionization constant.[1]

    • Validation: Compare the shift (

      
      ).[1][3][4] A shift of -1.0 to -1.5 units in the F-analogue confirms successful electronic modulation of the amine.[1]
      

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Sandford, G., et al. (2025).[1][5] Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Beilstein Journal of Organic Chemistry. Link

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link[1]

Validated analytical protocols for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine detection

Author: BenchChem Technical Support Team. Date: March 2026

Validated Analytical Protocols for (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine Detection

Executive Summary & Compound Profile

Target Analyte: (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine CAS: 2055848-82-1 (HCl salt) / 1228571-72-9 ((S)-isomer reference) Chemical Class: Chiral primary amine, Benzofuran derivative. Critical Quality Attribute (CQA): Enantiomeric Purity (>99.5% e.e.) and Chemical Purity.

This guide defines the analytical framework for the detection and quantification of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine. As a chiral intermediate often used in the synthesis of high-value pharmaceutical targets (e.g., melatonin receptor agonists or kinase inhibitors), distinguishing the (3R)-eutomer from the (3S)-distomer is critical.

The protocols below prioritize Direct Chiral HPLC as the gold standard, supported by Achiral RP-HPLC for impurity profiling.

Analytical Strategy & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on laboratory capabilities and data requirements.

AnalyticalWorkflow Start Sample: (3R)-5-Fluoro-2,3-dihydro- 1-benzofuran-3-amine Goal Define Analytical Goal Start->Goal Chiral Enantiomeric Purity (R vs S) Goal->Chiral Chem Chemical Purity (Impurities/Degradants) Goal->Chem MethodA Method A: Normal Phase Chiral HPLC (Amylose-based CSP) Chiral->MethodA Standard MethodB Method B: Reverse Phase Chiral HPLC (MS Compatible) Chiral->MethodB Alt / MS-Req MethodC Method C: Achiral RP-HPLC (C18 Column) Chem->MethodC Result Validated CoA MethodA->Result MethodB->Result MethodC->Result

Caption: Decision matrix for selecting validated protocols based on analytical needs (Enantiomeric vs. Chemical Purity).

Protocol A: Direct Chiral HPLC (Gold Standard)

This protocol uses a polysaccharide-based Chiral Stationary Phase (CSP).[1] The primary amine functionality requires a basic modifier to prevent peak tailing and ensure sharp resolution.

Method Principle: The amylose tris(3,5-dimethylphenylcarbamate) selector forms a "three-point interaction" (H-bonding,


-

stacking, and steric inclusion) with the analyte, discriminating between the (3R) and (3S) spatial configurations.
Instrumental Parameters
ParameterSpecification
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 × 250 mm
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Reference: 360 nm)
Injection Vol 5–10 µL
Run Time 20 minutes
Step-by-Step Methodology
  • Mobile Phase Prep: Mix n-Hexane and IPA (HPLC Grade). Add 0.1% DEA. Note: DEA is crucial for masking silanol groups and ensuring the amine elutes symmetrically. Degas by sonication.

  • System Equilibration: Flush the column with mobile phase for 30 minutes until the baseline stabilizes.

  • Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Mobile Phase (without DEA). Vortex to ensure complete dissolution.

  • Sequence: Inject Blank → System Suitability (Racemic Mixture) → Standards → Samples.

  • Criteria: The resolution (

    
    ) between (3S) and (3R) peaks must be 
    
    
    
    . Typically, the (S)-isomer elutes first on AD-H, but this must be confirmed with a pure standard.

Protocol B: Achiral RP-HPLC (Chemical Purity)

While Protocol A determines enantiomeric purity, it may not separate synthetic precursors (e.g., 5-fluoro-benzofuran-3-one). This Reverse Phase (RP) method is required for full assay validation.

Instrumental Parameters
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 , 3.5 µm, 4.6 × 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 5% B; 2-15 min: 5%→95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (PDA Scan 200–400 nm recommended)
Validation Criteria (ICH Q2)
  • Specificity: No interference from blank or placebo at the retention time of the main peak.

  • Linearity:

    
     over 50%–150% of target concentration.
    
  • Precision: RSD

    
     for six replicate injections.
    

Comparative Analysis of Alternatives

The following table compares the recommended Direct Chiral HPLC method against alternative approaches like Derivatization and NMR.

FeatureDirect Chiral HPLC (Protocol A) Derivatization (GITC Method) 1H-NMR with CSA
Accuracy High (Trace detection <0.1%)Medium (Dependent on reaction yield)Low (Limit of detection ~1-2%)
Throughput High (20 min/sample)Low (Requires reaction time)High (Rapid scan)
Robustness Excellent (Validated columns)Moderate (Reagent stability issues)Moderate (Solvent dependent)
Cost High (Column cost ~$1000)Medium (Standard C18 column)High (Deuterated solvents/CSA)
Suitability QC / Release Testing R&D / No Chiral Column Early Synthesis Check

Alternative Protocol (Derivatization): If a chiral column is unavailable, react the sample with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) . This converts the enantiomers into diastereomeric thioureas, which can be separated on the standard C18 column described in Protocol B.

Mechanistic Visualization

Understanding the interaction between the analyte and the chiral selector is vital for troubleshooting.

ChiralMechanism cluster_interactions Interaction Modes Analyte (3R)-5-Fluoro-2,3-dihydro- 1-benzofuran-3-amine Complex Transient Diastereomeric Complex Analyte->Complex Selector Amylose-tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) Selector->Complex Separation Differential Retention Time (Enantioseparation) Complex->Separation Thermodynamic Difference H_Bond H-Bonding (NH2 ... C=O) Pi_Pi Pi-Pi Stacking (Benzofuran ... Phenyl) Steric Steric Fit (Chiral Groove)

Caption: Mechanistic interaction model showing the "three-point" recognition required for chiral separation on polysaccharide columns.

References

  • Sigma-Aldrich. (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Product Specification. Link

  • Adhikari, S., et al. (2021).[2] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 65(3), 209-216. Link

  • BenchChem. Purification of Aminodibenzofuran Isomers: Technical Guide. Link

  • Thermo Fisher Scientific. Safety Data Sheet: 2,3-Benzofuran. Link

  • Cass, Q. B., et al. (2013). "Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs." Journal of Chromatographic Science. Link

Sources

Optical rotation values for pure (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison and experimental framework for characterizing the optical rotation of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine , a critical chiral intermediate in the synthesis of pharmaceutical compounds (e.g., melatonin receptor agonists or kinase inhibitors).

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists

Executive Summary & Comparative Analysis

The precise determination of optical rotation is the primary method for establishing the enantiomeric purity of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 2055848-82-1 for HCl salt). Unlike achiral analysis (NMR, MS), optical rotation provides a vector-based value that distinguishes the desired (3R)-eutomer from the (3S)-distomer and the racemic mixture.

Table 1: Comparative Physicochemical Profile

The following table contrasts the expected properties of the pure (3R) enantiomer against its alternatives.

Feature(3R)-Isomer (Target)(3S)-Isomer (Impurity)Racemic Mixture ((±)-3)
Optical Rotation (

)
Negative (-) (Typical)Positive (+) (Typical)0° (Null)
Enantiomeric Excess (ee) > 98%< 1%0%
Solubility (Chiral Salts) Low (Precipitates with resolving agent)High (Remains in mother liquor)Intermediate
Biological Activity High Potency (Specific Binding)Low/Inactive or Off-Target Toxicity50% Potency (Diluted)
Solid State Form Crystalline Salt (e.g., HCl, Tartrate)Crystalline SaltAmorphous or Mixed Crystal

*Note: The sign of rotation (+/-) is solvent-dependent. For many benzofuran-3-amines, the (R)-isomer in methanol often exhibits negative rotation, but this must be empirically validated against a reference standard.

Critical Variables Affecting Optical Rotation

To ensure reproducibility, the following variables must be controlled. The specific rotation


 is not a fixed constant but a function of these parameters:
  • Solvent Effects: Polar solvents (Methanol, Water) can form hydrogen bonds with the amine/ammonium group, significantly shifting the rotation value compared to non-polar solvents (CHCl

    
    ).
    
  • pH & Salt Form: The free base (neutral amine) and the hydrochloride salt (protonated ammonium) will have different rotation values and potentially opposite signs .

    • Recommendation: Always report the exact form (e.g., "HCl salt") and solvent.

  • Concentration: Non-linear effects can occur at high concentrations. Standardize to

    
     g/100  mL.
    

Experimental Protocols

Protocol A: Chiral Resolution (Synthesis of Reference Standard)

Since the (3R)-enantiomer is often obtained via resolution of the racemate, this protocol describes the isolation of the (3R)-amine using a chiral acid (Di-p-toluoyl-L-tartaric acid is a standard resolving agent for benzylic-type amines).

Objective: Isolate (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine from racemic mixture.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of racemic 5-fluoro-2,3-dihydro-1-benzofuran-3-amine in 100 mL of hot Ethanol (EtOH).

  • Addition of Resolving Agent: Add 1.0 equivalent of (-)-Di-p-toluoyl-L-tartaric acid dissolved in 50 mL hot EtOH.

  • Crystallization: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours, then refrigerate at 4°C overnight. The diastereomeric salt of the (3R)-amine should crystallize.

  • Filtration: Filter the white solid. The mother liquor contains the (3S)-enriched salt.

  • Recrystallization: Redissolve the solid in minimal boiling EtOH and cool again to maximize diastereomeric purity (target >99% de).

  • Free Basing: Suspend the purified salt in water and adjust pH to >12 using 2M NaOH. Extract the liberated (3R)-amine with Dichloromethane (DCM).

  • Salt Formation (Final): Treat the DCM layer with HCl in ether to precipitate the pure (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride .

Protocol B: Polarimetry Measurement (Validation)

Objective: Determine the specific optical rotation


.

Step-by-Step Methodology:

  • Preparation: Weigh exactly 100 mg (

    
    ) of the dry (3R)-HCl salt.
    
  • Solvation: Transfer to a 10 mL volumetric flask. Dissolve in Methanol (HPLC grade) and dilute to the mark.

    • Concentration (

      
      ): 1.0  g/100  mL.
      
  • Blanking: Fill the polarimeter tube (1 dm length) with pure Methanol. Zero the polarimeter at 589 nm (Sodium D-line) and 20°C.[1]

  • Measurement: Rinse the tube with the sample solution, fill, and measure the observed rotation (

    
    ). Record the average of 5 measurements.
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/100 mL.

Workflow Visualization

Diagram 1: Chiral Resolution & Analysis Workflow

This diagram illustrates the logical flow from the racemic starting material to the validated (3R)-enantiomer.

ResolutionWorkflow Racemate Racemic Mixture (±)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine ResolvingAgent Add (-)-Di-p-toluoyl-L-tartaric acid (Solvent: EtOH) Racemate->ResolvingAgent Crystallization Selective Crystallization (Formation of Diastereomeric Salt) ResolvingAgent->Crystallization Filtration Filtration Crystallization->Filtration SolidPhase Solid: (3R)-Amine Tartrate Salt (High de) Filtration->SolidPhase Precipitate LiquidPhase Mother Liquor: (3S)-Amine Enriched Filtration->LiquidPhase Filtrate Recrystallization Recrystallization (EtOH) Purification to >99% de SolidPhase->Recrystallization FreeBasing Free Basing (NaOH) & Extraction Recrystallization->FreeBasing FinalSalt HCl Salt Formation (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine HCl FreeBasing->FinalSalt Analysis Polarimetry & Chiral HPLC Validation FinalSalt->Analysis

Caption: Workflow for the chemical resolution of the (3R)-enantiomer using tartaric acid derivatives, followed by purification and analysis.

Diagram 2: Optical Rotation Measurement Logic

This diagram details the decision matrix for validating the optical rotation data.

PolarimetryLogic Start Start Measurement SolventCheck Select Solvent (MeOH vs Water) Start->SolventCheck Blank Blank Instrument (Zeroing) SolventCheck->Blank Measure Measure Sample (Alpha Obs) Blank->Measure Calc Calculate Specific Rotation [a] = (100*a)/(l*c) Measure->Calc Compare Compare with Reference Calc->Compare Match Match? (Within +/- 2 deg) Compare->Match Mismatch Mismatch? Compare->Mismatch Pass PASS: Identity Confirmed Match->Pass Fail FAIL: Check Purity/Solvent Mismatch->Fail

Caption: Decision tree for validating optical rotation data against reference standards.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Standard reference for optical rotation theory and resolution methods).

  • Sigma-Aldrich. (2024). Product Specification: (R)-5-Fluoro-2,3-dihydrobenzofuran-3-amine HCl (CAS 2055848-82-1). (Verification of CAS and salt forms).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Methodology for amine resolution using tartaric acid derivatives).

  • PubChem. (2024). Compound Summary: 5-Fluoro-2,3-dihydro-1-benzofuran-3-amine.[2] National Library of Medicine.

Sources

Safety Operating Guide

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not treat this compound as general organic waste. (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 2055848-82-1 for HCl salt) presents a specific disposal challenge due to the convergence of three functional hazards:

  • Halogenation (Fluorine): Incineration without scrubbing releases corrosive Hydrogen Fluoride (HF) gas.

  • Amine Functionality: Basic nitrogen makes it incompatible with acidic waste streams (exothermic reaction risk).

  • Benzofuran Core: Imparts potential flammability and aquatic toxicity.[1][2]

Operational Mandate: This compound must be segregated into a Halogenated Organic Waste stream. Under no circumstances should it be combined with non-halogenated solvents or acidic aqueous waste.

Hazard Identification & Waste Classification

Before disposal, you must validate the waste profile. While specific SDS data for this enantiomer is rare, its structural analogs (fluorinated benzofurans) dictate the following classification logic.

Physicochemical Hazard Profile
PropertyHazard ClassOperational Implication
Chemical Structure Fluorinated Aromatic AmineMUST be incinerated in a facility with HF scrubbers.
Flammability Likely Combustible (Cat 3/4)Keep away from oxidizers and open flames.
Reactivity Basic (Amine)Incompatible with Acids. Risk of violent exothermic reaction.
Toxicity Acute Tox. / IrritantStandard PPE (Nitrile gloves, lab coat, goggles) required.
Environmental Aquatic ChronicZero-discharge policy. Do not pour down drains.[3][4]
Regulatory Waste Codes (RCRA - USA)

Because this specific compound is not explicitly P-listed or U-listed, it is classified by characteristic :

  • D001: Ignitability (if in flammable solvent).

  • Halogenated Solvent/Solid: Non-specific classification for incineration protocols.

Step-by-Step Disposal Protocol

Phase 1: Segregation (The Critical Control Point)

The most common error in disposing of amines is accidental mixing with acids.

  • Rule: Isolate this waste from acid streams (e.g., HCl, H2SO4 waste).

  • Rule: Isolate from non-halogenated organics (e.g., Acetone, Ethanol) to prevent contamination of cheaper fuel-blending waste streams.

Phase 2: Containerization
  • Liquid Waste (Mother Liquors/Solutions):

    • Use High-Density Polyethylene (HDPE) or Borosilicate Glass containers.

    • Avoid metal containers if the solution has become acidic or corrosive over time.

    • Leave 10% headspace for vapor expansion.

  • Solid Waste (Contaminated powder, filter paper, wipes):

    • Double-bag in clear polyethylene bags (4 mil thickness minimum).

    • Place bags inside a rigid secondary container (fiber drum or poly pail).

Phase 3: Labeling

Your label must be explicit to prevent downstream accidents at the incineration plant.

  • Primary Identifier: "(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine"

  • Hazard Checkboxes: [x] Toxic [x] Flammable [x] Halogenated

  • Specific Warning: "CONTAINS FLUORINE - REQUIRES SCRUBBER INCINERATION"

Phase 4: Storage (Satellite Accumulation Area)
  • Store in a cool, dry, well-ventilated area.[5][6][7]

  • Ensure secondary containment (tray) can hold 110% of the volume of the largest container.

  • Time Limit: Move to central accumulation within 3 days of filling the container (or per local institutional policy, typically <90 days total).

Visual Workflows

Logic Flow: Waste Stream Decision Tree

This diagram illustrates the decision process for segregating this specific compound.

DisposalLogic Start Waste Generation: (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Liquid Liquid Waste (Reaction Mix, Mother Liquor) StateCheck->Liquid SolidStream Stream C: Hazardous Solid Waste (Incineration) Solid->SolidStream Double Bag SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream A: Halogenated Organic Liquid (High BTU Incineration) SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Organic (BUT label as Fluorinated) SolventCheck->NonHaloStream No (e.g., Methanol)

Caption: Decision tree for assigning the correct waste stream based on physical state and solvent composition.

Chemical Compatibility Map

This diagram highlights incompatible classes to avoid immediate reaction hazards.

Compatibility Target (3R)-5-Fluoro... (Basic Amine) Acids Acids (HCl, H2SO4) Target->Acids INCOMPATIBLE (Exothermic) Oxidizers Oxidizers (Peroxides, Nitrates) Target->Oxidizers INCOMPATIBLE (Fire Risk) Halogens Halogenated Solvents Target->Halogens Compatible (Same Disposal Stream)

Caption: Compatibility map showing critical segregation requirements to prevent lab accidents.

Emergency Response (Spills)[4][9]

If a spill occurs during the transfer to waste containers:

  • Evacuate & Ventilate: Amines can be respiratory irritants. Clear the immediate area.[2][5]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Use a universal absorbent pads or vermiculite. Do not use paper towels (combustible).

    • Solids: Gently sweep into a dust pan. Avoid generating dust.[2][5][8]

  • Neutralization (Optional but Recommended): If liquid, treat the spill area with a mild acid neutralizer (e.g., dilute citric acid) only if you are trained to do so and the quantity is small (<100mL). Otherwise, absorb directly.

  • Disposal of Cleanup Materials: All contaminated absorbents must go into the Solid Hazardous Waste stream, not the trash.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristic Wastes (40 CFR Part 261). EPA.gov.[9] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.